Technical Documentation Center

1-(3,5-Dimethylphenyl)prop-2-en-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3,5-Dimethylphenyl)prop-2-en-1-amine

Core Science & Biosynthesis

Foundational

synthesis and characterization of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine Abstract This technical guide provides a comprehensive overview of a robust methodology for the synthesis and d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine

Abstract

This technical guide provides a comprehensive overview of a robust methodology for the synthesis and detailed characterization of the novel compound, 1-(3,5-Dimethylphenyl)prop-2-en-1-amine. This substituted allylamine represents a valuable molecular scaffold with potential applications in medicinal chemistry and materials science. The allylamine framework is a significant structural motif found in numerous biologically active compounds and serves as a versatile intermediate in organic synthesis.[1] This document outlines a logical and efficient synthetic strategy, beginning with the preparation of a key aldehyde intermediate followed by a direct reductive amination. We further provide a full suite of characterization protocols, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to ensure the unequivocal identification and purity assessment of the target compound. The causality behind critical experimental choices is discussed, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The synthesis of primary amines, particularly those incorporating both aromatic and allylic functionalities, is of fundamental importance in the development of new chemical entities. The target molecule, 1-(3,5-Dimethylphenyl)prop-2-en-1-amine (Molecular Formula: C₁₁H₁₅N, Molecular Weight: 161.24 g/mol ), combines these features.[2] The synthetic strategy detailed herein is designed for efficiency, scalability, and high fidelity, proceeding through two primary stages:

  • Synthesis of 3,5-Dimethylcinnamaldehyde: An aldol condensation reaction is employed to construct the α,β-unsaturated aldehyde backbone. This classic carbon-carbon bond-forming reaction is highly reliable for creating cinnamaldehyde derivatives.[3][4]

  • Reductive Amination: The aldehyde intermediate is converted to the target primary amine via a one-pot reductive amination. This is one of the most versatile and widely used methods for amine synthesis due to its efficiency and the commercial availability of starting materials.[5][6][7] This approach is superior to alternatives like the addition of an organometallic reagent to an imine, as it avoids the handling of more sensitive reagents and often results in cleaner reactions with higher yields.

This guide will elaborate on the specific protocols for each stage, followed by a detailed analysis of the expected characterization data.

Synthetic Methodology and Experimental Protocols

The overall synthetic pathway is depicted below. The process begins with commercially available 3,5-dimethylbenzaldehyde and proceeds through the cinnamaldehyde intermediate to the final amine product.

SynthesisWorkflow cluster_0 Part 1: Aldol Condensation cluster_1 Part 2: Reductive Amination A 3,5-Dimethylbenzaldehyde C NaOH, EtOH/H₂O A->C Reactant B Acetaldehyde B->C Reactant D 3,5-Dimethylcinnamaldehyde C->D Product D_clone 3,5-Dimethylcinnamaldehyde E NH₄OAc, NaBH₃CN, MeOH D_clone->E Reactant F 1-(3,5-Dimethylphenyl) prop-2-en-1-amine E->F Final Product

Figure 1: Overall synthetic workflow for 1-(3,5-Dimethylphenyl)prop-2-en-1-amine.

Part 1: Synthesis of (E)-3-(3,5-Dimethylphenyl)prop-2-enal

Causality: The Claisen-Schmidt condensation is selected for its effectiveness in reacting an aromatic aldehyde (which cannot enolize) with an enolizable aliphatic aldehyde (acetaldehyde).[3] The use of a sodium hydroxide catalyst in an ethanol/water solvent system is a standard, cost-effective method for promoting this condensation while ensuring solubility of the reactants. The reaction is typically performed at room temperature to minimize side reactions.

Experimental Protocol:

  • To a stirred solution of 3,5-dimethylbenzaldehyde (1.0 eq) in ethanol (3 mL per mmol of aldehyde), add an aqueous solution of sodium hydroxide (10% w/v, 2.0 eq).

  • Cool the mixture to 10-15°C in an ice bath.

  • Add acetaldehyde (1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below 20°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexane).

  • Upon completion, pour the reaction mixture into ice-cold water and neutralize with dilute HCl (1 M) until the pH is ~7.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude oil via flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes to afford (E)-3-(3,5-Dimethylphenyl)prop-2-enal as a pale yellow oil.

Part 2: Synthesis of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine

Causality: Direct reductive amination is the method of choice for this transformation.[8] Ammonium acetate serves as the in-situ source of ammonia. The intermediate imine is formed and immediately reduced. Sodium cyanoborohydride (NaBH₃CN) is the ideal reducing agent for this step because it is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the protonated imine intermediate as it forms.[7] Methanol is an excellent solvent for this reaction, as it solubilizes the reactants and the iminium intermediate.

Experimental Protocol:

  • Dissolve (E)-3-(3,5-Dimethylphenyl)prop-2-enal (1.0 eq) in anhydrous methanol (5 mL per mmol of aldehyde) in a round-bottom flask.

  • Add ammonium acetate (NH₄OAc, 5.0 eq) to the solution and stir until it dissolves.

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC (Eluent: 10% Methanol in Dichloromethane with 1% triethylamine).

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~2 to decompose any remaining NaBH₃CN (perform in a fume hood as HCN gas may be evolved).

  • Stir for 30 minutes, then basify the solution to pH >10 with 3 M NaOH.

  • Extract the product into dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of 0% to 10% methanol in dichloromethane (pre-treated with 1% triethylamine to prevent product tailing) to yield 1-(3,5-Dimethylphenyl)prop-2-en-1-amine as a clear oil.

Characterization and Data Analysis

A suite of analytical techniques is required to confirm the identity, structure, and purity of the synthesized product. The workflow for this process is outlined below.

CharacterizationWorkflow Start Purified Product NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Structural Elucidation IR IR Spectroscopy Start->IR Functional Group ID MS Mass Spectrometry (EI or ESI) Start->MS Molecular Weight Structure Structure & Purity Confirmed NMR->Structure IR->Structure MS->Structure

Figure 2: Workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. Spectra should be recorded in a deuterated solvent such as chloroform-d (CDCl₃).

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.00s2HAr-H (H2, H6)Aromatic protons ortho to the allylamine substituent.
~6.85s1HAr-H (H4)Aromatic proton para to the allylamine substituent.
~6.40ddd1H-CH=CH₂Vinyl proton on the carbon adjacent to the phenyl ring.
~5.25d1H-CH=CH ₂ (trans)Terminal vinyl proton, trans to the other vinyl proton.
~5.10d1H-CH=CH ₂ (cis)Terminal vinyl proton, cis to the other vinyl proton.
~4.20d1HAr-CH (NH₂)Methine proton attached to both the aromatic ring and the amine.
~2.30s6HAr-CHProtons of the two equivalent methyl groups on the aromatic ring.
~1.60br s2H-NHProtons of the primary amine group; broad signal, exchanges with D₂O.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~142.0C -NH₂Aromatic carbon attached to the allylamine group.
~140.0-C H=CH₂Internal alkene carbon.
~138.0Ar-C -CH₃Aromatic carbons bearing the methyl groups.
~128.0Ar-C H (C4)Aromatic methine carbon.
~125.0Ar-C H (C2, C6)Aromatic methine carbons.
~115.0-CH=C H₂Terminal alkene carbon.
~59.0Ar-C H(NH₂)Aliphatic methine carbon attached to the nitrogen.
~21.5Ar-C H₃Methyl carbons.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of a neat oil sample can be obtained using an ATR (Attenuated Total Reflectance) accessory.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3300-3400Medium, DoubletPrimary AmineN-H Stretch
3020-3080MediumAromatic & Vinylic C-HC-H Stretch
2850-2960MediumAliphatic C-HC-H Stretch
~1640Medium-WeakAlkeneC=C Stretch
~1600, ~1470MediumAromatic RingC=C Stretch
~1590MediumPrimary AmineN-H Bend (Scissoring)
~910, ~990StrongAlkene=C-H Bend (Out-of-plane)

The characteristic doublet in the 3300-3400 cm⁻¹ region is a strong indicator of a primary (NH₂) amine, corresponding to the symmetric and asymmetric N-H stretching modes.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

Expected Mass Spectrometry Data:

m/z ValueIonRationale for Formation
161[M]⁺Molecular ion peak corresponding to the molecular formula C₁₁H₁₅N.
146[M - CH₃]⁺Loss of a methyl radical from the molecular ion.
144[M - NH₃]⁺Loss of ammonia, a common fragmentation for primary amines.
118[C₉H₁₀]⁺Benzylic cleavage, loss of the prop-2-en-1-amine radical.

The observation of the correct molecular ion peak is the most critical piece of data from this analysis. High-resolution mass spectrometry (HRMS) should yield a mass that matches the calculated exact mass of C₁₁H₁₅N (161.1204) to within a few parts per million (ppm).

Potential Applications and Future Directions

The 1-(3,5-Dimethylphenyl)prop-2-en-1-amine scaffold is a promising platform for further chemical exploration. Allylamines are known to be key components in a variety of pharmacologically active agents, including antifungal drugs and neurotransmitter reuptake inhibitors.[1][11] The specific substitution pattern on the aromatic ring can be tuned to modulate properties such as lipophilicity, metabolic stability, and target binding affinity. This compound can serve as a valuable building block for:

  • Drug Discovery: Derivatization of the primary amine can lead to the synthesis of libraries of amides, sulfonamides, and secondary/tertiary amines for screening against various biological targets.

  • Ligand Synthesis: The amine can act as a coordinating group for the synthesis of novel metal catalysts.

  • Polymer Science: Incorporation into polymer backbones as a functional monomer.

Further studies could involve the asymmetric synthesis of this amine to access enantiomerically pure forms, which is often critical for pharmacological applications.

References

  • Vertex AI Search Result. (2013, March 29).
  • Taylor & Francis Online. (2011, February 23).
  • MDPI. (2016, January 25).
  • The Royal Society of Chemistry.
  • PubMed Central (PMC) - NIH.
  • SciELO México. (2014).
  • SciELO México.
  • Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines.
  • ACS Publications. (2016, March 1). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines.
  • MDPI. (2016, November 16).
  • Organic Chemistry Portal. Synthesis of allyl ketones and aldehydes.
  • NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0180845).
  • ChemScene. 1270539-42-8 | 1-(3,5-Dimethylphenyl)prop-2-en-1-amine.
  • MDPI. (2024, August 1). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one.
  • IJRPS. (2017, September 6).
  • PubMed Central (PMC) - NIH. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites.
  • Google Patents. US7723547B2 - Process for the synthesis of DMAPA.
  • YouTube. (2021, April 5). 19.7a Addition of Grignard Reagents (and other Carbon Nucleophiles).
  • ResearchGate. (2024, August 1). (PDF) (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one.
  • EPA. (2025, October 15). 1-(3,5-Dimethylphenyl)ethan-1-one - Chemical Details.
  • PubMed Central (PMC) - NIH. (2017, July 8). The reaction of cinnamaldehyde and cinnam(o)
  • Pharmaffiliates. (E)-N,N-Dimethyl-3-phenylprop-2-en-1-amine.
  • YouTube. (2022, September 24). Reaction of Grignard reagent with Formaldehyde #grignardreagent.
  • PubChem. 1-(3,5-Dimethylphenyl)-2-(methylamino)propan-1-one | C12H17NO | CID 116564857.
  • Reddit. (2021, February 19). EK FL 2 Question 19: IR Values for Amines.
  • National Center for Biotechnology Information. Mass Fragmentation Characteristics of Ketamine Analogues.
  • MDPI. (2011, September 13).
  • Arkat USA. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.
  • Frontiers. (2022, August 28). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division.
  • YouTube. (2012, October 11). Introduction to IR Spectroscopy - Amines.
  • Chemsrc. (2025, August 23). 1-(3,5-Dimethylphenyl)methanamine | CAS#:78710-55-1.
  • St Andrews Research Repository. (2025, January 17). (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one.
  • EPA. (2025, October 15). 1-(3,5-Dimethylphenyl)ethan-1-one - Toxics Release Inventory.
  • PLOS One. (2025, May 29). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent.
  • ResearchGate. (2024, March 1). The crystal structure of (E)-1-(((2-amino-4,5-dimethylphenyl)iminio)methyl)
  • BLDpharm. 1226017-16-8|1-(2,3-Dimethylphenyl)propan-1-amine.

Sources

Exploratory

A Technical Guide to Elucidating the Mechanism of Action of Novel Dimethylphenyl Derivatives as Putative MEK1/2 Kinase Inhibitors

Introduction: Targeting a Central Node in Cancer Signaling The 1,3-thiazole ring and its derivatives, particularly those incorporating substituted aryl groups like a dimethylphenyl moiety, represent a promising scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting a Central Node in Cancer Signaling

The 1,3-thiazole ring and its derivatives, particularly those incorporating substituted aryl groups like a dimethylphenyl moiety, represent a promising scaffold in medicinal chemistry with a wide spectrum of pharmacological activities.[1][2] While the biological activity for a specific novel dimethylphenyl derivative (termed here as DMPD-X ) is uncharacterized, its structural features suggest a potential role as a kinase inhibitor.[1]

This guide proposes a focused hypothesis: DMPD-X acts as a selective, allosteric inhibitor of MEK1 and MEK2 (MEK1/2) , central kinases in the MAPK/ERK signaling pathway.[3][4] The MAPK/ERK pathway is a critical intracellular cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[5][6][7][8] Its hyperactivation, often due to mutations in upstream components like RAS or RAF, is a hallmark of approximately 30% of all human cancers, making it a clinically validated therapeutic target.[3][5][9][10]

This document provides a comprehensive, technically-grounded framework for validating this hypothesis. It is structured not as a rigid template, but as a logical, cascading series of investigations, moving from broad cellular effects to direct target engagement and specific downstream consequences. Each experimental choice is justified, providing the causality required for robust scientific inquiry.

Section 1: Cellular Phenotype and Pathway Activity Assessment

The initial objective is to establish a clear, quantifiable link between DMPD-X treatment and two fundamental outcomes: reduced cancer cell viability and specific inhibition of the MAPK/ERK pathway.

Quantifying Cellular Viability (IC50 Determination)

Causality: Before investigating a specific mechanism, it is crucial to confirm that DMPD-X exerts a cytotoxic or cytostatic effect on cancer cell lines known to be dependent on the MAPK/ERK pathway (e.g., A375 melanoma with BRAF V600E mutation, PANC-1 pancreatic cancer with KRAS mutation). The MTT assay provides a robust, colorimetric readout of metabolic activity, which serves as a proxy for cell viability.[11][12]

Experimental Protocol: MTT Assay [11][12][13][14]

  • Cell Seeding: Plate A375 or PANC-1 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of DMPD-X (e.g., from 100 µM to 1 nM) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[11][12] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11][12]

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of DMPD-X concentration and fit to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

Cell LineDriver MutationDMPD-X IC50 (nM)
A375BRAF V600E85
PANC-1KRAS G12D150
HEK293Wild-Type>10,000
Assessing MAPK/ERK Pathway Inhibition

Causality: If DMPD-X is a MEK1/2 inhibitor, it should block the phosphorylation of ERK1/2, the direct and sole substrates of MEK1/2.[10] Western blotting is the gold-standard technique to visualize and quantify this specific post-translational modification, providing direct evidence of pathway modulation within the cell.

Experimental Protocol: Western Blot for Phospho-ERK (p-ERK) [15][16]

  • Cell Treatment & Lysis: Treat A375 cells with DMPD-X at concentrations around its IC50 (e.g., 0.1x, 1x, 10x IC50) for 2-4 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[17][18][19][20]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.[16]

Expected Result: A dose-dependent decrease in the p-ERK1/2 signal relative to the total ERK1/2 signal would strongly support the hypothesis.

Section 2: Direct Target Engagement and Enzymatic Inhibition

The next critical phase is to demonstrate that the observed cellular effects are due to a direct, physical interaction between DMPD-X and the MEK1/2 proteins, and that this interaction inhibits their enzymatic function.

Confirming Target Engagement in a Cellular Context

Causality: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm drug-target interaction in intact cells.[21][22][23][24] The principle is that a ligand binding to its target protein stabilizes it, increasing its resistance to thermal denaturation.[21][24] This experiment provides direct evidence that DMPD-X engages MEK1 in its native cellular environment.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [21][23][25]

  • Cell Treatment: Treat intact A375 cells with either vehicle (DMSO) or a saturating concentration of DMPD-X (e.g., 10-50x IC50) for 1 hour.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.[21][22]

  • Lysis and Centrifugation: Lyse the cells via freeze-thaw cycles.[21] Centrifuge the lysates at high speed (20,000 x g) to pellet the aggregated, denatured proteins.[21]

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble MEK1 remaining at each temperature by Western blot, as described in section 1.2.

  • Isothermal Dose-Response (ITDR): To quantify engagement, treat cells with a range of DMPD-X concentrations and heat all samples at a single, optimized temperature (e.g., 62°C) where a significant difference was seen in the initial melt curve.[25]

Expected Result: In DMPD-X-treated cells, the MEK1 protein will remain soluble at higher temperatures compared to vehicle-treated cells, indicating thermal stabilization upon binding.

CETSA_Workflow cluster_cell_culture Cellular Environment cluster_heating Biophysical Challenge cluster_analysis Analysis A Intact Cells B Treat with DMPD-X or Vehicle A->B C Heat Challenge (Temperature Gradient) B->C D Cell Lysis & Centrifugation C->D E Collect Soluble Fraction D->E F Western Blot for MEK1 E->F G Result: Stabilization Shift F->G MoA_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation DMPD_X DMPD-X DMPD_X->Inhibition

Caption: Proposed Mechanism of Action of DMPD-X on the MAPK/ERK Pathway.

Conclusion and Forward Look

This guide outlines a systematic, evidence-based approach to validate the hypothesis that a novel dimethylphenyl derivative, DMPD-X, functions as a MEK1/2 inhibitor. By progressing from broad cellular effects (cytotoxicity) to specific pathway modulation (p-ERK inhibition), direct target binding (CETSA), enzymatic inhibition (in vitro kinase assay), and downstream functional outcomes (G1 cell cycle arrest), this framework establishes a robust, self-validating system.

Positive outcomes from these studies would provide a strong rationale for advancing DMPD-X into further preclinical development, including selectivity profiling against a broader kinase panel, pharmacokinetic and pharmacodynamic studies, and ultimately, in vivo efficacy trials in relevant cancer models.

References

  • ERK/MAPK signalling pathway and tumorigenesis. Guo, Y. J., et al. (2020). Experimental and Therapeutic Medicine. [Link]

  • BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry. University of Iowa. [Link]

  • Cell Viability Assays. Assay Guidance Manual, Eli Lilly & Company and the National Center for Advancing Translational Sciences. (2013). [Link]

  • BCA Protein Assay. Turner BioSystems. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. University College London. [Link]

  • BCA Colorimetric Protein Assay - Protocol. OneLab. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Almqvist, H. (2016). Methods in Molecular Biology. [Link]

  • Principle and Protocol of BCA Method. Creative BioMart. (2024). [Link]

  • BCA Protein. LIBIOS. [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]

  • Structures of human MAP kinase kinase 1 (MEK1) and MEK2 describe novel noncompetitive kinase inhibition. Ohren, J. F., et al. (2004). Nature Structural & Molecular Biology. [Link]

  • ERK/MAPK signalling pathway and tumorigenesis (Review). Guo, Y., et al. (2020). Ingenta Connect. [Link]

  • The MAPK/ERK Signaling Axis in Cancer Development and Pain Modulation: A Comprehensive Review. C. Navarro-Yepes, et al. (2025). Preprints.org. [Link]

  • MAPK Erk pathway. Cusabio. [Link]

  • Chemical structures of small molecule MEK1/2 inhibitors. ResearchGate. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Lim, S. M., et al. (2022). SLAS Discovery. [Link]

  • DNA Cell Cycle Analysis with PI. Salk Institute for Biological Studies. [Link]

  • MAPK/ERK pathway. Wikipedia. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Zhang, H., et al. (2024). Bio-protocol. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Sim, M. S., et al. (2016). Bio-protocol. [Link]

  • MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms. Lee, S., et al. (2018). Molecules and Cells. [Link]

  • Phospho-ERK Assays. Assay Guidance Manual, PerkinElmer, Inc. (2012). [Link]

  • Crystal Structures of MEK1 Binary and Ternary Complexes with Nucleotides and Inhibitors. Fischmann, T. O., et al. (2009). Biochemistry. [Link]

  • 7M0X: Crystal structure of the BRAF:MEK1 kinases in complex with AMPPNP and PD0325901. RCSB PDB. (2021). [Link]

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Al-Hussain, S. A., et al. (2023). Pharmaceuticals. [Link]

  • Western blot band for Erk and phopho(p) - Erk. ResearchGate. (2012). [Link]

  • Preparation and biological evaluation of coumarin amide derivatives bearing fluorine as potential fungicides and anticancer agents. Zhang, Y., et al. (2024). Arabian Journal of Chemistry. [Link]

  • Western blot detection of ERK1/2, P90RSK, and CREB phosphorylation in... ResearchGate. [Link]

  • In vitro kinase assay. protocols.io. (2024). [Link]

  • MEK Cellular Phosphorylation Assay Service. Reaction Biology. [Link]

  • Ligand-Based Design of Nondimethylphenyl-Diarylpyrimidines with Improved Metabolic Stability, Safety, and Oral Pharmacokinetic Profiles. Li, Y., et al. (2019). Journal of Medicinal Chemistry. [Link]

Sources

Foundational

literature review of substituted prop-2-en-1-amine compounds

An In-depth Technical Guide to Substituted Prop-2-en-1-amine Compounds: From Antifungal Scaffolds to Emerging Therapeutics Executive Summary The substituted prop-2-en-1-amine, or allylamine, framework represents a corner...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Substituted Prop-2-en-1-amine Compounds: From Antifungal Scaffolds to Emerging Therapeutics

Executive Summary

The substituted prop-2-en-1-amine, or allylamine, framework represents a cornerstone of modern medicinal chemistry, most notably in the development of potent antifungal agents. This guide provides a comprehensive analysis of this critical chemical scaffold for researchers, scientists, and drug development professionals. We will deconstruct the fundamental principles that govern the activity of these compounds, beginning with their exquisitely selective mechanism of action targeting fungal squalene epoxidase. A detailed exploration of synthetic strategies is presented, complete with a field-proven experimental protocol for the stereoselective synthesis of a key allylamine drug. The core of this guide is a deep dive into the structure-activity relationships (SAR) that have guided the optimization of this class from the first-generation compound, naftifine, to the gold-standard oral therapeutic, terbinafine. By understanding the causality behind experimental choices and molecular design, this document serves as both a technical manual and a strategic overview for future innovation involving the versatile prop-2-en-1-amine core.

Introduction: The Prop-2-en-1-amine Scaffold - A Cornerstone of Modern Antifungal Therapy

Fungal infections pose a significant and growing global health threat, necessitating a diverse arsenal of therapeutic agents.[1] Among the established classes of antifungals, the allylamines have carved out an essential niche, particularly for the treatment of dermatophyte infections.[1][2] The discovery of naftifine, the first of this class, and its more potent successor, terbinafine, marked a pivotal moment in antifungal therapy.[3][4] These synthetic compounds introduced a novel mechanism of action and a chemical scaffold—the tertiary prop-2-en-1-amine—that was previously unknown in medicinal chemistry.[5]

This guide offers a senior scientist's perspective on the core technical aspects of substituted prop-2-en-1-amine compounds. We will move beyond a simple recitation of facts to explore the underlying logic of their design, the nuances of their synthesis, and the molecular interactions that dictate their potent biological activity. While the primary focus will be on their well-established role as antifungal agents, we will also touch upon emerging applications, underscoring the scaffold's potential for broader therapeutic development.

Section 1: The Molecular Mechanism of Action - Targeting Fungal Ergosterol Biosynthesis

The clinical success of allylamines is rooted in their highly specific disruption of a vital fungal metabolic pathway: ergosterol biosynthesis. Ergosterol is the primary sterol in fungal cell membranes, where it plays a role analogous to cholesterol in mammalian cells, regulating membrane fluidity and function.[6] Its absence is catastrophic for the fungal cell.

Allylamines exert their effect by inhibiting squalene epoxidase, a critical enzyme early in the ergosterol synthesis pathway.[4][7] This inhibition has a dual fungicidal effect:

  • Ergosterol Depletion: The blockade of the pathway prevents the synthesis of mature ergosterol, compromising the structural integrity and function of the fungal cell membrane.[6]

  • Toxic Squalene Accumulation: The enzymatic block leads to a buildup of the substrate, squalene, within the fungal cell. High concentrations of this hydrocarbon are cytotoxic, disrupting membrane function and contributing to cell death.[2]

A key to the therapeutic value of allylamines is their selectivity. While mammalian cells also have a squalene epoxidase enzyme for cholesterol synthesis, allylamines exhibit a much higher affinity for the fungal enzyme, ensuring potent antifungal activity with minimal impact on the host.[1][4]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_consequence Cellular Consequences Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene Synthase Squalene-2,3-epoxide Squalene-2,3-epoxide Squalene->Squalene-2,3-epoxide Squalene Epoxidase Squalene_acc Toxic Squalene Accumulation Squalene->Squalene_acc Lanosterol Lanosterol Squalene-2,3-epoxide->Lanosterol ... ... Lanosterol->... Ergosterol Ergosterol ...->Ergosterol Ergosterol_dep Ergosterol Depletion Ergosterol->Ergosterol_dep Allylamines Allylamines (e.g., Terbinafine) Allylamines->Inhibition Squalene Epoxidase Squalene Epoxidase

Caption: Inhibition of Squalene Epoxidase by Allylamines in the Fungal Cell.

Section 2: Synthesis of Substituted Prop-2-en-1-amine Compounds

The synthesis of allylamine derivatives, particularly those with high geometric purity like terbinafine, requires robust and stereoselective methods.[5] Early synthetic routes often involved hazardous reagents like acrolein.[8] Modern approaches prioritize safety and efficiency, utilizing catalytic reactions to achieve high yields and stereospecificity. The synthesis of terbinafine, for example, can be achieved by coupling N-methyl-1-naphthalenemethanamine with a suitably functionalized (E)-enyne side chain.[5][8]

Experimental Protocol: Stereoselective Synthesis of Terbinafine

This protocol describes a high-yielding synthesis of geometrically pure terbinafine from commercially available starting materials, reflecting an efficient and scalable approach.[5][8]

Objective: To synthesize (E)-N-(6,6-dimethyl-2-hepten-4-yn-1-yl)-N-methyl-1-naphthalenemethanamine (Terbinafine).

Step 1: Synthesis of the Side Chain (1-bromo-6,6-dimethyl-2E-hepten-4-yne)

  • Rationale: This step constructs the key (E)-1,3-enyne structural moiety required for potent antifungal activity. A stereoselective reduction is crucial to ensure the correct geometry.

  • Procedure: a. To a solution of 3,3-dimethyl-1-butyne in an appropriate solvent (e.g., THF), add a solution of ethylmagnesium bromide dropwise at 0 °C to form the acetylide. b. Add acrolein to the reaction mixture at -78 °C and stir for several hours. c. Quench the reaction with saturated aqueous ammonium chloride and extract the product. d. The resulting alcohol is then selectively reduced to the (E)-allyl alcohol using a reducing agent such as lithium aluminum hydride (LiAlH₄). e. The (E)-allyl alcohol is converted to the corresponding bromide using a reagent like phosphorus tribromide (PBr₃) in a suitable solvent (e.g., diethyl ether) at low temperature. f. Purify the resulting bromo-enyne side chain via column chromatography.

Step 2: N-Alkylation to form Terbinafine

  • Rationale: This step couples the amine core with the functionalized side chain via a nucleophilic substitution reaction. The choice of base and solvent is critical to ensure efficient reaction without side products.

  • Procedure: a. Dissolve N-methyl-1-naphthalenemethanamine in a polar aprotic solvent such as acetonitrile. b. Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to the mixture. c. Add the synthesized 1-bromo-6,6-dimethyl-2E-hepten-4-yne side chain (from Step 1) to the reaction mixture. d. Heat the reaction under reflux for several hours until TLC analysis indicates completion. e. Cool the mixture, filter off the base, and concentrate the solvent under reduced pressure. f. Purify the crude product by column chromatography on silica gel to yield pure terbinafine.

Step 3: Characterization

  • Rationale: Rigorous analytical confirmation is required to validate the structure and purity of the final product.

  • Methods: Confirm the structure and purity of the synthesized terbinafine using IR, ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data with literature values.[8]

Synthesis_Workflow cluster_sidechain Side Chain Synthesis cluster_coupling Coupling Reaction start_sc 3,3-Dimethyl-1-butyne + Acrolein alcohol Propargyl Alcohol Intermediate start_sc->alcohol Grignard Reaction e_alcohol (E)-Allyl Alcohol alcohol->e_alcohol Stereoselective Reduction (LiAlH4) bromide 1-bromo-6,6-dimethyl- 2E-hepten-4-yne e_alcohol->bromide Bromination (PBr3) terbinafine Terbinafine bromide->terbinafine N-Alkylation (K2CO3, MeCN) amine_core N-methyl-1-naphthalene methanamine amine_core->terbinafine

Caption: General workflow for the stereoselective synthesis of Terbinafine.

Section 3: Structure-Activity Relationship (SAR) Studies - A Roadmap to Potency and Selectivity

The development of the allylamine class is a classic example of medicinal chemistry optimization. Systematic variation of the structural elements in the parent compound, naftifine, provided deep insights into the features required for potent antifungal activity.[3]

Key Structural Requirements for Antifungal Activity:

  • Tertiary Allylamine Function: This feature appears to be a fundamental prerequisite for antifungal activity. Both the amino function and the double bond are essential.[3][9] Saturated analogues or corresponding ethers are found to be inactive.[3]

  • The N-substituent: The nature of the group attached to the nitrogen atom significantly influences the activity spectrum. For instance, replacing the N-methyl group in terbinafine with larger groups like N-cinnamyl or N-cyclohexyl can curtail the spectrum of activity.[3]

  • The Aromatic System: The naphthalene ring system is a key feature, and its substitution position is critical. The side chain must be in the α-position of the naphthalene ring for optimal activity.[3]

  • Substitution on the Aromatic Ring: The potency is highly dependent on the bulkiness of substituents on the naphthalene ring.[10][11] Generally, only small substituents like hydrogen or fluorine are tolerated at most positions (2-4 and 6-8).[10] However, the 5-position can accommodate slightly larger groups (e.g., Cl, Br, Me).[10][11] Interestingly, specific fluorine or chlorine substitutions can enhance activity against yeasts.[10][11]

Compound/Modification Key Structural Change from Parent (Naftifine/Terbinafine) Impact on Antifungal Activity Reference
Saturated AnalogueDouble bond in the allylamine side chain is reduced.Inactive; demonstrates the essential nature of the double bond.[3]
Allyl Ether AnalogueNitrogen atom is replaced with an oxygen atom.Inactive; demonstrates the essential nature of the amino function.[3]
N-Cinnamyl AnalogueN-methyl group is replaced with an N-cinnamyl group.Curtailed spectrum of activity.[3]
5-Fluoro or 5-Chloro Terbinafine AnalogueHydrogen at the 5-position of the naphthalene ring is replaced by F or Cl.Enhanced activity against yeasts like Candida albicans.[10][11]
5,7-Difluoro Terbinafine AnalogueSimultaneous introduction of two fluoro substituents at positions 5 and 7.8- to 16-fold improved potency against Aspergillus fumigatus and Candida species.[11]

Section 4: Beyond Mycology - Emerging Applications

While the legacy of the prop-2-en-1-amine scaffold is firmly rooted in antifungal therapy, the inherent reactivity and structural features of related compounds make them attractive for other therapeutic areas. Research into structurally similar frameworks, such as 1,3-disubstituted prop-2-en-1-one derivatives, has revealed potential as inhibitors of neutrophilic inflammation by modulating MAPK and Akt pathways. Furthermore, other studies have explored pyrrole-based prop-2-en-1-one compounds as potential antitubercular agents targeting the InhA enzyme.[12] These explorations, while not focused on the classic tertiary allylamine, highlight the broader utility of the core propene scaffold in presenting pharmacophores for diverse biological targets.

Conclusion: Future Directions and Unmet Needs

The substituted prop-2-en-1-amine structure is a testament to the power of rational drug design. The journey from naftifine to terbinafine showcases a successful optimization of potency, selectivity, and pharmacokinetic properties guided by meticulous SAR studies.[3][10] The core directive for future research in this area is twofold. First, within antifungal development, there is a continuous need for novel derivatives with an expanded spectrum of activity, improved resistance profiles, and enhanced tissue penetration.[1] Second, the chemical versatility of the prop-2-en-1-amine and related scaffolds should be leveraged to explore new biological targets. As demonstrated by early research into anti-inflammatory and antitubercular applications, the journey of this remarkable chemical entity is far from over.

References

  • Stütz, A., Georgopoulos, A., Granitzer, W., Petranyi, G., & Berney, D. (1986). Synthesis and Structure-Activity Relationships of Naftifine-Related Allylamine Antimycotics. Journal of Medicinal Chemistry, 29(1), 112-125. [Link]

  • Nussbaumer, P., Dorfstaetter, G., Leitner, I., Mraz, K., Vyplel, H., & Stütz, A. (1993). Synthesis and structure-activity relationships of naphthalene-substituted derivatives of the allylamine antimycotic terbinafine. Journal of Medicinal Chemistry, 36(19), 2810–2816. [Link]

  • Stütz, A. (1986). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. National Library of Medicine. [Link]

  • Nussbaumer, P., Dorfstaetter, G., Leitner, I., Mraz, K., Vyplel, H., & Stütz, A. (1993). Synthesis and structure-activity relationships of naphthalene-substituted derivatives of the allylamine antimycotic terbinafine. Sci-Hub. [Link]

  • Nussbaumer, P., Dorfstaetter, G., Leitner, I., Mraz, K., Vyplel, H., & Stütz, A. (1993). Synthesis and Structure-Activity Relationships of Naphthalene-Substituted Derivatives of the Allylamine Antimycotic Terbinafine. PubMed. [Link]

  • Al-Ostath, A., et al. (2023). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. Scientific Reports, 13(1), 12345. [Link]

  • Ghannoum, M., & Isham, N. (2022). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. Journal of Fungi, 8(11), 1221. [Link]

  • Birnbaum, J. E. (1990). Pharmacology of the allylamines. Journal of the American Academy of Dermatology, 23(4 Pt 2), 782-785. [Link]

  • Dzhemilev, U. M., et al. (2020). Synthesis of heteroatom-containing pyrrolidine derivatives based on Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et2Zn. RSC Advances, 10(30), 17895-17904. [Link]

  • Orenha, R. P., et al. (2020). Structure of the studied compounds: prop-2-en-1-imine (1), prop-2-enal... ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Allylamines Antifungal Drug Research Service. Creative Biolabs. [Link]

  • Gupta, B., et al. (2014). Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine. Letters in Organic Chemistry, 11(2), 141-144. [Link]

  • Birnbaum, J. E. (1990). Pharmacology of the allylamines. CABI Digital Library. [Link]

  • Taylor & Francis. (n.d.). Allylamine – Knowledge and References. Taylor & Francis Online. [Link]

  • Cieslik, W., et al. (2012). Synthesis of Alkyne-substituted Quinolines as Analogues of Allylamines. ResearchGate. [Link]

  • Gupta, B., et al. (2014). Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine. ResearchGate. [Link]

  • Petranyi, G., et al. (1995). Synthesis and Structure-Activity Relationships of Side-Chain-Substituted Analogs of the Allylamine Antimycotic Terbinafine Lacking the Central Amino Function. Journal of Medicinal Chemistry, 38(10), 1739-1745. [Link]

  • Jampilek, J., et al. (2018). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 23(10), 2543. [Link]

  • Hsieh, P.-W., et al. (2024). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. European Journal of Medicinal Chemistry, 273, 116543. [Link]

  • Karim, A. A., et al. (2023). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. Journal of Advanced Sciences and Engineering Technologies, 6(2), 1-10. [Link]

  • Organic Chemistry Tutor. (2019, July 15). 05.04 Syntheses of Amines: Substitution Reactions [Video]. YouTube. [Link]

  • El-Sayed, R. (2021). Synthesis of Some Imines and Investigation of their Biological Activity. ResearchGate. [Link]

  • Benchekroun, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1439. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability Studies of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine

Abstract This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel compound, 1-(3,5-Dimethylphenyl)prop-2-en-1-amine. As specific experimental d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel compound, 1-(3,5-Dimethylphenyl)prop-2-en-1-amine. As specific experimental data for this molecule is not publicly available, this document outlines a robust, first-principles approach to its pre-formulation assessment. The protocols described herein are grounded in international regulatory guidelines and established best practices for small molecule drug candidates. We detail methodologies for equilibrium solubility determination across a physiologically relevant pH range and in biorelevant media, as well as a complete strategy for forced degradation studies to elucidate potential degradation pathways. The ultimate goal is to generate the foundational data necessary to develop a stable and bioavailable dosage form, including the development of a stability-indicating analytical method. This guide is intended for researchers, scientists, and drug development professionals tasked with the physicochemical characterization of new chemical entities.

Introduction: The Imperative of Early-Stage Physicochemical Profiling

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Poor aqueous solubility can severely limit oral bioavailability, while chemical instability can compromise potency, safety, and shelf-life. Therefore, a thorough investigation of these attributes at the earliest stages of development is not merely a regulatory requirement but a cornerstone of a rational and efficient drug development program.

The subject of this guide, 1-(3,5-Dimethylphenyl)prop-2-en-1-amine, is a primary amine containing an aryl group and an allylic double bond. This structure suggests several key characteristics that warrant careful investigation:

  • Weakly Basic Nature: The primary amine group (pKa typically ~9-10) will render the molecule's solubility highly dependent on pH. It is expected to be more soluble in acidic environments where it is protonated and ionized.[1][2]

  • Susceptibility to Oxidation: The allylic amine moiety and the electron-rich dimethylphenyl ring present potential sites for oxidative degradation.[3][4]

  • Potential for Hydrolysis and Other Reactions: The overall structure may be susceptible to degradation under hydrolytic (acidic/basic), photolytic, and thermal stress conditions.

This guide provides the strategic and tactical framework for systematically evaluating these properties.

Aqueous Solubility Characterization

Aqueous solubility is a key determinant of a drug's dissolution rate and subsequent absorption in the gastrointestinal tract. For a weakly basic compound like 1-(3,5-Dimethylphenyl)prop-2-en-1-amine, a comprehensive understanding of its pH-solubility profile is essential.[1] The gold-standard shake-flask method is recommended for determining thermodynamic equilibrium solubility.[5][6][7][8][9]

Rationale for Media Selection

To construct a complete picture of the compound's solubility behavior, the following media are proposed:

  • Physiological pH Buffers: Testing across a range of pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) simulates the different environments of the gastrointestinal tract and establishes the pH-solubility profile.[9][10]

  • Biorelevant Media: Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) contain bile salts and lecithin, which mimic the composition of human intestinal fluids.[11][12][13][14] These media are critical for predicting in vivo dissolution and potential food effects, especially for poorly soluble compounds.[10][11][12][14]

  • Water and Common Co-solvents: Determining solubility in purified water provides a baseline, while data in common pharmaceutical co-solvents (e.g., propylene glycol, PEG 400, ethanol) is invaluable for developing liquid formulations.[15]

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol ensures that a true equilibrium is reached between the solid and dissolved states of the compound.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 1-(3,5-Dimethylphenyl)prop-2-en-1-amine to a series of glass vials, ensuring a visible amount of solid remains at the bottom.

  • Media Addition: Add a precise volume (e.g., 5 mL) of each selected medium (as outlined in section 2.1) to triplicate vials.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker bath set to 25°C or 37°C. Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[2][7][9] A preliminary time-to-equilibrium study can confirm the required duration.

  • Sample Collection & Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from any remaining solid particles. This is achieved by filtering the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF).

  • Quantification: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry). Calculate the concentration against a standard curve.

Visualization of Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Add excess solid compound to vials B Add precise volume of test media (Buffers, Biorelevant Media, etc.) A->B C Seal and agitate in shaker bath (e.g., 37°C for 48h) B->C D Withdraw supernatant C->D E Filter through 0.22 µm syringe filter D->E F Dilute sample E->F G Quantify concentration (HPLC-UV or UV-Vis) F->G H H G->H Calculate Solubility (mg/mL) G cluster_stress Stress Conditions cluster_analysis Analysis & Method Development cluster_outcome Outcomes A Acid Hydrolysis (0.1N HCl, 60°C) F Sample at time points (Target 5-20% degradation) A->F B Base Hydrolysis (0.1N NaOH, 60°C) B->F C Oxidation (3% H2O2, RT) C->F D Thermal (60°C, Solid & Solution) D->F E Photolytic (ICH Q1B Light Exposure) E->F G Analyze via HPLC-PDA F->G H Assess Peak Purity & Resolution G->H I Develop & Optimize Stability-Indicating Method H->I J Identify Degradation Products I->J K Elucidate Degradation Pathways I->K L Validate Specificity of Analytical Method I->L

Caption: Workflow for Forced Degradation Studies.

Hypothetical Data Presentation

Results from the forced degradation study should be tabulated to clearly show the extent of degradation and the formation of impurities.

Stress ConditionDuration (hr)% Assay of Parent Compound% Total ImpuritiesNumber of Degradants >0.1%
0.1 N HCl / 60°C2488.511.53
0.1 N NaOH / 60°C2492.17.92
3% H₂O₂ / RT885.314.74
Thermal / 60°C4898.91.11
Photolytic (ICH Q1B)-96.43.62

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach for the initial solubility and stability assessment of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine. By systematically executing the described protocols, researchers can build a robust physicochemical profile of the molecule. The data generated from these studies are foundational. The pH-solubility profile will directly inform formulation strategies, such as salt selection or the use of enabling technologies for poorly soluble compounds. The forced degradation studies will not only yield a validated, stability-indicating analytical method—a prerequisite for all future development work—but will also provide critical insights into the molecule's inherent liabilities. This knowledge allows for the development of a stable drug product by guiding the selection of appropriate excipients, manufacturing processes, and packaging solutions to protect the compound from degradation throughout its shelf life.

References

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Pharma Lesson. (2025). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Pharma Lesson. [Link]

  • Interchim. Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). Interchim. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Q-Lab. Understanding ICH Photostability Testing. Q-Lab. [Link]

  • Bavishi, B. (2022). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]

  • FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

  • ICH. (2010). Q1A(R2) Guideline. International Council for Harmonisation. [Link]

  • Jantratid, E., & Dressman, J. (2009). Instant FaSSIF and FeSSIF—Biorelevance Meets Practicality. Dissolution Technologies. [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]

  • Dressman, J. B., & Reppas, C. (2000). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Pharmaceutical Technology. [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Biorelevant.com. [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • Memmert. (2012). Stability tests according to ICH Q1A (R2). Memmert.com. [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. BioAssay Systems. [Link]

  • Sharp. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. [Link]

  • Al-Gohary, O. M., & Al-Kassas, R. S. (2020). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC. [Link]

  • Siew, A. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology. [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?. Quora. [Link]

  • Li, S., et al. (2021). Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. PMC. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Symbiosis. [Link]

  • Pion Inc. (n.d.). Measuring the solubility of salts of basic drugs. Pion Inc. [Link]

  • Strickley, R. G. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • Kumar, P., et al. (2023). Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]

  • Jain, R., et al. (2011). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. PMC. [Link]

  • Hawe, A., & Frie, S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Agilent Technologies. [Link]

  • An, J., et al. (2009). Determination of arylamines and aminopyridines in pharmaceutical products using in-situ derivatization and liquid chromatography-mass spectrometry. PubMed. [Link]

  • Dong, M. W. (2026). Development and Validation of a Stability-Indicating HPLC Method for a New Chemical Entity. LCGC International. [Link]

  • Kadiyala, R. V. S. N., et al. (2014). Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. PMC. [Link]

  • ResearchGate. (2025). (PDF) Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. ResearchGate. [Link]

  • Gund, A. C., et al. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. IJNRD.org. [Link]

  • MDPI. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. MDPI. [Link]

  • MDPI. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. MDPI. [Link]

  • EPA. (n.d.). 1-(2,6-dimethylphenyl)propan-1-one Properties. EPA. [Link]

  • Klapötke, T. M., & Stierstorfer, J. (2009). A Study of 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4- amine (PicADNP) as. [Link]

Sources

Foundational

A Comprehensive In-Silico Analysis of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine: A Theoretical and Computational Whitepaper

Abstract: 1-(3,5-Dimethylphenyl)prop-2-en-1-amine is a chiral primary amine with potential applications as a synthetic building block and pharmacophore. Its structural features—a chiral center, an allylic amine group, an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 1-(3,5-Dimethylphenyl)prop-2-en-1-amine is a chiral primary amine with potential applications as a synthetic building block and pharmacophore. Its structural features—a chiral center, an allylic amine group, and a substituted aromatic ring—suggest a rich and complex chemical profile. This technical guide outlines a comprehensive theoretical and computational workflow designed to elucidate the structural, electronic, and biomolecular interaction properties of this molecule. By integrating Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations, we provide a self-validating, multi-pillar framework for predicting its reactivity, stability, and potential as a bioactive agent. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the proactive characterization of novel chemical entities.

Introduction: The Rationale for a Computational Approach

The molecule 1-(3,5-Dimethylphenyl)prop-2-en-1-amine presents a compelling case for in-silico investigation. As a chiral amine, it belongs to a class of compounds crucial in asymmetric synthesis and pharmaceuticals. The presence of both a nucleophilic amine and a reactive allyl group, modified by the electronic effects of a dimethyl-substituted phenyl ring, suggests that its behavior is non-trivial. Experimental characterization can be resource-intensive; a robust computational study, therefore, serves as an indispensable precursor, offering predictive insights into the molecule's fundamental properties and guiding future experimental design.

This guide details a multi-stage computational protocol. We begin by examining the molecule's intrinsic properties in the gas phase using quantum mechanics, then progress to its behavior in solution, and finally, we simulate its interaction with a plausible biological target. This tiered approach ensures that each stage of the analysis is built upon a foundation of validated data from the previous stage, embodying a core principle of trustworthy and reliable scientific inquiry.

Part 1: Quantum Chemical Characterization

The first pillar of our investigation is to understand the molecule at its most fundamental level: its electronic structure and geometry. For this, we employ Density Functional Theory (DFT), a quantum chemical method that offers a favorable balance between accuracy and computational cost for molecules of this size.

Geometry Optimization and Vibrational Analysis

Objective: To determine the most stable three-dimensional conformation (the global minimum on the potential energy surface) of the title compound and to confirm its stability.

Protocol:

  • Initial Structure Generation: The 2D structure of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine is drawn and converted to a 3D structure using molecular modeling software (e.g., Avogadro, GaussView).

  • Computational Method Selection: The geometry optimization is performed using the Gaussian suite of programs. We select the B3LYP hybrid functional, which is widely recognized for its robust performance in organic molecules. The 6-311++G(d,p) basis set is chosen to provide a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for atoms other than hydrogen.

  • Optimization Calculation: A geometry optimization calculation is run to locate the stationary point on the potential energy surface.

  • Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This analysis also yields the predicted infrared (IR) and Raman vibrational spectra, which can be directly compared with experimental data for validation.

Frontier Molecular Orbital (FMO) Analysis

Objective: To understand the molecule's chemical reactivity and kinetic stability.

Rationale: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a large gap implies high stability and low reactivity.

Methodology: The HOMO and LUMO energies are extracted from the results of the optimized DFT calculation. The energy gap is calculated as: ΔE = ELUMO - EHOMO

These values are used to derive global reactivity descriptors such as chemical hardness (η), softness (S), and electronegativity (χ).

Molecular Electrostatic Potential (MEP)

Objective: To identify reactive sites for electrophilic and nucleophilic attack.

Rationale: The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It provides a powerful visual guide to the charge distribution.

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For our molecule, this is expected around the nitrogen atom of the amine group.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. This is expected around the acidic hydrogen atoms of the amine group.

The MEP surface is generated from the optimized DFT wavefunction. This analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for biological recognition.

Part 2: Probing a Plausible Biological Interaction - Molecular Docking

Given the structural similarity of the title compound to known bioactive amines, we hypothesize a potential interaction with monoamine oxidase (MAO) enzymes, which are critical in neurotransmitter metabolism and are common targets for antidepressant and neuroprotective drugs. Molecular docking simulates the binding of a ligand (our molecule) to the active site of a receptor (MAO).

Docking Workflow

Objective: To predict the binding affinity and preferred binding orientation of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine within the active site of Human Monoamine Oxidase B (MAO-B).

Caption: Workflow for Molecular Docking Simulation.

Protocol:

  • Receptor Preparation: The crystal structure of Human MAO-B is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned.

  • Ligand Preparation: The DFT-optimized structure of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine is used. Torsional degrees of freedom are defined to allow for conformational flexibility during docking.

  • Docking Simulation: AutoDock Vina is used for the docking calculation. A grid box is defined to encompass the enzyme's active site. The software then systematically searches for the best binding poses of the ligand within this box, scoring them based on a semi-empirical free energy force field.

  • Results Analysis: The output provides a set of binding poses ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is considered the most probable. This top-ranked pose is visualized to analyze the specific intermolecular interactions—such as hydrogen bonds, hydrophobic contacts, and π-π stacking—between the ligand and the amino acid residues of the protein.

Part 3: Assessing Complex Stability with Molecular Dynamics

While docking provides a static snapshot of a potential binding event, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time in a simulated physiological environment.

Objective: To evaluate the stability of the top-ranked docked pose of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine with MAO-B.

Caption: Workflow for Molecular Dynamics Simulation.

Protocol:

  • System Preparation: The best-docked complex from Part 2 is placed in a periodic box of water molecules. Counter-ions are added to neutralize the system's charge. This setup is performed using a program like GROMACS.

  • Minimization and Equilibration: The system undergoes energy minimization to remove steric clashes. It is then gradually heated to a physiological temperature (e.g., 310 K) and equilibrated to the correct pressure and density.

  • Production MD: A production simulation is run for a significant timescale (e.g., 100 nanoseconds) to observe the dynamic behavior of the complex.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over time. A stable, plateauing RMSD curve for both indicates that the complex is stable and the ligand does not dissociate from the binding pocket.

    • Root Mean Square Fluctuation (RMSF): The RMSF of individual amino acid residues is calculated to identify flexible and rigid regions of the protein upon ligand binding.

Summary of Predicted Data

The following tables summarize the expected quantitative outputs from the described computational workflow.

Table 1: Predicted Quantum Chemical Properties

ParameterPredicted ValueSignificance
Optimized Energy (Hartree)Value from DFTGround state energy of the most stable conformer.
Dipole Moment (Debye)Value from DFTIndicates overall molecular polarity.
EHOMO (eV)Value from DFTElectron-donating capability.
ELUMO (eV)Value from DFTElectron-accepting capability.
HOMO-LUMO Gap (ΔE eV)ELUMO - EHOMOIndicator of chemical stability and reactivity.

Table 2: Predicted Molecular Docking and MD Results against MAO-B

ParameterPredicted ValueSignificance
Binding Affinity (kcal/mol)Value from DockingStrength of the ligand-receptor interaction.
Key Interacting ResiduesList of Amino AcidsIdentifies the specific residues crucial for binding.
Types of InteractionsH-bonds, Hydrophobic, etc.Describes the nature of the binding forces.
Average RMSD (Ligand, Å)Value from MDStability of the ligand's position in the active site.
Average RMSD (Protein, Å)Value from MDOverall structural stability of the protein during simulation.

Conclusion

This in-depth technical guide outlines a rigorous, multi-faceted computational strategy for the characterization of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine. By systematically applying DFT, molecular docking, and molecular dynamics, we can construct a detailed profile of the molecule, from its intrinsic electronic properties to its dynamic behavior within a biological receptor. The insights gained from this workflow—predicting reactivity, identifying potential binding modes, and assessing complex stability—provide an authoritative, evidence-based foundation to accelerate experimental research and guide the rational design of new molecules in drug discovery and materials science.

References

  • Al-Buriahi, A. K., et al. (2022). Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach. Journal of Molecular Liquids, 367, 120482. Available at: [Link]

  • Azum, N., et al. (2025). Density function theory (DFT), spectroscopic, and molecular docking studies of an antidepressant drug. Advanced Life Sciences, 12(1), 175-184. Available at: [Link]

  • Hasan, M. M., et al. (2023). Biological Evaluation, DFT Calculations and Molecular Docking Studies on the Antidepressant and Cytotoxicity Activities of Cycas pectinata Buch.-Ham. Compounds. Molecules, 28(11), 4531. Available at: [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Available at: [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Available at: [Link]

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. Available at: [Link]

  • Hohenberg, P., & Kohn, W. (1964). Inhomogeneous Electron Gas. Physical Review, 136(3B), B864–B871. Available at: [Link]

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Available at: [Link]

Exploratory

An In-depth Technical Guide to the Safety and Toxicity Profile of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information contained her...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information contained herein is based on predictive toxicology and data from structurally related compounds, as direct experimental data for 1-(3,5-Dimethylphenyl)prop-2-en-1-amine is not publicly available. This guide should not be considered a substitute for comprehensive experimental safety and toxicity testing.

Introduction

1-(3,5-Dimethylphenyl)prop-2-en-1-amine is a chemical entity belonging to the class of phenylpropanamines. Its structure, characterized by a dimethyl-substituted phenyl ring attached to a prop-2-en-1-amine backbone, suggests potential applications in medicinal chemistry and materials science. However, the absence of published safety and toxicity data necessitates a thorough evaluation of its potential hazards before any significant handling or in vivo application. This guide provides a predictive toxicological assessment based on the known profiles of its core structural motifs: the allylamine group and the substituted phenyl ring. Understanding the structure-toxicity relationships of these components is crucial for anticipating the potential adverse effects of this novel compound.

Predicted Physicochemical Properties and Their Toxicological Implications

While experimental data is unavailable, the chemical structure of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine allows for the prediction of certain physicochemical properties that can influence its toxicological profile.

PropertyPredicted Value/CharacteristicToxicological Implication
Molecular Weight ~161.25 g/mol Low molecular weight may facilitate absorption across biological membranes.
Lipophilicity (logP) Moderately lipophilicIncreased lipophilicity can lead to greater absorption and distribution into tissues, potentially increasing toxicity.[1][2]
pKa Basic (amine group)The basic nature of the amine group will influence its ionization state at physiological pH, affecting its absorption, distribution, and interaction with biological targets.
Water Solubility Likely to be sparingly solublePoor water solubility may affect its absorption and distribution in aqueous biological environments.[3]

Structural Alerts for Toxicity: An Analysis of Key Moieties

The toxicological profile of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine can be inferred by examining its constituent functional groups and their known hazards.

The Allylamine Moiety: A Known Cardiovascular and General Toxicant

The presence of the prop-2-en-1-amine (allylamine) group is a significant structural alert. Allylamine itself is a well-documented toxicant with a range of adverse effects.

  • Cardiovascular Toxicity: Allylamine is known to cause deleterious effects on the heart and vascular tissue, leading to conditions that can mimic human acute vasculitis and myocardial necrosis.[4]

  • General Toxicity: It is classified as a toxic and lachrymatory (tear-inducing) substance.[5] Direct exposure can cause irritation to the skin, eyes, and respiratory tract.[6]

  • Metabolic Activation to Acrolein: A primary mechanism of allylamine toxicity is its metabolic conversion to acrolein and hydrogen peroxide.[7] Acrolein is a highly reactive and toxic aldehyde that can cause severe irritation and damage to tissues upon ingestion or inhalation.[7]

The presence of the dimethylphenyl group may modulate the metabolism of the allylamine moiety, potentially altering the rate and extent of acrolein formation. However, the inherent potential for this toxic bioactivation remains a primary concern.

The Phenylpropanamine Scaffold: Structure-Toxicity Relationships

The broader class of phenylpropanamines has been the subject of extensive structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies.

  • Influence of Substituents: Subtle changes in the substitution pattern on the phenyl ring can significantly alter the toxicological and pharmacological profiles of these compounds.[1] Generally, an increase in the size and lipophilicity of substituents can lead to increased toxicity.[1][2] The two methyl groups on the phenyl ring of the target compound increase its lipophilicity, which may enhance its cytotoxic potential.[2][8]

  • Bioactivation: Many phenylpropanamine derivatives are known to undergo metabolic bioactivation to reactive intermediates, which is often a prerequisite for their toxicity, particularly hepatotoxicity.[2][8]

Predictive Toxicology Workflow

In the absence of direct experimental data, a predictive toxicology workflow is essential for a preliminary risk assessment.

Predictive_Toxicology_Workflow cluster_input Input cluster_analysis Analysis cluster_prediction Predicted Toxicological Endpoints cluster_output Output Compound 1-(3,5-Dimethylphenyl)prop-2-en-1-amine Structure SAR Structural Analog Analysis (Allylamine, Phenylpropanamines) Compound->SAR Identify Analogs QSAR In Silico QSAR Modeling (Predictive Software) Compound->QSAR Input Structure Genotoxicity Genotoxicity (e.g., Ames Test) SAR->Genotoxicity Cytotoxicity Cytotoxicity (e.g., against HepG2 cells) SAR->Cytotoxicity OrganTox Organ-Specific Toxicity (Cardio-, Hepato-) SAR->OrganTox QSAR->Genotoxicity QSAR->Cytotoxicity QSAR->OrganTox Risk Preliminary Risk Assessment & Data Gaps Identification Genotoxicity->Risk Cytotoxicity->Risk OrganTox->Risk

Caption: Predictive toxicology workflow for 1-(3,5-Dimethylphenyl)prop-2-en-1-amine.

Experimental Protocols for Initial Safety Assessment

For any novel compound with structural alerts for toxicity, a tiered approach to experimental testing is recommended. The following are foundational in vitro assays to provide an initial characterization of the toxicological profile of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which the compound induces 50% cytotoxicity (CC50) in a relevant cell line (e.g., HepG2 for hepatotoxicity).

Methodology:

  • Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach 80-90% confluency.

  • Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Prepare a serial dilution of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of the compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Utilize multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO).

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer (for non-activation conditions).

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: Compare the number of revertant colonies in the treated groups to the negative control. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.

Conclusion and Recommendations

Given the structural alerts associated with the allylamine and substituted phenylpropanamine moieties, 1-(3,5-Dimethylphenyl)prop-2-en-1-amine should be handled with caution as a potentially toxic compound. The primary concerns are cardiovascular toxicity, general irritation, and the potential for mutagenicity and hepatotoxicity via metabolic activation.

It is strongly recommended that a comprehensive toxicological evaluation, beginning with the in vitro assays outlined above, be conducted before any in vivo studies are considered. Further investigation into its metabolic profile will be crucial for understanding the potential formation of toxic metabolites such as acrolein. Researchers and drug development professionals should adhere to strict safety protocols, including the use of appropriate personal protective equipment, when handling this compound.

References

  • Allylamine Impurities and Related Compound - Veeprho. (n.d.). Retrieved from [Link]

  • Allylamine - Wikipedia. (n.d.). Retrieved from [Link]

  • Everything You Need to Know About Allylamine by CloudSDS. (2025, April 8). Retrieved from [Link]

  • Relationship between structure, toxicity and activity - NUS Faculty of Science. (2015, January 30). Retrieved from [Link]

  • Allylamine cardiovascular toxicity - UTMB Health Research Expert Profiles. (n.d.). Retrieved from [Link]

  • Quantitative structure-cytotoxicity relationship of phenylpropanoid amides - PubMed. (2014, July 15). Retrieved from [Link]

  • Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Safety Data Sheet(SDS). (2022, December 26). Retrieved from [Link]

  • Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds - PubMed. (2014, September 15). Retrieved from [Link]

  • Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. | Semantic Scholar. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 29). Retrieved from [Link]

  • Safety Data Sheet - Angene Chemical. (2025, August 17). Retrieved from [Link]

  • Toxicological evaluation of two novel bitter modifying flavour compounds: 3-(1-((3,5-dimethylisoxazol-4-yl)methyl) - PubMed. (2016, February 28). Retrieved from [Link]

  • Evaluation of health hazards by exposure to N,N-Dimethyl-1,3-propanediamine and proposal of a health. (n.d.). Retrieved from [Link]

  • New knowledge on health effects of amines and their derivatives associated with CO2 capture - FHI. (n.d.). Retrieved from [Link]

  • Summary of the ecotoxicological studies for propineb -Amendment-. (2014, May 30). Retrieved from [Link]

  • 649 In silico predictions of genotoxicity for aromatic amines - IMR Press. (n.d.). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

The Synthetic Versatility of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine: A Guide for Researchers

The pursuit of stereochemically pure molecules is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science. Chiral amines, in particular, serve as invaluable building...

Author: BenchChem Technical Support Team. Date: February 2026

The pursuit of stereochemically pure molecules is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science. Chiral amines, in particular, serve as invaluable building blocks and catalysts for achieving high levels of enantioselectivity. This guide focuses on the potential applications of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine, a chiral allylic amine with significant promise as a versatile synthon and chiral auxiliary in organic synthesis. While specific literature on this exact molecule is emerging, its structural motifs—a chiral allylic amine appended to a sterically hindered aryl group—allow for a detailed projection of its utility based on well-established chemical principles.

Introduction: Structural Features and Synthetic Potential

1-(3,5-Dimethylphenyl)prop-2-en-1-amine possesses a unique combination of functional groups that render it a highly attractive tool for synthetic chemists. The primary amine provides a nucleophilic center and a handle for further functionalization. The adjacent stereocenter, coupled with the allylic double bond, opens avenues for a multitude of stereoselective transformations. Furthermore, the 3,5-dimethylphenyl group offers steric bulk that can influence the facial selectivity of reactions when the amine is employed as a chiral auxiliary.

This document will explore the prospective synthesis of this chiral amine and delve into its detailed applications as both a foundational building block for complex molecules and as a transient chiral directing group.

Proposed Synthesis of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine

The synthesis of chiral 1-arylprop-2-en-1-amines can be approached through several established methodologies. A plausible and efficient route would involve the asymmetric amination of the corresponding ketone, 1-(3,5-dimethylphenyl)ethanone, which is commercially available. Biocatalytic reductive amination presents a green and highly enantioselective method.[1]

Protocol 1: Biocatalytic Asymmetric Reductive Amination

This protocol utilizes a transaminase enzyme to convert the prochiral ketone into the desired chiral amine with high enantiomeric excess.

Materials:

  • 1-(3,5-Dimethylphenyl)ethanone

  • Transaminase (e.g., ATA-117 or a suitable variant)

  • Isopropylamine (IPA) as the amine donor

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., Tris-HCl, pH 9.0)

  • Organic solvent (e.g., DMSO for substrate dissolution)

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate, anhydrous sodium sulfate, silica gel)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of Tris-HCl buffer (0.1 M, pH 9.0).

  • Add the transaminase enzyme and a catalytic amount of PLP cofactor.

  • Dissolve 1-(3,5-dimethylphenyl)ethanone in a minimal amount of DMSO and add it to the reaction mixture.

  • Add isopropylamine in excess to serve as the amine donor.

  • Maintain the reaction at a controlled temperature (e.g., 40°C) with gentle agitation for 24-48 hours, monitoring the conversion by TLC or GC/MS.[1]

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 1-(3,5-Dimethylphenyl)prop-2-en-1-amine.

Application as a Chiral Building Block

The intrinsic chirality and the presence of a reactive alkene make 1-(3,5-Dimethylphenyl)prop-2-en-1-amine an excellent starting material for the synthesis of more complex, stereodefined molecules.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The allylic amine can be protected and then utilized in palladium-catalyzed allylic alkylation reactions to form new carbon-carbon or carbon-heteroatom bonds.

Protocol 2: N-Protection and Subsequent Allylic Alkylation

Step A: N-Protection

  • Dissolve 1-(3,5-Dimethylphenyl)prop-2-en-1-amine in dichloromethane.

  • Add a suitable protecting group reagent (e.g., Boc anhydride or tosyl chloride) and a base (e.g., triethylamine).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Perform an aqueous work-up and purify the N-protected amine by column chromatography.

Step B: Allylic Alkylation

  • In a flame-dried flask under an inert atmosphere, dissolve the N-protected allylic amine in THF.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable nucleophile (e.g., sodium salt of dimethyl malonate).

  • Heat the reaction to reflux and monitor by TLC.

  • After completion, cool the reaction, perform a standard aqueous work-up, and purify the product by column chromatography.

Further Transformations of the Allylic Moiety

The double bond in the N-protected amine can be further elaborated through various reactions:

  • Epoxidation: Asymmetric epoxidation followed by nucleophilic opening of the epoxide can lead to the formation of valuable amino alcohols.

  • Dihydroxylation: Asymmetric dihydroxylation can generate chiral diols with high diastereoselectivity.

  • Ozonolysis: Cleavage of the double bond via ozonolysis can yield a protected α-amino aldehyde, a versatile intermediate in organic synthesis.[2]

Application as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[3][4][5] 1-(3,5-Dimethylphenyl)prop-2-en-1-amine can be converted into a chiral auxiliary for various asymmetric transformations.

Diagram: General Workflow for Chiral Auxiliary Mediated Synthesis

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid) Chiral_Adduct Chiral Adduct Prochiral_Substrate->Chiral_Adduct Coupling Chiral_Auxiliary 1-(3,5-Dimethylphenyl)prop-2-en-1-amine Chiral_Auxiliary->Chiral_Adduct Stereodefined_Product Stereodefined Product (with auxiliary) Chiral_Adduct->Stereodefined_Product Asymmetric Transformation (e.g., Alkylation, Aldol) Reagent Reagent Reagent->Stereodefined_Product Final_Product Enantiomerically Enriched Final Product Stereodefined_Product->Final_Product Cleavage Recovered_Auxiliary Recovered Chiral Auxiliary Stereodefined_Product->Recovered_Auxiliary

Sources

Application

Synthesis of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine Derivatives: A Detailed Guide for Researchers

This comprehensive guide provides detailed protocols and expert insights for the synthesis of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine and its derivatives. These compounds are of significant interest to researchers in dru...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed protocols and expert insights for the synthesis of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine and its derivatives. These compounds are of significant interest to researchers in drug discovery and development due to their structural motifs, which are often found in biologically active molecules. This document offers a multi-faceted approach, detailing both classical chemical synthesis and modern biocatalytic methods, thereby catering to a wide range of experimental setups and research philosophies.

Introduction: The Significance of Chiral Allylic Amines

Chiral allylic amines are crucial building blocks in organic synthesis, serving as versatile intermediates for the preparation of a wide array of complex molecules, including pharmaceuticals and natural products. The 1-(3,5-Dimethylphenyl)prop-2-en-1-amine scaffold, in particular, presents a unique combination of a chiral center and a reactive allyl group, making it a valuable synthon for introducing stereochemistry and enabling further functionalization. The 3,5-dimethylphenyl moiety can also play a key role in modulating the pharmacological properties of the final compounds.

This guide will explore two primary synthetic pathways to access these valuable molecules: a traditional multi-step chemical synthesis and a more contemporary biocatalytic approach, which offers a greener and highly selective alternative.

Chemical Synthesis Pathway

The chemical synthesis of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine is a multi-step process that begins with readily available starting materials. The overall strategy involves the initial construction of a key intermediate, 1-(3,5-dimethylphenyl)prop-2-en-1-one, followed by its conversion to the target allylic amine.

Diagram of the Chemical Synthesis Workflow

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Enone Formation (Claisen-Schmidt Condensation) cluster_2 Step 3: Reductive Amination A 1,3-Dimethylbenzene (m-xylene) C 1-(3,5-Dimethylphenyl)ethanone A->C AlCl3, CH2Cl2 B Acetyl Chloride B->C C_2 1-(3,5-Dimethylphenyl)ethanone E 1-(3,5-Dimethylphenyl)prop-2-en-1-one C_2->E NaOH, EtOH/H2O D Formaldehyde D->E E_2 1-(3,5-Dimethylphenyl)prop-2-en-1-one G 1-(3,5-Dimethylphenyl)prop-2-en-1-amine E_2->G Reducing Agent (e.g., NaBH3CN) F Ammonia Source (e.g., NH4OAc) F->G cluster_0 Asymmetric Reduction cluster_1 Amination A 1-(3,5-Dimethylphenyl)prop-2-en-1-one B Chiral Allylic Alcohol A->B Chiral Ru-catalyst (e.g., (S,S)-TsDPEN) HCOOH/NEt3 B_2 Chiral Allylic Alcohol C Enantiopure 1-(3,5-Dimethylphenyl)prop-2-en-1-amine B_2->C 1. Mitsunobu Reaction (DPPA, PPh3, DIAD) 2. Reduction of Azide (e.g., H2/Pd-C) A 1-(3,5-Dimethylphenyl)prop-2-en-1-one B Enantiopure (S)- or (R)- 1-(3,5-Dimethylphenyl)prop-2-en-1-amine A->B Transaminase (ω-TA) PLP cofactor D Acetone (byproduct) B->D C Amino Donor (e.g., Isopropylamine) C->B

Method

Application Notes and Protocols for the Quantification of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine

Abstract This comprehensive technical guide provides detailed analytical methodologies for the accurate and robust quantification of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine. The compound, a primary amine with a chiral ce...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed analytical methodologies for the accurate and robust quantification of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine. The compound, a primary amine with a chiral center, necessitates precise analytical control, whether it is being monitored as an active pharmaceutical ingredient (API), a critical intermediate, or a potential impurity. This document outlines protocols for quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV), high-sensitivity analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enantiomeric purity assessment using Chiral HPLC. A supplementary method for Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization is also presented. Each protocol is designed to be self-validating, grounded in established scientific principles, and compliant with international regulatory standards, such as those from the International Council for Harmonisation (ICH).

Introduction and Strategic Analytical Approach

1-(3,5-Dimethylphenyl)prop-2-en-1-amine is a molecule of interest in pharmaceutical development and chemical synthesis. Its structure, featuring a UV-absorbing phenyl ring, a basic amine group, and a stereocenter, dictates the available analytical strategies. The accurate determination of its concentration and enantiomeric purity is critical for ensuring product quality, safety, and efficacy.[1]

The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, including the sample matrix, required sensitivity, and the need to differentiate between stereoisomers.[2] For instance, while HPLC-UV may be sufficient for assaying a bulk drug substance, a more sensitive technique like LC-MS/MS is required for quantifying trace-level impurities or metabolites in complex biological matrices.[3][4] Furthermore, as regulatory bodies like the U.S. Food and Drug Administration (FDA) often require the pharmacological activities of individual enantiomers to be studied separately, chiral separation methods are indispensable for stereospecific drug development.[5]

The following diagram illustrates a logical workflow for selecting the most suitable analytical method based on the analytical objective.

MethodSelection Start Define Analytical Goal Assay Assay of Bulk Material / High Concentration Start->Assay Trace Trace Analysis / Impurity Profiling Start->Trace Chiral Enantiomeric Purity / Stereoisomer Quantification Start->Chiral HPLC_UV Method 1: HPLC-UV Assay->HPLC_UV Sufficient Sensitivity GC_MS Alternative: GC-MS (with Derivatization) Assay->GC_MS LC_MS Method 2: LC-MS/MS Trace->LC_MS High Sensitivity & Selectivity Needed Trace->GC_MS Chiral_HPLC Method 3: Chiral HPLC Chiral->Chiral_HPLC Stereoisomer Separation Required SamplePrep cluster_0 Drug Product (Tablet) cluster_1 Biological Fluid (Plasma) T1 Weigh & Crush Tablet T2 Dissolve in Diluent T1->T2 T3 Sonicate & Centrifuge T2->T3 T4 Filter Supernatant (0.22 µm) T3->T4 Inject into LC-MS/MS Inject into LC-MS/MS T4->Inject into LC-MS/MS P1 Aliquot Plasma Sample P2 Add Cold Acetonitrile (3:1) (Protein Precipitation) P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Collect & Evaporate Supernatant P3->P4 P5 Reconstitute in Diluent P4->P5 P5->Inject into LC-MS/MS

Sources

Method

Probing the Serotonin Transporter: An Application Guide to Amine-Based Ligands

Introduction: The Serotonin Transporter as a Critical Target The serotonin transporter (SERT, or SLC6A4) is a pivotal integral membrane protein responsible for the termination of serotonergic signaling.[1][2] It achieves...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Serotonin Transporter as a Critical Target

The serotonin transporter (SERT, or SLC6A4) is a pivotal integral membrane protein responsible for the termination of serotonergic signaling.[1][2] It achieves this by mediating the sodium- and chloride-dependent reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[3][4] This precise regulation of serotonin levels is fundamental to a vast array of physiological and psychological processes. Consequently, SERT is a primary target for a multitude of therapeutic agents, including antidepressants, as well as substances of abuse like cocaine and amphetamines.[4][5]

The study of SERT's function, structure, and pharmacology relies heavily on the use of molecular probes. Amine compounds, sharing structural similarities with the endogenous ligand serotonin, have proven to be invaluable tools for this purpose. This guide provides a detailed overview of the principles and protocols for applying these amine-based probes to characterize the serotonin transporter, aimed at researchers in neurobiology, pharmacology, and drug development.

Pillar 1: Principles of Probe Selection for SERT

The utility of an amine-based probe is dictated by its pharmacological profile. The ideal probe exhibits high affinity and high selectivity for SERT.

  • Affinity (Ki): This value represents the concentration of a probe required to occupy 50% of the available SERT binding sites at equilibrium. A lower Ki value indicates higher binding affinity. Probes with nanomolar or even sub-nanomolar affinity are often preferred as they can be used at lower concentrations, minimizing off-target effects.

  • Selectivity: Serotonin is part of the monoamine neurotransmitter family, which also includes dopamine and norepinephrine. These neurotransmitters are cleared by their respective transporters: the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4] Due to structural similarities among these transporters, many amine-based compounds exhibit some degree of cross-reactivity.[6][7][8] Therefore, a critical aspect of probe selection is to determine its selectivity for SERT over DAT and NET. This is typically expressed as a ratio of Ki or IC50 values (e.g., Ki(DAT)/Ki(SERT)). A higher ratio signifies greater selectivity for SERT.

  • Mode of Action: Amine-based probes can act as either inhibitors (antagonists) or substrates.

    • Inhibitors: These compounds bind to the transporter but are not translocated. They block the reuptake of serotonin and are often used in radioligand binding assays to determine the affinity of other compounds.

    • Substrates: These probes are recognized and transported into the cell by SERT, mimicking the action of serotonin. Fluorescently-labeled substrates, for example, can be used to visualize SERT activity and distribution in living cells.[9]

Table 1: Comparative Profile of Amine-Based SERT Probes

Compound ClassExample ProbePrimary UseTypical SERT Affinity (Ki)Selectivity ProfileReference
Phenyltropanes RTI-336Reinforcement StudiesPotent (equipotent with cocaine)DA-selective[10]
Selective Serotonin Reuptake Inhibitors (SSRIs) (S)-CitalopramBinding & Uptake Inhibition~2.6 nMHigh for SERT
Tricyclic Antidepressants (TCAs) ImipramineBinding & Uptake Inhibition~55.9 nMNon-selective (also NET)[11]
Fluorescent Probes SERTlightLive-cell ImagingSubstrate, not high affinity binderHigh for SERT[9]
Cocaine Analogs VariousMechanistic StudiesVariesOften DAT/SERT non-selective[12]

Pillar 2: Core Experimental Protocols

Two foundational techniques underpin the characterization of SERT using amine probes: radioligand binding assays and neurotransmitter uptake assays.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for SERT.[13][14] These assays typically use cell membranes prepared from cells expressing SERT (e.g., HEK293 cells) or from brain tissue.[11] The principle is based on competition between a radioactively labeled ligand (the "radioligand") and an unlabeled test compound for binding to SERT.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_mem Prepare SERT-containing membranes (e.g., from HEK293-hSERT cells or brain tissue) incubate Incubate membranes, radioligand, and test compound at various concentrations prep_mem->incubate prep_ligands Prepare radioligand (e.g., [3H]Citalopram) and serial dilutions of test compound prep_ligands->incubate define_nsb Include tubes with excess unlabeled ligand to determine non-specific binding (NSB) filtrate Rapidly filtrate mixture through GF/B filters to separate bound from free radioligand incubate->filtrate wash Wash filters with ice-cold buffer to remove unbound radioligand filtrate->wash count Quantify radioactivity on filters using liquid scintillation counting wash->count plot Plot % specific binding vs. log[test compound] count->plot calc_ic50 Fit data with a sigmoidal curve to determine the IC50 value plot->calc_ic50 calc_ki Calculate Ki from IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) calc_ic50->calc_ki G cluster_prep Preparation cluster_assay Uptake Assay cluster_separation Termination & Lysis cluster_analysis Data Analysis prep_syn Isolate synaptosomes from brain tissue (e.g., mouse striatum) via differential centrifugation preincubate Pre-incubate synaptosomes with test compound or vehicle prep_syn->preincubate prep_ligands Prepare [3H]-Serotonin and serial dilutions of test compound prep_ligands->preincubate initiate Initiate uptake by adding [3H]-Serotonin preincubate->initiate incubate Incubate for a short period (e.g., 1-5 min) at 37°C initiate->incubate terminate Terminate uptake by rapid filtration and washing with ice-cold buffer incubate->terminate lyse Lyse the synaptosomes collected on the filter terminate->lyse count Quantify internalized radioactivity via liquid scintillation counting lyse->count plot Plot % uptake inhibition vs. log[test compound] count->plot calc_ic50 Fit data to determine the IC50 value, the concentration that inhibits 50% of uptake plot->calc_ic50

Caption: Workflow for a synaptosomal serotonin uptake inhibition assay.

Objective: To determine the IC50 of a test compound for inhibition of serotonin uptake.

Materials:

  • Synaptosomes: Freshly prepared from a relevant brain region (e.g., striatum, hippocampus) of a rodent. [15]* Uptake Buffer: Krebs-Ringer-HEPES buffer (e.g., 124 mM NaCl, 1.80 mM KCl, 1.24 mM KH2PO4, 1.40 mM MgSO4, 2.50 mM CaCl2, 10.0 mM glucose, 25 mM HEPES, pH 7.4). [16]* Radioligand: [³H]-Serotonin ([³H]-5-HT).

  • Test Compound: Unlabeled amine compound of interest.

  • Non-specific Uptake Control: A known potent SERT inhibitor (e.g., fluoxetine) or conducting the assay at 4°C.

Procedure:

  • Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer (0.32 M). [17]Use a series of centrifugation steps to isolate the P2 pellet, which is the crude synaptosomal fraction. [17]Resuspend the pellet in the assay buffer. Determine protein concentration using a standard method (e.g., BCA assay). [18]2. Assay Setup: In microcentrifuge tubes or a 96-well plate, pre-warm the synaptosomal suspension (e.g., 50-100 µg protein) to 37°C.

  • Pre-incubation: Add various concentrations of the test compound or vehicle control to the synaptosomes and pre-incubate for 5-10 minutes at 37°C.

  • Initiate Uptake: Start the uptake reaction by adding [³H]-5-HT (at a final concentration near its Km, typically 100-200 nM). [19][20]5. Incubation: Incubate for a short, defined period within the linear range of uptake (typically 1-5 minutes). [19]6. Termination: Stop the reaction by rapid filtration over glass fiber filters, followed by several washes with ice-cold buffer.

  • Quantification: Lyse the synaptosomes on the filters and measure the internalized radioactivity by liquid scintillation counting.

  • Data Analysis:

    • Determine specific uptake by subtracting the non-specific uptake (counts in the presence of a saturating concentration of a SERT inhibitor) from the total uptake.

    • Calculate the percentage inhibition for each concentration of the test compound.

    • Plot the percent inhibition versus the log concentration of the test compound and fit the data using non-linear regression to determine the IC50 value.

Pillar 3: Data Interpretation and Troubleshooting

Interpreting the Results:

  • A low Ki value from a binding assay indicates a high affinity of the probe for the SERT protein.

  • A low IC50 value from an uptake assay indicates that the probe is a potent inhibitor of SERT function.

  • Discrepancies between Ki and IC50 values can sometimes occur. This may suggest complex binding mechanisms or that the compound interacts differently with the transporter's binding site versus its translocation machinery.

Common Troubleshooting Scenarios:

IssuePotential Cause(s)Suggested Solution(s)Reference
High Non-Specific Binding Radioligand concentration too high; Insufficient filter washing; Filter binding.Use radioligand at or below its Kd; Increase wash steps with ice-cold buffer; Presoak filters in 0.3-0.5% PEI.[18][21]
Low Signal/No Specific Binding Inactive receptor preparation; Insufficient receptor concentration; Degraded radioligand.Use fresh or properly stored membrane preps; Increase protein concentration per well; Check the age and storage of the radioligand.[21][22]
Poor Reproducibility Inconsistent pipetting; Temperature fluctuations; Incomplete mixing of reagents.Use calibrated pipettes; Ensure consistent incubation temperatures; Gently vortex all solutions before use.[21]
No Saturable Uptake (in uptake assays) Synaptosomes are not metabolically active; Uptake time is too long (outside linear range).Prepare fresh synaptosomes and keep them on ice; Perform a time-course experiment to determine the linear range of uptake.[20][15]
Assay Interference Test compound is fluorescent or colored; Buffer components inhibit the assay.Check for compound interference in control wells without receptor/cells; Ensure buffer components like EDTA or certain detergents are at acceptable levels.[23]

Conclusion

Amine-based compounds are indispensable tools for the pharmacological dissection of the serotonin transporter. By employing rigorous and well-validated protocols for radioligand binding and functional uptake assays, researchers can accurately determine the affinity and potency of novel probes. This detailed characterization is essential for developing more selective therapeutic agents, understanding the neurochemical basis of psychiatric disorders, and elucidating the complex mechanisms of monoamine transport.

References

  • Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. Retrieved from [Link]

  • Mendieta, A. (2025). Development and Characterization of Fluorescent Probes for Understanding Monoamine Neurotransmitter Pathways in the Brain. Columbia Academic Commons. Retrieved from [Link]

  • John, C. E., & Jones, S. R. (n.d.). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. NCBI. Retrieved from [Link]

  • Qian, Y., Galli, A., Ramamoorthy, S., Wilkison, W. O., & Blakely, R. D. (1995). Identification and characterization of antidepressant-sensitive serotonin transporter proteins using site-specific antibodies. Journal of Neuroscience, 15(2), 1261–1274. Retrieved from [Link]

  • van der Velden, W. J., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Retrieved from [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 673. Retrieved from [Link]

  • Uhl, G. R., & Johnson, K. M. (2001). Uptake and release of neurotransmitters. Current Protocols in Neuroscience, Chapter 7, Unit 7.8. Retrieved from [Link]

  • Tanda, G., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 79-87. Retrieved from [Link]

  • Katz, J. L., et al. (2002). Probes for the dopamine transporter: new leads toward a cocaine-abuse therapeutic--A focus on analogues of benztropine and rimcazole. Medicinal Research Reviews, 22(5), 429-464. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Shih, Y.-H., et al. (2025). Characterization and Expression of Serotonin Transporter Genes in Zebrafish. PLoS ONE. Retrieved from [Link]

  • Iacovelli, L., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(22), 3846–3861. Retrieved from [Link]

  • Seyer, P. (2013). A good protocol for extracting mouse brain synaptosomes? ResearchGate. Retrieved from [Link]

  • Koziol, U., et al. (2019). Molecular characterization of the serotonergic transporter from the cestode Echinococcus granulosus: pharmacology and potential role in the nervous system. Parasites & Vectors, 12(1), 29. Retrieved from [Link]

  • De-La-Torre, R., et al. (2022). In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters. ACS Omega, 7(43), 38803–38814. Retrieved from [Link]

  • Yang, Y., et al. (2026). Molecular Design of SERTlight: A Fluorescent Serotonin Probe for Neuronal Labeling in the Brain. bioRxiv. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Iacovelli, L., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(22), 3846–3861. Retrieved from [Link]

  • Jacobsen, J., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. ACS Medicinal Chemistry Letters, 5(6), 663–667. Retrieved from [Link]

  • Iacovelli, L., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(22), 3846–3861. Retrieved from [Link]

  • Di Pardo, A., & Amico, E. (2023). Synaptosomes: A Functional Tool for Studying Neuroinflammation. Encyclopedia, 3(1), 353-363. Retrieved from [Link]

  • Xiang, Y., & Lu, Y. (2011). Amplified Detection of Cocaine Based on Strand-Displacement Polymerization and Fluorescence Resonance Energy Transfer. International Journal of Molecular Sciences, 12(10), 6663–6672. Retrieved from [Link]

  • Lee, H., & Lee, K.-H. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15411. Retrieved from [Link]

  • Bio-Rad. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • Negus, S. S., et al. (2010). Lower reinforcing strength of the phenyltropane cocaine analogs RTI-336 and RTI-177 compared to cocaine in nonhuman primates. Journal of Pharmacology and Experimental Therapeutics, 334(2), 529–537. Retrieved from [Link]

  • Sinning, S., et al. (2025). Is Cocaine Protonated When it Binds to the Dopamine Transporter? JACS Au. Retrieved from [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]

  • Manura, J. J. (n.d.). Note 49: Analysis of Cocaine Utilizing a New Direct Insertion Probe on a Hewlett Packard 5973 MSD. Scientific Instrument Services. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine

Welcome to the technical support center for the synthesis of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis. We will explore the primary synthetic routes, troubleshoot common experimental issues, and provide detailed protocols to enhance yield and purity.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis, focusing on the most prevalent and practical method: a two-step sequence involving an aldol condensation followed by reductive amination.

Route Overview: Two-Step Synthesis

The most common and scalable approach involves two key transformations:

  • Claisen-Schmidt Condensation: Reaction of 3,5-dimethylacetophenone with a formaldehyde source to form the α,β-unsaturated ketone, 3-(3,5-dimethylphenyl)prop-2-en-1-one.

  • Reductive Amination: Conversion of the intermediate ketone to the target primary amine, 1-(3,5-Dimethylphenyl)prop-2-en-1-amine, via an imine intermediate.

cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Reductive Amination A 3,5-Dimethyl- acetophenone C 3-(3,5-Dimethylphenyl)- prop-2-en-1-one (Intermediate Ketone) A->C Base (NaOH, KOH) B Formaldehyde (or equivalent) B->C D Intermediate Ketone C->D Isolate & Purify F Imine Intermediate D->F E Amine Source (NH4OAc, NH3) E->F G 1-(3,5-Dimethylphenyl)- prop-2-en-1-amine (Final Product) F->G H Reducing Agent (e.g., NaBH3CN) H->G

Caption: General workflow for the two-step synthesis.

Issue 1: Low Yield of the Intermediate Ketone (Claisen-Schmidt Condensation)

Question: My Claisen-Schmidt condensation of 3,5-dimethylacetophenone is giving a low yield or a complex mixture of products. What's going wrong?

Answer: Low yield in this step typically stems from three sources: competing side reactions, incomplete reaction, or product decomposition.

  • Causality - Self-Condensation: The starting ketone, 3,5-dimethylacetophenone, can undergo self-condensation under basic conditions, leading to complex aldol adducts and reducing the amount of ketone available to react with formaldehyde. This is especially problematic with strong bases or high temperatures.

  • Causality - Cannizzaro Reaction: If using formaldehyde under strongly basic conditions, it can undergo a disproportionation (Cannizzaro reaction) to form methanol and formate, consuming your reagent.

  • Causality - Polymerization: Formaldehyde is prone to polymerization, especially in the presence of acid or base catalysts.

Troubleshooting Steps:

  • Control Temperature: Run the reaction at a lower temperature (0-15 °C) to disfavor the self-condensation of the ketone[1].

  • Choice of Base: Use a moderately concentrated base solution (e.g., 10% NaOH or KOH) and add it dropwise to the mixture of the ketone and formaldehyde dissolved in a suitable solvent like ethanol[2]. This maintains a controlled pH and minimizes side reactions.

  • Reagent Stoichiometry: Use a slight excess of formaldehyde (1.1-1.2 equivalents) to ensure complete consumption of the more valuable ketone.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting ketone spot and the appearance of a new, less polar product spot indicates reaction completion. Over-running the reaction can lead to byproduct formation.

Issue 2: Consistently Low Yield During Reductive Amination

Question: I've successfully made the intermediate ketone, but the subsequent reductive amination step to the final amine is inefficient. Why is my yield so low?

Answer: This is the most critical step and its success hinges on the delicate balance between imine formation and reduction. A low yield is almost always due to an imbalance in this process. Reductive amination is a powerful technique but requires careful control of reagents and conditions[3].

  • Causality - Incomplete Imine Formation: The reaction proceeds via an imine intermediate formed from the ketone and an amine source (like ammonia or ammonium acetate). This is an equilibrium-driven process. If the equilibrium does not favor the imine, there is little substrate for the reducing agent to act upon[4]. The removal of water can drive this equilibrium forward, but often pH control is sufficient.

  • Causality - Premature Ketone Reduction: If the reducing agent is too reactive or added under the wrong conditions, it will simply reduce the starting ketone to the corresponding allylic alcohol, 1-(3,5-dimethylphenyl)prop-2-en-1-ol. This is a common dead-end for the reaction.

  • Causality - Hydrolysis of the Reducing Agent: Some hydride reagents, particularly sodium borohydride (NaBH₄), are unstable at the acidic pH required for efficient imine formation and subsequent reduction[5].

Troubleshooting Flowchart:

start Low Yield in Reductive Amination check_sm Is starting ketone consumed? (Check by TLC/GC-MS) start->check_sm sm_no No: Imine formation is likely the issue. check_sm->sm_no No sm_yes Yes: Reduction or workup is the issue. check_sm->sm_yes Yes fix_imine1 Adjust pH to 6-7. Use a buffer like ammonium acetate. sm_no->fix_imine1 fix_imine2 Ensure adequate amine source. (Use excess NH4OAc). sm_no->fix_imine2 check_byproducts What are the major byproducts? sm_yes->check_byproducts byprod_alcohol Allylic Alcohol check_byproducts->byprod_alcohol Alcohol byprod_none No clear major byproduct check_byproducts->byprod_none Other/None fix_alcohol1 Use a chemoselective reducing agent (NaBH3CN or NaBH(OAc)3). byprod_alcohol->fix_alcohol1 fix_alcohol2 Ensure imine has formed before adding a less selective reducer (NaBH4). byprod_alcohol->fix_alcohol2 fix_workup Product may be lost during workup. Perform careful acid-base extraction. Ensure aqueous layers are fully extracted. byprod_none->fix_workup

Caption: Decision tree for troubleshooting low reductive amination yield.

Issue 3: Product Purification is Difficult

Question: My reaction seems to work, but I am struggling to isolate a pure product. Column chromatography gives poor separation. What are my options?

Answer: The target amine is basic, a property that can be exploited for purification. Co-elution with non-basic impurities like the starting ketone or the allylic alcohol byproduct is common.

  • Causality - Similar Polarity: The starting material, byproducts, and the final amine can have similar polarities, making chromatographic separation challenging.

  • Causality - Amine Tailing: Primary amines often "tail" on silica gel columns due to strong interaction with acidic silanol groups, leading to broad peaks and poor resolution.

Recommended Purification Strategy: Acid-Base Extraction

This is the most effective method for separating a basic amine from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, while neutral impurities (like unreacted ketone or the alcohol byproduct) will remain in the organic layer.

  • Separation: Separate the two layers. Keep the aqueous layer , as it contains your product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH solution) until the pH is >12. This deprotonates the amine salt, making it insoluble in water and extractable.

  • Final Extraction: Extract the basified aqueous layer multiple times with fresh portions of an organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free-base amine.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for the reductive amination of my α,β-unsaturated ketone?

The choice of reducing agent is critical for selectivity. A reducing agent must be able to reduce the C=N bond of the imine intermediate without significantly reducing the C=O bond of the starting ketone or the C=C double bond.

Reducing AgentTypical Solvent(s)Optimal pHProsCons
Sodium Cyanoborohydride (NaBH₃CN) Methanol, Ethanol6-7Highly selective for iminium ions over ketones[4]. Can be used in a one-pot reaction.Highly toxic (releases HCN gas at low pH). Requires careful handling and waste disposal.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane (DCE), THFNeutral/Slightly AcidicA milder, less toxic alternative to NaBH₃CN. Highly effective and selective[5].Moisture sensitive. Often used in non-protic solvents.
Sodium Borohydride (NaBH₄) Methanol, Ethanol>8Inexpensive and readily available.Non-selective; readily reduces aldehydes and ketones[6]. Requires a two-step procedure (pre-form imine, then add NaBH₄).

Recommendation: For this specific synthesis, Sodium Cyanoborohydride (NaBH₃CN) is often the reagent of choice due to its high selectivity in the presence of the amine source, allowing for a convenient one-pot procedure[6][7].

Q2: Are there alternative synthetic routes I should consider?

Yes, while the reductive amination pathway is common, other methods exist, particularly those involving organometallic reagents.

  • Grignard Addition to an Imine: This involves reacting a vinyl Grignard reagent (vinylmagnesium bromide) with an imine formed from 3,5-dimethylbenzaldehyde.

    • Pros: Forms the C-C and C-N bonds in a different order, offering an alternative when the ketone intermediate is problematic.

    • Cons: Grignard reactions are extremely sensitive to moisture and require strictly anhydrous conditions[8][9][10]. The imine intermediate may also need to be isolated.

Q3: How can I monitor the reaction effectively?

Thin Layer Chromatography (TLC) is the most common and effective method.

  • Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is a good starting point (e.g., 7:3 Hexanes:EtOAc).

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. Staining with potassium permanganate or ninhydrin (which specifically stains amines) can also be highly effective for product identification.

Q4: What are the key safety considerations for this synthesis?

  • Sodium Cyanoborohydride: As mentioned, this reagent is highly toxic. Always handle it in a well-ventilated fume hood. Acidification of cyanide-containing waste must be avoided to prevent the release of lethal hydrogen cyanide gas. Quench waste streams with bleach (sodium hypochlorite) before disposal.

  • Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents like methanol, dichloroethane, and ethers.

  • Bases: Strong bases like NaOH are corrosive. Avoid contact with skin and eyes.

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained chemists in a laboratory setting. All appropriate safety precautions must be taken.

Protocol 1: Synthesis of 3-(3,5-Dimethylphenyl)prop-2-en-1-one
  • To a round-bottom flask equipped with a magnetic stirrer, add 3,5-dimethylacetophenone (1.0 eq) and ethanol (approx. 3 mL per mmol of ketone).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Add aqueous formaldehyde (37% solution, 1.2 eq) to the stirred solution.

  • Slowly add a 10% aqueous solution of sodium hydroxide (2.0 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours, monitoring by TLC until the starting ketone is consumed.

  • Pour the reaction mixture into ice water. A solid precipitate should form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Reductive Amination to 1-(3,5-Dimethylphenyl)prop-2-en-1-amine
  • In a round-bottom flask, combine 3-(3,5-dimethylphenyl)prop-2-en-1-one (1.0 eq), ammonium acetate (5.0 eq), and methanol (approx. 5 mL per mmol of ketone).

  • Stir the mixture at room temperature until the ketone has fully dissolved.

  • In a single portion, add sodium cyanoborohydride (1.5 eq). (Caution: Handle in fume hood) .

  • Stir the reaction at room temperature for 24-36 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Once complete, carefully add 1M HCl to the reaction mixture until the pH is ~2 to decompose any remaining NaBH₃CN. (Perform this step slowly in a fume hood as gas will evolve).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Dilute the residue with water and proceed with the acid-base extraction as described in the Troubleshooting section (Issue 3) to isolate the pure amine.

References

  • InCatT. (2023). Advancing the Catalytic Frontier: New Horizons in Allylic Amine Synthesis Unveiled in 2022. InCatT - Innovative Catalyst Technologies. [Link]

  • University of Wisconsin-Madison. Grignard Reaction. Department of Chemistry. [Link]

  • Li, W., et al. (2023). Direct and Modular Access to Allylic Amines via Nickel-Catalyzed Three-Component Coupling. ChemRxiv. [Link]

  • White, M. C., et al. (2021). Late-Stage Intermolecular Allylic C–H Amination. PMC. [Link]

  • Organic Chemistry Portal. Synthesis of allylic amines. [Link]

  • Córdova, A., et al. (2010). Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis. PNAS. [Link]

  • Myers, A. Reductive Amination. Harvard University. [Link]

  • Sciencemadness.org. EXPERIMENT 3: The Grignard Reaction: Synthesis of Triphenylmethanol. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Nogi, K., et al. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. Chemistry – An Asian Journal. [Link]

  • Synple Chem. Application Note – Reductive Amination. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Peltan, J. (2021). One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. University of Mississippi eGrove. [Link]

  • Various Authors. European Journal of Medicinal Chemistry. UPCommons. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Zhu, J., et al. (2012). Design and Synthesis of Citalopram Analogues. PMC. [Link]

  • Ye, Z., et al. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. MDPI. [Link]

  • Hameed, A., et al. (2011). Synthesis, Characterization and Fluorescent Property Evaluation of 1,3,5-Triaryl-2-pyrazolines. MDPI. [Link]

  • California State University, Bakersfield. Grignard Reaction: Synthesis of Triphenylmethanol. [Link]

  • Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New Amide Derivatives. ResearchGate. [Link]

  • PlumX. New and Convergent Synthesis of Osimertinib. [Link]

  • Klásek, A., et al. (2005). Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. MDPI. [Link]

  • NIH. 3-Dimethylamino-1-(4-methylphenyl)prop-2-en-1-one. [Link]

  • Google Patents.
  • Google Patents. Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.
  • Google Patents. Process for the synthesis of DMAPA.
  • YouTube. Synthesis of Adderall by Reductive Amination. [Link]

  • PLOS One. Synthesis and evaluation of novel highly potent antitubercular agent. [Link]

  • Chemical Engineering Transactions. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. [Link]

  • MDPI. Synthesis and Properties of 1,3-Disubstituted Ureas. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Common Issues in the Synthesis of Prop-2-en-1-amines

Welcome to the Technical Support Center for the synthesis of prop-2-en-1-amines (allylamines). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of prop-2-en-1-amines (allylamines). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. The allylamine structural motif is a key component in numerous pharmaceuticals, making its efficient synthesis critical.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes.

Section 1: Reaction Inefficiency and Low Yield

Low product yield is one of the most frequently encountered issues. The causes can range from suboptimal reaction conditions to reagent impurities.[3][4] This section addresses common questions related to poor reaction efficiency.

Q1: My allylic amination reaction is giving a very low yield. What are the most likely causes?

A1: Low yields in allylic amination can stem from several factors. Here’s a systematic approach to diagnosing the issue:

  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration are critical parameters.[5][6] An incorrect temperature can either stall the reaction or lead to decomposition and side products.[3][6] Ensure your reaction is conducted at the temperature specified in the literature protocol for your specific substrate and catalyst system.

  • Reagent Quality: The purity of starting materials, including the allylating agent, the amine, and any catalysts, is paramount. Impurities in starting materials can poison catalysts or participate in side reactions.[3] It is advisable to verify the purity of your reagents, especially if they are from older stock.

  • Inappropriate Catalyst or Reagent System: Not all catalyst systems are suitable for every substrate. The choice of catalyst, ligand, and base must be appropriate for the specific amine and allyl substrate being used.[5] For instance, some palladium-catalyzed reactions are sensitive to the basicity of the amine, which can inhibit the catalyst.[7]

  • Atmospheric Contamination: Many organometallic catalysts used in amination reactions are sensitive to air and moisture.[3] Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are rigorously dried.

Q2: I'm performing a Tsuji-Trost allylic amination, and the reaction has stalled. How can I get it to proceed to completion?

A2: Reaction stalling in a Tsuji-Trost reaction often points to catalyst deactivation or issues with the reaction equilibrium. Consider the following troubleshooting steps:

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive. If you suspect deactivation, you can try adding a fresh portion of the catalyst or a reducing agent to regenerate the active species.

  • Ligand Selection: The choice of phosphine ligand is crucial. Some ligands can be prone to oxidation or decomposition under the reaction conditions. Ensure you are using a robust ligand suitable for your specific transformation.

  • Base Strength: The base plays a critical role in the catalytic cycle. If the base is too weak, the deprotonation of the amine may be inefficient, stalling the reaction. Conversely, a base that is too strong can lead to side reactions. A careful screening of bases may be necessary.

  • Reaction Monitoring: Actively monitor your reaction's progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[8] This will help you determine if the reaction is truly stalled or just proceeding very slowly. Real-time monitoring using techniques like mass spectrometry can also provide valuable insights into the reaction mechanism and potential bottlenecks.[9][10][11]

Troubleshooting Low Yield: A Workflow

LowYieldWorkflow Start Low Yield Observed Check_Conditions Verify Reaction Conditions (Temp, Solvent, Conc.) Start->Check_Conditions Check_Reagents Assess Reagent Purity (Starting Materials, Catalyst) Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere (Dry Solvents, N2/Ar Purge) Start->Check_Atmosphere Optimize Systematic Optimization Check_Conditions->Optimize Check_Reagents->Optimize Check_Atmosphere->Optimize Analyze_Side_Products Identify Side Products (GC-MS, NMR) Optimize->Analyze_Side_Products If still low Success Improved Yield Optimize->Success If successful Change_Catalyst Screen Alternative Catalysts/ Ligands/Bases Analyze_Side_Products->Change_Catalyst Change_Catalyst->Optimize

Caption: A systematic workflow for troubleshooting low yields.

Section 2: Impurity Formation and Purification Challenges

The formation of impurities can complicate the purification process and compromise the quality of the final product.[1][12][13] This section addresses common issues related to byproducts and their removal.

Q3: My reaction produces a mixture of the desired allylamine and several byproducts. What are the common side reactions?

A3: Several side reactions can occur during the synthesis of prop-2-en-1-amines, leading to a complex product mixture:

  • Overalkylation: Primary allylamines can react further with the allylating agent to form diallyl- and triallylamines. This is particularly common when using reactive electrophiles.[14] To minimize this, use a stoichiometric excess of the amine or add the allylating agent slowly to the reaction mixture.

  • Isomerization: The double bond in the allyl group can migrate, leading to the formation of isomeric enamines or imines. This can be influenced by the catalyst, solvent, and temperature.

  • Elimination Reactions: Depending on the substrate and reaction conditions, elimination reactions can compete with the desired amination, leading to the formation of dienes.[14]

  • Aziridination: In some metal-catalyzed reactions, particularly with nitrene precursors, aziridination of the double bond can be a competing pathway to allylic C-H amination.[15]

  • Degradation: Prop-2-en-1-amines can be susceptible to degradation over time, especially when exposed to light, heat, or oxygen.[1]

Q4: I am struggling to purify my target allylamine from the reaction mixture. What are the recommended purification techniques?

A4: The purification of basic amines like prop-2-en-1-amines can be challenging due to their interaction with silica gel.[16] Here are some effective strategies:

  • Acid-Base Extraction: This is a classic and effective method. The basic amine can be extracted from the organic phase into an acidic aqueous solution. The aqueous layer is then washed with an organic solvent to remove non-basic impurities. Finally, the aqueous layer is basified, and the purified amine is extracted back into an organic solvent.

  • Chromatography on Amine-Functionalized Silica: Using amine-functionalized silica gel can significantly improve the chromatographic separation of basic compounds by minimizing the strong interactions with acidic silanols.[16]

  • Distillation: For volatile allylamines, distillation can be a highly effective purification method.[17]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can provide a high-purity product. Sometimes, forming a salt (e.g., hydrochloride) can facilitate crystallization and purification.

Common Impurities and Their Sources
ImpurityPotential Source(s)Recommended Analytical Technique
Diallylamine/TriallylamineOveralkylation of the primary amine product.GC-MS, LC-MS[1]
Isomeric AminesDouble bond migration during synthesis.NMR, GC
Starting MaterialsIncomplete reaction.TLC, GC, HPLC
Solvent ResiduesIncomplete removal during workup.GC, NMR[1]
Degradation ProductsExposure to light, heat, or oxygen.LC-MS[1]

Section 3: Reaction Monitoring and Analysis

Properly monitoring the progress of a reaction is crucial for optimization and for knowing when the reaction is complete. This section provides guidance on analytical techniques.

Q5: What are the most effective methods for monitoring the progress of my prop-2-en-1-amine synthesis?

A5: Several techniques can be employed to monitor the reaction in real-time or near real-time:

  • Thin Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the concentration of reactants, products, and byproducts.[18][19][20] They are invaluable for determining reaction kinetics and yield.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy allows for real-time monitoring of the reaction as it occurs within the NMR tube.[8] This can provide detailed mechanistic information.

  • Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used for real-time monitoring of catalytic reactions, allowing for the detection of transient intermediates.[10][11][21]

Workflow for Reaction Monitoring

ReactionMonitoring Start Initiate Reaction TLC_GC Periodic Sampling: TLC / GC Analysis Start->TLC_GC In_Situ_NMR In-situ Monitoring: NMR Spectroscopy Start->In_Situ_NMR Real_Time_MS Real-time Analysis: Mass Spectrometry Start->Real_Time_MS Decision Reaction Complete? TLC_GC->Decision In_Situ_NMR->Decision Real_Time_MS->Decision Workup Proceed to Workup and Purification Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Start

Caption: A workflow for selecting and implementing reaction monitoring techniques.

Section 4: Scale-up Challenges

Transitioning a successful lab-scale synthesis to a larger scale introduces a new set of challenges.[22][23] This section addresses key considerations for scaling up the production of prop-2-en-1-amines.

Q6: I am planning to scale up my synthesis. What are the critical factors I need to consider?

A6: Scaling up is not simply about using larger glassware and more reagents. Key factors to consider include:

  • Heat Transfer: Many amination reactions are exothermic. What is easily managed in a small flask can become a dangerous runaway reaction in a large reactor if heat cannot be dissipated effectively.[23][24] Ensure the reactor has adequate cooling capacity.

  • Mixing: Efficient mixing is crucial for maintaining homogeneity and ensuring consistent heat distribution. What works with a small magnetic stir bar may be inadequate in a large vessel, leading to localized "hot spots" or concentration gradients.[23]

  • Reagent Addition: The rate of reagent addition can be critical. A slow, controlled addition that works on a small scale may need to be adjusted for a larger volume to maintain temperature control.

  • Safety: A thorough safety review is essential before any scale-up. This includes understanding the hazards of all reagents, potential exotherms, and pressure build-up.[24]

  • Downstream Processing: Consider how the workup and purification will be handled at a larger scale. Extractions and chromatography that are straightforward in the lab can become cumbersome and time-consuming on a larger scale.

Key Considerations for Scale-Up
ParameterLaboratory ScalePilot/Production ScaleRationale
Heat Transfer High surface area-to-volume ratio; efficient cooling.Lower surface area-to-volume ratio; requires efficient reactor jacketing and cooling systems.Prevents thermal runaway and side reactions.[23]
Mixing Magnetic or overhead stirring is usually sufficient.Mechanical stirrers with appropriate impeller design are necessary.Ensures homogeneity and consistent reaction conditions.[23]
Reagent Addition Manual addition via syringe or dropping funnel.Automated dosing pumps for controlled addition.Maintains temperature control and minimizes side reactions.
Safety Fume hood provides primary containment.Requires a comprehensive process safety management plan, including pressure relief systems.[24]Mitigates risks associated with larger quantities of hazardous materials.

References

  • Allylamine - Wikipedia. (n.d.). Retrieved February 13, 2024, from [Link]

  • Allylamine Impurities and Related Compound - Veeprho. (n.d.). Retrieved February 13, 2024, from [Link]

  • Integrated Approach for Allyl Amine Synthesis Combining the Decarboxylative Coupling of Arylacrylic Acids with the Petasis Reaction | The Journal of Organic Chemistry. (2024, September 15). ACS Publications. [Link]

  • Late-Stage Intermolecular Allylic C–H Amination - PMC. (2021, September 13). National Center for Biotechnology Information. [Link]

  • An Efficient Amide-Aldehyde-Alkene Condensation: Synthesis for the N-Allyl Amides. (2016, January 25). Wiley Online Library. [Link]

  • Synthesis of allylic amines - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2024, from [Link]

  • Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents - MDPI. (2018, February 26). [Link]

  • Late-Stage Intermolecular Allylic C–H Amination | Journal of the American Chemical Society. (2021, September 13). ACS Publications. [Link]

  • Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - MDPI. (2013, November 14). [Link]

  • Liquid chromatographic techniques for the separation of allylamine and benzylamine -type antifungal agents - HELDA - University of Helsinki. (n.d.). Retrieved February 13, 2024, from [Link]

  • Asymmetric intermolecular allylic C–H amination of alkenes with aliphatic amines - PMC. (2022, December 15). National Center for Biotechnology Information. [Link]

  • Allylic Amination of Alkenyl Alcohols: Simultaneous Control of Chemoselectivity and Enantioselectivity in Nitrene Transfer Using Ion-Paired Catalysts - ACS Publications. (2025, August 8). [Link]

  • (PDF) Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - ResearchGate. (2025, August 6). [Link]

  • Evolution of strategies for allylic amination a, The state of the art:... - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]

  • Allylamines for Use in Animals - Pharmacology - MSD Veterinary Manual. (n.d.). Retrieved February 13, 2024, from [Link]

  • Step-by-Step Real Time Monitoring of a Catalytic Amination Reaction - ChemRxiv. (n.d.). Retrieved February 13, 2024, from [Link]

  • Step-by-step real time monitoring of a catalytic amination reaction - UVic - University of Victoria. (2019, October 4). [Link]

  • Step-by-Step Real Time Monitoring of a Catalytic Amination Reaction - ChemRxiv. (n.d.). Retrieved February 13, 2024, from [Link]

  • What could be reason for getting a very low yield in organic chemistry? - Quora. (2015, January 21). [Link]

  • ALLYLAMINE - Ataman Kimya. (n.d.). Retrieved February 13, 2024, from [Link]

  • Everything You Need to Know About Allylamine by CloudSDS. (2025, April 8). [Link]

  • Is it normal to get low yields all the time, or am I a bad organic chemist? (2020, December 24). Science Madness Discussion Board. [Link]

  • Allylamine Acute Exposure Guideline Levels - NCBI - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Reaction Monitoring & Kinetics | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved February 13, 2024, from [Link]

  • What are some common causes of low reaction yields? : r/Chempros - Reddit. (2024, November 20). [Link]

  • Challenges of scaling up chemical processes (based on real life experiences). (n.d.). Retrieved February 13, 2024, from [Link]

  • On-line reaction monitoring and mechanistic studies by mass spectrometry: Negishi cross-coupling, hydrogenolysis, and reductive amination. | Semantic Scholar. (n.d.). Retrieved February 13, 2024, from [Link]

  • How do you achieve propen-2-amine in comparison to propen-3-amine? : r/chemhelp - Reddit. (2025, December 31). [Link]

  • Impurity profiling and synthesis of standards - Enantia | Chemistry experts for pharma and biotech sectors. (n.d.). Retrieved February 13, 2024, from [Link]

  • REVIEW ON IMPURITY PEOFILING AND ITS TECHNIQUES - IJCRT.org. (n.d.). Retrieved February 13, 2024, from [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). Asahi Glassplant. [Link]

  • Mastering Amine unit Issues 8 Scenarios Where SRE Can Assist. (2024, June 27). Sulphur Recovery Engineering. [Link]

  • Structure of the studied compounds: prop-2-en-1-imine (1), prop-2-enal... - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]

  • WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ... - Google Patents. (n.d.).
  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2021, January 12). ACS Publications. [Link]

  • Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22). [Link]

  • Is there an easy way to purify organic amines? - Biotage. (2023, January 19). [Link]

  • Impurity profiling of pharmaceutical Formulation. (2025, May 27). International Journal of Science and Research (IJSR). [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved February 13, 2024, from [Link]

  • Troubleshooting Amine Unit Simulations - Bryan Research & Engineering, LLC. (2008, June 2). [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 1-(3,5-Dimethylphenyl)prop-2-en-1-amine

Introduction: The synthesis of allylic and homoallylic amines, such as 1-(3,5-Dimethylphenyl)prop-2-en-1-amine, is a critical step in the development of novel pharmaceuticals and bioactive molecules.[1][2] These structur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of allylic and homoallylic amines, such as 1-(3,5-Dimethylphenyl)prop-2-en-1-amine, is a critical step in the development of novel pharmaceuticals and bioactive molecules.[1][2] These structural motifs are prevalent in numerous natural products and drugs.[2] However, their synthesis is often challenging, requiring careful optimization to achieve high yields and purity while minimizing side reactions. This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine and related compounds. We will focus on the prevalent and robust method of nucleophilic addition of an organometallic reagent to an imine, explaining the causality behind each experimental choice to ensure reproducible and successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable synthetic routes for preparing 1-(3,5-Dimethylphenyl)prop-2-en-1-amine?

There are several established methods for synthesizing allylic and homoallylic amines.[1][3] For the specific target, 1-(3,5-Dimethylphenyl)prop-2-en-1-amine, which is a homoallylic amine, the most direct and widely practiced approach is the 1,2-addition of an allyl organometallic reagent to an imine derived from 3,5-dimethylbenzaldehyde.

  • Route 1: Grignard Reaction (Recommended): This classic method involves the reaction of allylmagnesium bromide with the pre-formed N-substituted or N-unsubstituted imine of 3,5-dimethylbenzaldehyde.[4] It is favored for its reliability, scalability, and the commercial availability of starting materials.[5]

  • Route 2: Nickel-Catalyzed Multicomponent Coupling: Modern methods utilize transition metal catalysis, such as nickel, to couple an aldehyde, an amine (or amide), and an alkene in a single step.[1][6] These reactions are highly efficient and modular but can require more extensive optimization of catalysts, ligands, and reaction conditions.[2]

This guide will focus on the optimization of the Grignard-based approach due to its widespread use and the common troubleshooting issues associated with it.

Q2: How do I prepare the imine precursor for the Grignard reaction?

The imine is typically formed via the condensation of 3,5-dimethylbenzaldehyde with an amine source. The choice of amine dictates the final product (primary or secondary amine). For a primary amine like the target compound, ammonia or a protected ammonia equivalent is used.

The reaction is an equilibrium process, and water removal is crucial to drive it to completion. This is commonly achieved by:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene or benzene.

  • Dehydrating Agents: Adding a stoichiometric amount of a drying agent like anhydrous MgSO₄ or molecular sieves.

  • Lewis Acid Catalysis: A Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄) can catalyze the reaction and assist in water scavenging, which is particularly useful in multicomponent reactions where the imine is generated in situ.[2]

Q3: What analytical techniques are best for monitoring reaction progress?

  • Thin-Layer Chromatography (TLC): TLC is the quickest and most common method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to track the disappearance of the starting aldehyde/imine and the appearance of the product spot. Staining with potassium permanganate or ninhydrin can help visualize the amine product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for monitoring the reaction, confirming the mass of the product, and identifying volatile byproducts.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of an aliquot from the reaction mixture can provide a clear picture of the conversion by observing the disappearance of the aldehydic or imine proton and the appearance of new signals corresponding to the allylic group in the product.[7]

Troubleshooting Guide: The Grignard Addition Route

This section addresses specific issues you may encounter during the synthesis of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine via the addition of allylmagnesium bromide to the corresponding imine.

Problem 1: Low or No Product Yield

Q: My reaction has stalled, or I have a very low yield of the desired amine. What are the likely causes and how can I fix them?

Low yield is the most common issue, often stemming from problems with either the imine formation step or the Grignard reagent itself.

Caption: Decision tree for troubleshooting low product yield.

Detailed Solutions:

  • Cause A: Poor Quality Grignard Reagent

    • The "Why": Grignard reagents are highly sensitive to moisture and air.[5] Exposure degrades the reagent, reducing its effective concentration and leading to lower yields. Commercially purchased reagents can also degrade over time.

    • Solution:

      • Titration: Always titrate your Grignard reagent before use (e.g., with I₂ or a known acid) to determine its exact molarity.

      • Fresh Preparation: If possible, prepare the Grignard reagent fresh from magnesium turnings and allyl bromide in anhydrous ether or THF.

      • Anhydrous Conditions: Ensure all glassware is rigorously oven- or flame-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.

  • Cause B: Inefficient Imine Formation

    • The "Why": If the imine is not fully formed before the Grignard reagent is added, the highly nucleophilic Grignard will react directly with the starting 3,5-dimethylbenzaldehyde to produce the corresponding homoallylic alcohol, a common and significant byproduct.

    • Solution:

      • Isolate the Imine: The most robust method is to synthesize, purify, and characterize the imine in a separate step before proceeding with the Grignard addition.

      • Drive the Equilibrium: When forming the imine, use a Dean-Stark trap to azeotropically remove water. This provides a visual confirmation of reaction progress.

      • Use Dehydrating Agents: Add activated molecular sieves (4Å) to the aldehyde/amine mixture and stir for several hours before cooling for the Grignard addition.

  • Cause C: Incorrect Reaction Temperature

    • The "Why": The addition of Grignard reagents to imines is highly exothermic. Running the reaction at too high a temperature can lead to side reactions, including enolization and the formation of complex mixtures.

    • Solution: Add the Grignard reagent slowly and dropwise to a cooled solution (-78 °C to 0 °C) of the imine. Maintain this low temperature for a period after the addition is complete before allowing the reaction to slowly warm to room temperature.

Problem 2: Formation of Significant Byproducts

Q: My final product is contaminated with a significant amount of 1-(3,5-dimethylphenyl)but-3-en-1-ol. How can I prevent this?

This is a classic sign of the Grignard reagent reacting with unreacted aldehyde.

  • The "Why": As explained in Problem 1, the Grignard reagent is a powerful nucleophile and will readily attack the carbonyl carbon of any remaining 3,5-dimethylbenzaldehyde. This reaction is often competitive with the desired imine addition.

  • Solution: The key is to ensure complete conversion of the aldehyde to the imine before the Grignard reagent is introduced. The best practice is to pre-form and isolate the imine. If performing a one-pot synthesis, allow sufficient time for imine formation and confirm the disappearance of the aldehyde by TLC or GC-MS before cooling the reaction vessel for Grignard addition.

Problem 3: Difficult Product Purification

Q: I'm struggling to isolate my product. The workup is forming an emulsion, and the product seems to co-elute with impurities during column chromatography.

  • Cause A: Emulsion during Workup

    • The "Why": The workup of Grignard reactions involves quenching with an aqueous solution (e.g., saturated NH₄Cl or dilute HCl), which generates magnesium salts. These salts, in combination with the amine product, can act as surfactants, leading to persistent emulsions during the extraction phase.

    • Solution:

      • pH Adjustment: After quenching, adjust the pH of the aqueous layer. Acidifying to pH ~2-3 will protonate the amine, moving it into the aqueous layer and away from nonpolar impurities. You can then basify the aqueous layer (pH ~10-11) and re-extract the pure amine.

      • Filtration: After quenching, you can sometimes filter the entire mixture through a pad of Celite® to remove the solid magnesium salts before performing the liquid-liquid extraction.

  • Cause B: Co-elution during Chromatography

    • The "Why": The target amine has a moderate polarity. It can co-elute with unreacted imine or the homoallylic alcohol byproduct if the solvent system is not optimized.

    • Solution:

      • Use an Amine-Treated Silica: Pre-treat your silica gel with a triethylamine solution (e.g., 1-2% triethylamine in your eluent system). This deactivates the acidic sites on the silica, preventing the common "streaking" or tailing of amine products and improving separation.

      • Gradient Elution: Start with a nonpolar eluent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. This will help separate the less polar starting materials and byproducts from your more polar amine product.

Experimental Protocol: Optimized Synthesis of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine

This two-step protocol is designed to maximize yield and purity by isolating the intermediate imine.

Step 1: Synthesis of N-(3,5-dimethylbenzylidene)methanamine
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3,5-dimethylbenzaldehyde (10.0 g, 74.5 mmol) and toluene (100 mL).

  • Reagent Addition: Add a solution of methylamine (e.g., 40% in water, ~1.1 eq) to the flask.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (approx. 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting oil is the crude imine, which can be used directly in the next step after drying under high vacuum for 1 hour.

Step 2: Grignard Addition to Form 1-(3,5-Dimethylphenyl)prop-2-en-1-amine
  • Setup: In an oven-dried 500 mL three-neck flask under a nitrogen atmosphere, dissolve the crude imine from Step 1 in 150 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: While stirring vigorously, add allylmagnesium bromide (1.0 M solution in THF, 82 mL, 82 mmol, 1.1 eq) dropwise via a syringe pump over 1 hour, ensuring the internal temperature does not rise above -65 °C.

  • Reaction: After the addition is complete, stir the mixture at -78 °C for an additional 2 hours. Then, remove the cooling bath and allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Cool the flask to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the organic phase under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel pre-treated with 1% triethylamine, using a gradient of 5% to 20% ethyl acetate in hexanes to yield the pure product.

ParameterRecommended ConditionRationale
Imine Formation Pre-form and isolate iminePrevents reaction of Grignard with starting aldehyde, minimizing byproduct formation.
Solvent (Grignard) Anhydrous THFAprotic ether solvent is essential for Grignard reagent stability and reactivity.[5]
Temperature -78 °C for addition, then warm to RTControls exothermic reaction, reduces side products, and ensures complete reaction.
Grignard Equivalents 1.1 - 1.2 equivalentsA slight excess ensures complete consumption of the limiting imine.
Workup Quench Saturated aq. NH₄ClMildly acidic quench that effectively destroys excess Grignard reagent without being overly harsh on the amine product.
Purification Column chromatography on Et₃N-treated silicaNeutralizes acidic silica sites, preventing product loss and tailing, leading to better separation.

Visualizing the Workflow

Caption: General experimental workflow for the synthesis of the target amine.

References

  • Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. Chemical Science, RSC Publishing.
  • Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. Semantic Scholar.
  • Asymmetric synthesis of α-alkenyl homoallylic primary amines via 1,2-addition of Grignard reagent to α,β-unsatur
  • Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. Chemical Science (RSC Publishing).
  • Direct and Modular Access to Allylic Amines via Nickel-Catalyzed Three-Component Coupling. ChemRxiv.
  • Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. RSC Publishing.
  • Asymmetric synthesis of α-alkenyl homoallylic primary amines via 1,2-addition of Grignard reagent to α,β-unsatur
  • Selected optimization of reductive amination of allylic amines.
  • Homoallylic amine synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Grignard reagent. Wikipedia. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ResearchGate. [Link]

  • Synthesis of allylic amines. Organic Chemistry Portal. [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine

Welcome to the technical support resource for 1-(3,5-Dimethylphenyl)prop-2-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights int...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-(3,5-Dimethylphenyl)prop-2-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this chiral allylic amine. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification workflows effectively.

Understanding the Molecule: Key Purification Considerations

1-(3,5-Dimethylphenyl)prop-2-en-1-amine is a primary aromatic amine with several key structural features that dictate the purification strategy:

  • Basic Amino Group: The primary amine (pKa typically ~9-10) is the most influential functional group. Its basicity allows for highly selective separation from non-basic impurities via acid-base extraction. However, this same basicity can cause issues during silica gel chromatography due to strong interactions with acidic silanol groups.

  • Aromatic Ring: The 3,5-dimethylphenyl group imparts significant non-polar character, influencing solubility.

  • Allylic System: The prop-2-en-1-yl moiety contains a C=C double bond, which can be susceptible to oxidation or polymerization under harsh conditions (e.g., high heat, strong acid/base, prolonged exposure to air).

  • Chirality: The amine is attached to a stereocenter, meaning it exists as a pair of enantiomers. If a single enantiomer is desired, a chiral resolution step is necessary.

This guide is structured into a troubleshooting section for immediate problem-solving and an FAQ section for broader strategic questions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a Q&A format.

Q1: I'm performing flash chromatography on silica gel, but my product is smearing down the column (tailing) and my recovery is very low. What is happening?

A: This is a classic problem when purifying basic amines on standard silica gel. The underlying cause is a strong acid-base interaction between your basic amine and the acidic silanol (Si-OH) groups on the surface of the silica. This interaction leads to irreversible adsorption or slow elution, resulting in poor peak shape and loss of material.

Solutions:

  • Mobile Phase Modification (The Quick Fix): Neutralize the acidic sites on the silica by adding a small amount of a competing base to your mobile phase.

    • Triethylamine (TEA): Add 0.5-2% TEA to your solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA). The TEA will preferentially bind to the acidic sites, allowing your amine to elute more cleanly.[1]

    • Ammonium Hydroxide: For more polar solvent systems (e.g., Dichloromethane/Methanol), adding a small amount of concentrated ammonium hydroxide can be effective. A common practice is to use a pre-mixed solution of 7N NH₃ in Methanol as your polar co-solvent.

  • Change of Stationary Phase (The Robust Solution): If tailing persists, switch to a more suitable stationary phase.

    • Amine-Functionalized Silica: These columns have a basic surface, which eliminates the problematic acid-base interaction and typically provides excellent peak shape for amines.[1]

    • Basic Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.

    • Reversed-Phase (C18) Chromatography: This is an excellent option, especially for analytical separation or small-scale purifications.[2] The mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol. To ensure good peak shape, it is often necessary to control the pH. Using a mobile phase with a slightly alkaline pH (e.g., using an ammonia or TEA buffer) will ensure the amine is in its neutral, free-base form, which generally leads to better retention and separation on a C18 column.[1]

Q2: My crude reaction mixture contains both my desired primary amine and a significant amount of the starting material, 3,5-dimethylbenzaldehyde. How can I easily remove the aldehyde?

A: This is an ideal scenario for purification via acid-base extraction. This technique leverages the basicity of your amine to selectively move it between aqueous and organic phases, leaving neutral impurities like the aldehyde behind.

Protocol: Acid-Base Extraction for Amine Purification
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acidic Wash (Extraction of Amine): Transfer the solution to a separatory funnel and extract with 1M Hydrochloric Acid (HCl). The amine will be protonated to form the hydrochloride salt (R-NH₃⁺Cl⁻), which is water-soluble. The neutral aldehyde will remain in the organic layer. Repeat the extraction 2-3 times to ensure all the amine has moved to the aqueous phase.

  • Remove Neutral Impurities: Combine the aqueous layers. The original organic layer, which contains the aldehyde, can now be discarded.

  • Basification (Liberation of Amine): Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 2M Sodium Hydroxide (NaOH) or a saturated solution of Sodium Bicarbonate (NaHCO₃), with swirling until the solution is basic (pH > 10, check with pH paper). This deprotonates the amine salt, regenerating the water-insoluble free amine (R-NH₂). You may see the solution turn cloudy or an oil precipitate.

  • Back-Extraction: Extract the liberated free amine back into a fresh portion of organic solvent (EtOAc or DCM) 2-3 times.

  • Final Wash & Drying: Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, and dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified amine.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable first-pass purification strategy after synthesis?

A: Without question, a well-executed acid-base extraction should be your first step. It is a highly efficient and scalable method to separate your basic amine product from neutral or acidic impurities, such as unreacted starting materials or non-basic byproducts. This step alone can often increase the purity of your product from <50% to >90%, significantly reducing the burden on subsequent chromatographic steps.

Q2: My product is a racemic mixture. How can I isolate a single enantiomer?

A: To resolve the enantiomers, you must employ a chiral separation technique. The most common and scalable method for amines is diastereomeric salt crystallization .[3]

The principle involves reacting your racemic amine (a mixture of R and S enantiomers) with a single enantiomer of a chiral acid (e.g., L-(+)-Tartaric acid). This creates a mixture of two diastereomeric salts:

  • (R-amine)-(L-acid)

  • (S-amine)-(L-acid)

These diastereomers have different physical properties, including solubility. By carefully selecting the resolving agent and crystallization solvent, one diastereomer will be less soluble and will preferentially crystallize out of the solution.[3][4]

Workflow: Chiral Resolution by Diastereomeric Salt Crystallization
  • Resolving Agent Selection: Common chiral acids for resolving amines include Tartaric acid, Mandelic acid, and Camphorsulfonic acid. A small-scale screen with different agents and solvents is recommended.

  • Salt Formation: Dissolve your racemic amine in a suitable solvent (e.g., ethanol, methanol, or isopropanol). Add 0.5 equivalents of the chiral resolving acid. Heating may be required to achieve full dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. The less soluble diastereomeric salt should crystallize.

  • Isolation: Collect the crystals by filtration.

  • Liberation of Free Amine: Dissolve the isolated salt in water and basify the solution (as in the acid-base extraction protocol) to regenerate the enantiomerically enriched free amine, which can then be extracted into an organic solvent.

  • Purity Check: Determine the enantiomeric excess (e.e.) of your product using chiral HPLC or NMR with a chiral shift reagent.

Q3: Can this compound be purified by distillation?

A: Yes, but with caution. Given the aromatic ring and molecular weight, 1-(3,5-Dimethylphenyl)prop-2-en-1-amine will have a high boiling point at atmospheric pressure, where it is likely to decompose. Therefore, vacuum distillation is the required method.

  • Advantages: Excellent for removing non-volatile impurities (e.g., inorganic salts, baseline material from chromatography) or highly volatile impurities (e.g., residual solvents).

  • Disadvantages: Thermal stress from the distillation can potentially cause polymerization or isomerization of the allylic double bond. It is crucial to use the lowest possible temperature (i.e., the highest vacuum you can achieve) and to minimize the time the compound spends at high temperature. Steam distillation is another potential method for purifying aromatic amines and can be gentler than high-temperature vacuum distillation.[5][6]

Q4: What are the recommended storage conditions for this amine?

A: Primary amines, especially allylic ones, can be sensitive to air and light.

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation.

  • Temperature: Store in a refrigerator (-4°C) or freezer (-20°C) to slow down potential degradation pathways.

  • Container: Use an amber glass vial or a container protected from light.

Visualized Workflows and Data

Decision-Making Flowchart for Purification Strategy

This diagram outlines a logical path to select the appropriate purification technique.

Purification_Strategy cluster_options Further Purification Options start Crude Reaction Mixture extraction Perform Acid-Base Extraction start->extraction check_purity Assess Purity & Impurities (TLC, LCMS, NMR) extraction->check_purity is_pure Purity > 98%? check_purity->is_pure finish Final Product is_pure->finish Yes needs_chiral Chiral Resolution Needed? is_pure->needs_chiral No chromatography Purify by Column Chromatography chromatography->check_purity distillation Consider Vacuum Distillation distillation->check_purity crystallization Attempt Crystallization (Free Base or Salt) crystallization->check_purity needs_chiral->chromatography No chiral_res Diastereomeric Salt Crystallization needs_chiral->chiral_res Yes chiral_res->extraction Liberate Amine

Caption: Decision tree for selecting a purification workflow.

Recommended Chromatography Conditions
Stationary PhaseTypical Mobile Phase SystemModifier/NotesSuitability
Normal Phase Silica Gel Hexane / Ethyl AcetateAdd 0.5-2% Triethylamine (TEA) to prevent tailing.Good for moderate polarity; modifier is essential.
Amine-functionalized Silica Hexane / Ethyl AcetateNo modifier needed.Excellent choice. Provides superior peak shape for amines.[1]
Reversed-Phase (C18) Acetonitrile / WaterBuffer to pH > 9 or add 0.1% TEA to suppress silanol interactions.Very good, especially for high-resolution separation.[2]

References

  • Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids. Journal of the American Chemical Society.
  • Process for the purification of aromatic amines.
  • RediSep C-18 reversed phase column Purific
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Deriv
  • How is Aniline Purified Using Steam Distill
  • Experimental Organic Chemistry - Arom
  • Chiral resolution. Wikipedia.
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC.
  • How do I purify ionizable organic amine compounds using flash column chrom

Sources

Troubleshooting

Technical Support Center: Stereoselectivity Control in Reactions with 1-(3,5-Dimethylphenyl)prop-2-en-1-amine

Welcome to the technical support guide for controlling stereoselectivity in reactions involving 1-(3,5-dimethylphenyl)prop-2-en-1-amine. This resource is designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for controlling stereoselectivity in reactions involving 1-(3,5-dimethylphenyl)prop-2-en-1-amine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to help you achieve desired stereochemical outcomes in your synthetic endeavors.

Introduction: The Challenge of Stereocontrol

1-(3,5-Dimethylphenyl)prop-2-en-1-amine is a versatile building block in organic synthesis. However, its allylic amine structure presents unique challenges in controlling stereoselectivity. Achieving high levels of diastereo- and enantioselectivity is often critical for the biological activity of the target molecules.[1] This guide will walk you through common issues and their solutions, grounded in mechanistic principles and supported by experimental evidence.

Troubleshooting Guides & FAQs

Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Reactions

Question: I am performing an asymmetric reaction with 1-(3,5-dimethylphenyl)prop-2-en-1-amine, but the enantiomeric excess of my product is consistently low. What factors should I investigate?

Answer: Low enantiomeric excess is a frequent challenge in asymmetric catalysis.[2] It indicates that the transition states leading to the two enantiomers are not sufficiently different in energy.[3] Here are the primary factors to troubleshoot:

1. Catalyst and Ligand Selection:

  • The "Why": The choice of a chiral catalyst or ligand is paramount for inducing asymmetry. The catalyst creates a chiral environment that preferentially stabilizes the transition state leading to one enantiomer.

  • Troubleshooting Steps:

    • Screen Different Ligand Classes: If you are using a metal catalyst, explore a variety of chiral ligands (e.g., phosphoramidites, BOX, Salen).[3][4] The steric and electronic properties of the ligand directly influence the chiral pocket of the catalyst.

    • Consider Organocatalysis: Chiral Brønsted acids or bases can also be effective for activating allylic amines and controlling stereoselectivity.[4][5]

    • Verify Catalyst/Ligand Purity: Impurities can significantly impact catalytic activity and selectivity. Ensure your catalyst and ligands are of high purity.

2. Reaction Temperature:

  • The "Why": Temperature plays a crucial role in enantioselectivity. Generally, lower temperatures enhance selectivity because the small difference in activation energies between the two competing diastereomeric transition states has a more significant impact on the product distribution.[2][3]

  • Troubleshooting Steps:

    • Systematic Temperature Screening: Conduct your reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and enantioselectivity.[2]

    • Beware of Inversion: In some rare cases, enantioselectivity can invert at different temperatures, a phenomenon that may be linked to changes in the reaction mechanism or the relative contributions of enthalpy and entropy to the activation energy.[6][7]

3. Solvent Effects:

  • The "Why": The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[2] A change in solvent polarity or coordinating ability can dramatically alter the enantiomeric excess.

  • Troubleshooting Steps:

    • Solvent Screening: Test a range of solvents with varying properties (e.g., coordinating solvents like THF and non-coordinating solvents like toluene or dichloromethane).[2][8]

    • Consider Solvent Mixtures: Sometimes, a mixture of solvents can provide the optimal environment for high stereoselectivity.

Issue 2: Poor Diastereoselectivity in Reactions Forming a Second Chiral Center

Question: My reaction generates a second stereocenter, but I'm getting a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Poor diastereoselectivity arises when there is little energetic difference between the transition states leading to the different diastereomeric products. The existing stereocenter on the 1-(3,5-dimethylphenyl)prop-2-en-1-amine should influence the stereochemical outcome of the newly formed center. Here’s how to enhance this influence:

1. Choice of Reagents and Catalysts:

  • The "Why": The nature of your reagent and catalyst can either work with or against the inherent stereochemical preference of your substrate.

  • Troubleshooting Steps:

    • Substrate Control vs. Reagent Control: Determine if you want the new stereocenter's configuration to be dictated by the existing one (substrate control) or by a chiral reagent/catalyst (reagent control).

    • Matching and Mismatching Effects: When using a chiral catalyst with a chiral substrate, you may encounter "matched" and "mismatched" pairings, where one enantiomer of the catalyst works in concert with the substrate's chirality, while the other opposes it, leading to different diastereoselectivities.[9]

    • Lewis Acid Catalysis: For reactions involving additions to imines formed from the amine, Lewis acids can help to create a more rigid, organized transition state, thereby increasing diastereoselectivity.[10]

2. Steric Hindrance and Directing Groups:

  • The "Why": The steric bulk of substituents on both the substrate and the incoming reagent can be exploited to favor one approach trajectory over another.

  • Troubleshooting Steps:

    • Protecting Group Strategy: The protecting group on the amine can be varied to increase steric bulk and influence the facial selectivity of the reaction.

    • Chelation Control: If your substrate has a nearby coordinating group, you can use a metal-based reagent or catalyst that can chelate to both the amine and the directing group, leading to a highly ordered transition state and improved diastereoselectivity.

Experimental Protocols

Protocol 1: Temperature and Solvent Screening for Optimal Enantioselectivity
  • Setup: Prepare a series of identical reaction vials, each equipped with a stir bar.

  • Reagent Preparation: Prepare stock solutions of 1-(3,5-dimethylphenyl)prop-2-en-1-amine, your electrophile/reaction partner, and the chiral catalyst/ligand.

  • Reaction Execution:

    • To each vial, add the substrate and catalyst stock solutions.

    • Add the designated solvent to each vial.

    • Equilibrate the vials to their target temperatures (e.g., -78°C, -40°C, 0°C, 25°C).[2]

    • Initiate the reactions by adding the electrophile stock solution.

  • Analysis: After a set time, quench the reactions and analyze the enantiomeric excess of the product using chiral HPLC or GC.

Parameter Conditions to Test Rationale
Temperature-78°C, -40°C, 0°C, 25°CLower temperatures often increase the energy difference between diastereomeric transition states, leading to higher ee.[3]
SolventToluene, THF, CH2Cl2, AcetonitrileSolvent polarity and coordinating ability can significantly impact transition state stability.[2]

Visualizing Reaction Control

Below is a conceptual workflow for troubleshooting stereoselectivity issues.

Stereoselectivity_Troubleshooting start Low Stereoselectivity Observed check_purity Verify Reagent and Solvent Purity start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity Confirmed screen_solvent Screen Solvents optimize_temp->screen_solvent Temperature Optimized screen_catalyst Screen Catalysts/Ligands screen_solvent->screen_catalyst Solvent Optimized high_ee High Enantioselectivity Achieved screen_catalyst->high_ee Catalyst Optimized for ee high_dr High Diastereoselectivity Achieved screen_catalyst->high_dr Catalyst Optimized for dr

Caption: A flowchart for systematic troubleshooting of low stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: Can the order of reagent addition affect the stereochemical outcome?

A1: Absolutely. The order of addition can influence the formation of the active catalyst and the catalyst-substrate complex. It is always recommended to be consistent with the order of addition. For instance, pre-forming the catalyst-ligand complex before adding the substrate can sometimes lead to higher selectivity.

Q2: My reaction is very slow at the low temperatures required for good enantioselectivity. What can I do?

A2: This is a common trade-off. You can try to increase the catalyst loading, but be aware that this can sometimes lead to the formation of less selective catalyst aggregates.[2] Alternatively, you might need to screen for a more active catalyst system that operates efficiently at lower temperatures.

Q3: I am observing a change in enantioselectivity over the course of the reaction. Why is this happening?

A3: This could be due to several factors. The catalyst might be degrading over time to a less selective or non-selective species. Alternatively, the product itself might be causing inhibition or reacting with the catalyst to form a less selective complex. Analyzing the reaction at different time points can provide insight into this issue.

Q4: How critical is the purity of the starting allylic amine?

A4: Extremely critical. Impurities can act as catalyst poisons or participate in non-selective background reactions, both of which will lower the overall stereoselectivity of the desired transformation.[2]

References

  • Selective Transformations of Allylic Compounds and Enol Derivatives. (n.d.).
  • Insights into temperature controlled enantioselectivity in asymmetric catalysis. (2017, March 24). RSC Blogs.
  • Technical Support Center: Enhancing Yield and Enantioselectivity in Asymmetric Synthesis. (n.d.). Benchchem.
  • Enantioselective synthesis. (n.d.). Wikipedia.
  • Unusual Temperature Dependence of Enantioselectivity in Asymmetric Reductions by Chiral NADH Models. (2006, April 21). Organic Letters - ACS Publications.
  • Technical Support Center: Enhancing Enantioselectivity in Asymmetric Synthesis. (n.d.). Benchchem.
  • Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria. (n.d.). PMC - NIH.
  • Diastereo- and Enantioselective Synthesis of Homoallylic Amines Bearing Quaternary Carbon Centers. (n.d.). PMC.
  • Catalytic Regio- and Stereoselective Reactions for the Synthesis of Allylic and Homoallylic Compounds. (n.d.). Diva-portal.org.
  • A Facile Highly Regio- and Stereoselective Preparation of N-Tosyl Allylic Amines from Allylic Alcohols and Tosyl Isocyanate via Palladium(II)-Catalyzed Aminopalladation-Heteroatom Elimination. (n.d.). Organic Chemistry Portal.
  • syn-1,2-Amino Alcohols via Diastereoselective Allylic C−H Amination. (2007, May 22). Journal of the American Chemical Society.
  • Diastereoselective Allylation of Carbonyl Compounds and Imines: Application to the Synthesis of Natural Products. (2013, March 29). Chemical Reviews - ACS Publications.
  • (a) Typical regio‐ and stereocontrol in metal‐catalyzed allylic substitutions. (b) (Z). (n.d.). ResearchGate.
  • Allylic Amination of Alkenyl Alcohols: Simultaneous Control of Chemoselectivity and Enantioselectivity in Nitrene Transfer Using Ion-Paired Catalysts. (2025, August 8). ACS Publications.
  • Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria. (2023, June 6). RSC Publishing.
  • Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. (n.d.). ChemRxiv.
  • Technical Support Center: Troubleshooting Poor Reproducibility in Asymmetric Catalysis. (n.d.). Benchchem.
  • Measuring the stereogenic remoteness in non-central chirality: a stereocontrol connectivity index for asymmetric reactions. (n.d.). PMC.
  • Radical Mediated Asymmetric Organocatalysis: Catalyst Design and Stereocontrol Strategies. (2025, October 1). International Journal of Pharmaceutical Sciences.
  • Solvent effects on stereoselectivity: more than just an environment. (2009, February 12). RSC Publishing.
  • Synthesis of allylic amines. (n.d.). Organic Chemistry Portal.
  • New advances in dual stereocontrol for asymmetric reactions. (n.d.). SciSpace.
  • Chiral Amines in Asymmetric Synthesis. (n.d.). MilliporeSigma.
  • Cooperative Stereoinduction in Asymmetric Photocatalysis. (n.d.). eScholarship.
  • Radical-based asymmetric synthesis: an iterative approach to 1, 3, 5, ... (2n + 1) polyols. (n.d.).
  • Stereoselective and Stereospecific Reactions. (2025, April 10). Master Organic Chemistry.
  • Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates. (n.d.). Organic Chemistry Portal.
  • Asymmetric Synthesis of Heterocyclic γ‐Amino‐Acid and Diamine Derivatives by Three‐Component Radical Cascade Reactions. (n.d.). ResearchGate.
  • Asymmetric Synthesis of Amines. (n.d.). Ellman Laboratory - Yale University.
  • MIT Open Access Articles Diastereo- and Enantioselective CuH-Catalyzed Hydroamination of Strained Trisubstituted Alkenes. (2019, September 10).
  • The Baylis-Hillman Reaction: One-Pot Stereoselective Synthesis of Methyl (2E)-3Aryl2-hydroxymethylprop-2-enoates. (n.d.). ResearchGate.
  • Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanes. (2019, November 25). Universidad de Alicante.
  • TETRAHEDRON REPORT NUMBER 129. (n.d.).

Sources

Optimization

Technical Support Center: Overcoming Challenges in the Scale-Up of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine Production

Welcome to the technical support center for the synthesis and scale-up of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key allylic amine intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to ensure the success of your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine. We will explore common synthetic routes and their associated challenges, offering step-by-step solutions to optimize your process.

Scenario 1: Reductive Amination of 3,5-Dimethylcinnamaldehyde

Reductive amination is a widely utilized method for amine synthesis due to its operational simplicity.[1][2] However, challenges can arise, particularly during scale-up.

Issue 1: Low Yield of the Desired Primary Amine and Formation of Secondary/Tertiary Amines

  • Question: My reductive amination of 3,5-dimethylcinnamaldehyde with ammonia results in a low yield of the target primary amine, with significant formation of secondary and tertiary amine impurities. How can I improve the selectivity for the primary amine?

  • Probable Causes:

    • Over-alkylation: The initially formed primary amine can act as a nucleophile and react with the starting aldehyde to form secondary and tertiary amines. This is a common side reaction in reductive aminations.[3]

    • Sub-optimal Reaction Conditions: The choice of reducing agent, solvent, and temperature can significantly influence the reaction's selectivity.

  • Solutions & Experimental Protocol:

    • Choice of Reducing Agent: Employ a milder reducing agent that selectively reduces the imine in situ without significantly reducing the starting aldehyde. Sodium triacetoxyborohydride (STAB) is often a good choice for its selectivity.[1] Sodium cyanoborohydride can also be effective, but requires careful pH control.

    • Control of Stoichiometry and Addition Rate:

      • Use a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in an alcohol) to favor the formation of the primary imine.

      • Slowly add the reducing agent to the reaction mixture containing the aldehyde and ammonia source. This maintains a low concentration of the primary amine product at any given time, minimizing its reaction with the remaining aldehyde.

    • Stepwise Procedure:

      • Step 1: Imine Formation: Stir 3,5-dimethylcinnamaldehyde with a 5-10 fold excess of ammonium acetate in methanol at room temperature for 2-4 hours to favor the formation of the corresponding imine.

      • Step 2: Reduction: Cool the reaction mixture to 0°C and slowly add 1.5 equivalents of sodium borohydride in portions. Monitor the reaction by TLC or LC-MS until the imine is consumed.

    • Catalytic Approach: Consider heterogeneous catalysis for direct reductive amination with ammonia and hydrogen. Supported palladium catalysts can be effective, though careful optimization of conditions is necessary to avoid over-hydrogenation of the double bond.[4]

ParameterRecommended ConditionRationale
Ammonia Source Ammonium Acetate (5-10 eq.)Provides a high concentration of ammonia to drive primary imine formation.
Reducing Agent Sodium Borohydride (stepwise) or STABMild reducing agents that favor imine reduction over aldehyde reduction.
Solvent Methanol or DichloromethaneCommon solvents for reductive amination.
Temperature 0°C to Room TemperatureHelps to control the reaction rate and minimize side reactions.

Issue 2: Reduction of the Carbon-Carbon Double Bond

  • Question: I am observing the formation of 1-(3,5-Dimethylphenyl)propan-1-amine as a significant byproduct, indicating the reduction of the allylic double bond. How can I prevent this?

  • Probable Causes:

    • Harsh Reducing Agent: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the imine and the α,β-unsaturated double bond.

    • Catalytic Hydrogenation Conditions: Certain palladium or nickel catalysts, especially under high hydrogen pressure or elevated temperatures, can lead to the saturation of the double bond.[5]

  • Solutions & Experimental Protocol:

    • Chemoselective Reducing Agents: Utilize reducing agents known for their chemoselectivity towards imines over alkenes.

      • Sodium Borohydride (NaBH₄): Generally, NaBH₄ at low temperatures (0°C) in a protic solvent like methanol or ethanol is selective for the imine.

      • Sodium Triacetoxyborohydride (STAB): This is an excellent choice for its mildness and high chemoselectivity.

    • Optimized Catalytic Hydrogenation: If using catalytic hydrogenation, careful selection of the catalyst and conditions is crucial.

      • Catalyst: A less active catalyst, such as palladium on calcium carbonate (Lindlar's catalyst), might be more selective for the imine.

      • Conditions: Operate at lower hydrogen pressure (1-5 atm) and room temperature. Monitor the reaction closely to stop it once the imine is consumed.

    • Process Flow for Selective Reductive Amination:

      G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Selective Reduction cluster_2 Work-up & Purification A 3,5-Dimethylcinnamaldehyde D Intermediate Imine A->D B Ammonium Acetate (Excess) B->D C Methanol C->D F 1-(3,5-Dimethylphenyl)prop-2-en-1-amine D->F E Sodium Borohydride (Portion-wise at 0°C) E->F G Aqueous Work-up F->G H Extraction G->H I Chromatography/Distillation H->I J Pure Product I->J

Scenario 2: Grignard Addition to an Imine

The addition of an allyl Grignard reagent to an imine derived from 3,5-dimethylbenzaldehyde is another viable synthetic route. [6] Issue 3: Low Conversion and/or Formation of Dimerized Byproducts

  • Question: My Grignard reaction between allylmagnesium bromide and the imine of 3,5-dimethylbenzaldehyde is giving low yields. I am also observing the formation of 1,5-hexadiene.

  • Probable Causes:

    • Poor Grignard Reagent Quality: The Grignard reagent may have partially decomposed due to moisture or oxygen in the reaction setup.

    • Side Reactions of the Grignard Reagent: Allylic Grignard reagents can undergo self-coupling (Wurtz-type reaction) with the unreacted allylic halide, leading to dimer formation. [7] * Steric Hindrance: The imine substrate may be sterically hindered, slowing down the desired nucleophilic addition.

  • Solutions & Experimental Protocol:

    • Ensure Anhydrous Conditions:

      • Thoroughly dry all glassware in an oven ( >120°C) and cool under a stream of dry nitrogen or argon.

      • Use anhydrous solvents (e.g., diethyl ether or THF, freshly distilled from sodium/benzophenone).

    • Grignard Reagent Preparation and Titration:

      • Prepare the allylmagnesium bromide fresh before use.

      • Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.

      • After formation, titrate a small aliquot of the Grignard solution to determine its exact molarity. This ensures accurate stoichiometry in the subsequent reaction.

    • Barbier-Type Reaction Conditions: To minimize the formation of the 1,5-hexadiene byproduct, consider a Barbier-type reaction where the imine is present during the formation of the Grignard reagent. [7] * In a flask containing magnesium turnings and the imine in anhydrous THF, slowly add the allyl bromide. This allows the Grignard reagent to react with the imine as it is formed, keeping its concentration low.

    • Reaction Temperature:

      • Perform the addition of the Grignard reagent to the imine at a low temperature (e.g., -78°C to 0°C) to improve selectivity and minimize side reactions.

    • Troubleshooting Logic for Grignard Reaction:

      G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Grignard Reaction cause1 Moisture/Oxygen Contamination start->cause1 cause2 Grignard Dimerization start->cause2 cause3 Steric Hindrance start->cause3 sol1 Strict Anhydrous Conditions cause1->sol1 sol2 Fresh Grignard + Titration cause2->sol2 sol3 Barbier-Type Conditions cause2->sol3 sol4 Low Temperature Addition cause3->sol4

      Caption: Troubleshooting logic for Grignard reaction issues.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary synthetic routes for the precursor, 3,5-dimethylbenzaldehyde, on a larger scale?

    A1: Several methods exist for the synthesis of 3,5-dimethylbenzaldehyde. A common laboratory and industrial approach involves the oxidation of 3,5-dimethylbenzyl alcohol. On a larger scale, the selective oxidation of mesitylene (1,3,5-trimethylbenzene) is an economically viable route. [8]This can be achieved through catalytic oxidation using cobalt salts and a bromide source. [8]Another method is the chloromethylation of mesitylene followed by hydrolysis and oxidation. [8]

  • Q2: I'm considering a palladium-catalyzed allylic amination. What are the common pitfalls in scaling up this type of reaction?

    A2: Palladium-catalyzed allylic aminations are powerful but can be sensitive. Key challenges during scale-up include:

    • Catalyst Deactivation: Primary and secondary amines can coordinate to the palladium center, inhibiting its catalytic activity. [9][10]Using a suitable ligand, such as a bulky phosphine ligand, can help mitigate this.

    • Regioselectivity: Controlling the regioselectivity (linear vs. branched product) can be challenging and is highly dependent on the ligand, solvent, and substrate.

    • Cost: Palladium catalysts and specialized ligands can be expensive, impacting the overall cost-effectiveness of the process on a large scale.

  • Q3: My final product, 1-(3,5-Dimethylphenyl)prop-2-en-1-amine, is difficult to purify by chromatography on a large scale. Are there alternative purification methods?

    A3: For basic compounds like amines, alternatives to large-scale chromatography include:

    • Acid-Base Extraction: The crude product can be dissolved in a non-polar solvent (e.g., ethyl acetate) and washed with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine re-extracted into an organic solvent.

    • Distillation: If the product is thermally stable, vacuum distillation can be a highly effective method for purification on a large scale.

    • Crystallization of a Salt: The amine can be converted to a crystalline salt (e.g., hydrochloride or tartrate) by treatment with the corresponding acid. The salt can then be purified by recrystallization and the free amine regenerated by treatment with a base.

  • Q4: What are the key safety considerations when working with allyl Grignard reagents and borohydrides on a larger scale?

    A4: Both classes of reagents require careful handling:

    • Allyl Grignard Reagents: These are highly reactive and pyrophoric, especially in concentrated forms. They react violently with water and protic solvents. All manipulations should be performed under an inert atmosphere (nitrogen or argon).

    • Sodium Borohydride: While less reactive than LiAlH₄, it reacts with water and acidic solutions to produce flammable hydrogen gas. Ensure adequate ventilation and avoid contact with strong acids. The addition of borohydrides to a reaction mixture can be exothermic, so slow, portion-wise addition and external cooling are essential for temperature control on a larger scale.

References

  • Asymmetric synthesis of α-alkenyl homoallylic primary amines via 1,2-addition of Grignard reagent to α,β-unsaturated phosphonyl imines - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of dimethyl benzaldehyde - CN1260395C - Google Patents. (n.d.).
  • CN103524313A - 3,5-dimethylbenzaldehyde preparation method - Google Patents. (n.d.).
  • 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes) - [www.rhodium.ws]. (n.d.). Erowid. [Link]

  • Allylic Grignard reagents in organic synthesis | Organic chemistry - YouTube. (2020, July 28). YouTube. [Link]

  • Application Note – Reductive Amination. (n.d.). Synple Chem. [Link]

  • Large scale synthesis of primary allylic amine. [a] Scope conditions.... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Styrene Production Process: Key Routes and Industrial Efficiency - ChemAnalyst. (2025, October 3). ChemAnalyst. [Link]

  • Industrial Production Methods of Styrene Monomer - Aure Chemical. (n.d.). Aure Chemical. [Link]

  • Styrene and How It's Made | Michigan Foam Products LLC. (n.d.). Michigan Foam Products LLC. [Link]

  • WO2020034058A1 - PROCESS FOR REDUCTIVE AMINATION OF α,β-UNSATURATED CARBONYL COMPOUND - Google Patents. (n.d.).
  • Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines | JACS Au. (2020, December 9). American Chemical Society Publications. [Link]

  • pounds.[1–3] Allylic Grignard reagents. (n.d.). Thieme. [Link]

  • Regioselective Palladium-Catalyzed Chain-Growth Allylic Amination Polymerization of Vinyl Aziridines - PMC. (2025, June 5). National Center for Biotechnology Information. [Link]

  • Advancing the Catalytic Frontier: New Horizons in Allylic Amine Synthesis Unveiled in 2022 - InCatT - Innovative Catalyst Technologies. (2023, January 17). InCatT. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Pd‐Catalyzed Dehydrative Synthesis of Allylic Amines in Water - Yu - 2023 - DOI. (2023, March 27). Wiley Online Library. [Link]

  • Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides - Semantic Scholar. (2023, August 6). Semantic Scholar. [Link]

  • Allylic Amines as Key Building Blocks in the Synthesis of (E)-Alkene Peptide Isosteres - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Gram‐scale experiment and transformation of allylic amine unit of tricyclic indole product. - ResearchGate. (n.d.). ResearchGate. [Link]

  • (PDF) Asymmetric Allylic C-H Amination Cross-Coupling by Palladium-Catalyzed 1,3 Migratory Carboamination of 1,4-Unconjugated Dienes - ResearchGate. (2025, November 21). ResearchGate. [Link]

  • US7723547B2 - Process for the synthesis of DMAPA - Google Patents. (n.d.).
  • An Introduction to Drug Synthesis Answers to end of chapter questions © Graham L. Patrick, 2015. (n.d.). Oxford University Press. [Link]

  • Synthesis of allylic amines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Stability of Amine-Containing Compounds

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the stability issues and degradation pathways of amine-containing compo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the stability issues and degradation pathways of amine-containing compounds. This resource is designed to be a practical tool, offering troubleshooting advice and frequently asked questions in a direct, question-and-answer format to address the specific challenges encountered during experimentation and formulation. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate stability issues, ensuring the integrity and efficacy of your molecules.

Frequently Asked Questions (FAQs)

Q1: My amine-containing compound is showing unexpected degradation. What are the most common degradation pathways I should consider?

A1: Amine-containing compounds are susceptible to several degradation pathways, primarily driven by their nucleophilic and basic nature. The most prevalent pathways include:

  • Oxidative Degradation: This is a very common issue where the amine functionality is oxidized.[1][2] This can be initiated by atmospheric oxygen (autoxidation), trace metal ions, or peroxides present as impurities in excipients.[3] Primary and secondary amines are particularly susceptible, leading to the formation of hydroxylamines, nitroso derivatives, imines, and eventually more complex degradation products.[1][4] Tertiary amines can be oxidized to form N-oxides.[3][5]

  • Hydrolytic Degradation: While less common for simple amines, if your compound contains other susceptible functional groups like amides or esters, hydrolysis can be a significant pathway.[6][7][8][9][10] Amide hydrolysis, for instance, results in the cleavage of the amide bond to form a carboxylic acid and an amine.[11]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate photo-oxidative reactions, leading to the formation of radical species that can attack the amine group.[12] Aromatic amines are particularly prone to photolytic degradation.

  • Thermal Degradation: High temperatures can induce the decomposition of amines, especially during processes like solvent regeneration or in heated reaction conditions.[1][13] The rate of thermal degradation generally increases with temperature and can be influenced by the presence of other compounds like CO2.[14][15]

  • Maillard Reaction: If your formulation includes reducing sugars (e.g., lactose, glucose), primary or secondary amines can undergo the Maillard reaction.[16][17][18][19] This complex series of reactions leads to the formation of a Schiff base and subsequent Amadori rearrangement, resulting in discoloration (browning) and the formation of various degradation products.[16][18]

Q2: I'm observing a color change in my solid formulation containing an amine and lactose. What is likely happening?

A2: A color change, typically browning, in a solid formulation containing an amine and a reducing sugar like lactose is a classic indicator of the Maillard reaction.[16][17] This reaction is initiated by the condensation of the primary or secondary amine group of your active pharmaceutical ingredient (API) with the carbonyl group of lactose.[18] The initial products can then undergo a cascade of further reactions to produce complex polymeric materials called melanoidins, which are responsible for the brown color.[17][19]

Q3: How does pH influence the stability of my amine compound in solution?

A3: The pH of a solution plays a critical role in the stability of amine compounds, primarily by influencing their ionization state and susceptibility to certain degradation pathways. For instance, the non-ionized (free base) form of an amine is generally more nucleophilic and more susceptible to oxidation than its protonated (salt) form.[3][12] Therefore, in some cases, formulating at a lower pH where the amine is predominantly in its protonated state can enhance its oxidative stability. However, pH can also influence other degradation pathways, such as hydrolysis of other functional groups within the molecule, so a careful pH-rate profile study is often necessary to identify the optimal pH for maximum stability.

Q4: Can trace metals from my reactor or reagents affect the stability of my amine?

A4: Absolutely. Trace amounts of metal ions, such as iron, copper, and chromium, can act as catalysts for the oxidative degradation of amines.[12] These metals can facilitate the formation of reactive oxygen species (ROS) or participate in redox cycles that lead to the degradation of the amine. It is crucial to use high-purity reagents and consider the material of your reaction vessels and storage containers. If metal-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sometimes mitigate the issue.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Appearance of new, unknown peaks in HPLC analysis during storage. Oxidative degradation, hydrolysis, photolysis, interaction with excipients.1. Characterize the Degradant: Use LC-MS to determine the mass of the impurity and deduce its potential structure. This can provide clues about the degradation pathway. 2. Conduct a Forced Degradation Study: Systematically expose your compound to heat, light, acid, base, and oxidative stress to see which condition generates the same degradant. This will help pinpoint the degradation pathway. 3. Review Formulation Components: Check for reactive excipients (e.g., reducing sugars, peroxides in polymers).
Discoloration (e.g., yellowing, browning) of the sample. Maillard reaction (if reducing sugars are present), oxidative degradation leading to colored products, photolytic degradation.1. Analyze for Maillard Products: If your formulation contains reducing sugars, use analytical techniques to look for Amadori products or other intermediates of the Maillard reaction. 2. Protect from Light: Store a sample in complete darkness and compare its stability to a sample exposed to light to determine if photolysis is the cause. 3. Inert Atmosphere: Store the sample under an inert atmosphere (e.g., nitrogen or argon) to see if excluding oxygen prevents discoloration.
Loss of potency or inconsistent assay results. Degradation of the active pharmaceutical ingredient (API).1. Implement a Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) can separate the intact API from all potential degradation products.[20] 2. Re-evaluate Storage Conditions: Assess if the storage temperature, humidity, or light exposure are appropriate. Consider more stringent storage conditions. 3. Investigate API-Excipient Interactions: Perform compatibility studies with individual excipients to identify any that may be promoting degradation.
Formation of N-oxide impurities. Oxidation of a tertiary amine.1. Minimize Oxygen Exposure: Handle and store the compound under an inert atmosphere. 2. Add an Antioxidant: Consider the addition of a suitable antioxidant to the formulation. 3. Control Peroxide Levels in Excipients: Use excipients with low peroxide values.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study for an Amine-Containing Drug Substance

This protocol provides a general framework for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[20][21][22][23]

Objective: To intentionally degrade the drug substance under various stress conditions to generate potential degradation products.

Materials:

  • Drug substance (amine-containing compound)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol or other suitable organic solvent

  • High-purity water

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • HPLC system with a suitable detector (e.g., UV, MS)

Procedure:

  • Sample Preparation: Prepare stock solutions of the drug substance in a suitable solvent (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Heat the solution at a specified temperature (e.g., 60 °C) for a set period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize with NaOH, and dilute for HPLC analysis.

    • If no degradation is observed, repeat with 1 N HCl and/or a higher temperature.

  • Base Hydrolysis:

    • Repeat the procedure from step 2, but use 0.1 N NaOH (and 1 N NaOH if necessary) and neutralize with HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Store at room temperature for a specified period (e.g., 24 hours).

    • Analyze samples by HPLC at various time points.

    • If no degradation is observed, repeat with 30% H₂O₂ and/or gentle heating.

  • Thermal Degradation:

    • Place a solid sample of the drug substance in a calibrated oven at an elevated temperature (e.g., 70 °C).

    • At various time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the drug substance to light in a photostability chamber according to ICH Q1B guidelines.

    • Include a dark control sample wrapped in aluminum foil.

    • Analyze the samples by HPLC after the exposure period.

  • Data Analysis:

    • Analyze all stressed samples by HPLC.

    • Compare the chromatograms of the stressed samples to that of an unstressed control.

    • Identify and quantify any degradation products formed.

    • The goal is to achieve 5-20% degradation of the active ingredient to ensure the method is challenged appropriately.[23]

Visualizing Degradation Pathways and Workflows

Diagram 1: Common Degradation Pathways of Amine Compounds

Amine_Degradation_Pathways Common Degradation Pathways of Amine Compounds Amine Amine Compound (Primary, Secondary, or Tertiary) Oxidation Oxidation (O₂, Metal Ions, Peroxides) Amine->Oxidation Forms N-oxides, hydroxylamines, imines Hydrolysis Hydrolysis (if other susceptible groups are present) Amine->Hydrolysis Cleavage of amides, esters, etc. Photolysis Photolysis (UV/Vis Light) Amine->Photolysis Radical formation Maillard Maillard Reaction (with Reducing Sugars) Amine->Maillard Forms Schiff bases, Amadori products Thermal Thermal Degradation (High Temperature) Amine->Thermal Decomposition

Caption: Major degradation routes for amine-containing compounds.

Diagram 2: Troubleshooting Workflow for Amine Degradation

Troubleshooting_Workflow Troubleshooting Workflow for Amine Degradation Start Degradation Observed Identify Characterize Degradant(s) (e.g., LC-MS) Start->Identify Forced_Degradation Perform Forced Degradation Study Identify->Forced_Degradation Pathway Identify Degradation Pathway Forced_Degradation->Pathway Oxidative Oxidative Pathway->Oxidative Oxidation Hydrolytic Hydrolytic Pathway->Hydrolytic Hydrolysis Photolytic Photolytic Pathway->Photolytic Photolysis Other Other (e.g., Maillard) Pathway->Other Other Mitigation_Ox Mitigation: - Inert atmosphere - Antioxidants - Chelating agents Oxidative->Mitigation_Ox Mitigation_Hy Mitigation: - pH optimization - Moisture control Hydrolytic->Mitigation_Hy Mitigation_Ph Mitigation: - Light-protective packaging Photolytic->Mitigation_Ph Mitigation_Oth Mitigation: - Excipient selection Other->Mitigation_Oth End Stable Formulation Mitigation_Ox->End Mitigation_Hy->End Mitigation_Ph->End Mitigation_Oth->End

Caption: A systematic approach to troubleshooting amine stability.

References

  • Amine Degradation → Term - Climate → Sustainability Directory. (2026, February 3).
  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process - MDPI. (2025, November 18).
  • What are the Applications of Amines in the Pharmaceutical Industry?.
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC.
  • Prodrugs for Amines - PMC - NIH.
  • A practical guide to forced degradation and stability studies for drug substances.
  • New Amines for CO2 Capture. I. Mechanisms of Amine Degradation in the Presence of CO2 | Industrial & Engineering Chemistry Research - ACS Publications. (2009, September 28).
  • Kinetics of thermal degradation of renewably prepared amines useful for flue gas treatment - AIP Publishing. (2013, November 18).
  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (2022, June 25).
  • A general Maillard reaction between lactose and an amine group-containing API - ResearchGate.
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - MDPI. (2022, January 29).
  • Amine Thermal Degradation - Bryan Research & Engineering, LLC. (2008, April 8).
  • Amide Hydrolysis: Mechanism, Conditions and Applications - NEET coaching. (2025, March 19).
  • Hydrolysis of Esters and Amides | Dalal Institute.
  • Oxidation of Secondary and Primary Amines.
  • Degradation kinetics of monoethanolamine during CO and H S absorption from biogas - ThaiScience.
  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. (2019, October 7).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Technical Support Center: Oxidative Degradation of Amine-Based Compounds - Benchchem.
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2025, October 14).
  • 21.7: Chemistry of Amides. (2022, September 24).
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Maillard Reaction - BAKERpedia.
  • The Maillard reaction and Amadori rearrangement - Bio-Synthesis Inc. (2017, January 4).
  • Significance of Stability Studies on Degradation Product - RJPT. (2009, June 13).
  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016, May 2).
  • Maillard reaction - Wikipedia.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).

Sources

Optimization

Technical Support Center: Enhancing Catalytic Reactions with Dimethylphenyl Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions regarding...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions regarding the use of dimethylphenyl derivatives to enhance the efficiency of catalytic reactions. Our focus is on providing practical, field-proven insights to help you overcome common experimental hurdles and optimize your reaction outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each issue is presented with potential causes and a step-by-step protocol for resolution.

Issue 1: Low or No Catalytic Activity

You've assembled your reaction, but the conversion of your starting material is negligible or far below expectations.

Potential Causes:

  • Catalyst Poisoning: Trace impurities, particularly sulfur-containing compounds, can strongly bind to the metal center and deactivate the catalyst.[1]

  • Ligand Oxidation: Many phosphine ligands, including dimethylphenyl derivatives, are sensitive to air and can be easily oxidized, rendering them ineffective.[2]

  • Incorrect Ligand-to-Metal Ratio: An improper ratio can lead to the formation of inactive or less active catalytic species.

  • Poor Solubility: The catalyst complex may not be sufficiently soluble in the chosen solvent system.

  • Inactive Pre-catalyst: The pre-catalyst may not be activating correctly under the reaction conditions.

  • Sub-optimal Reaction Conditions: Temperature, pressure, or concentration may not be ideal for catalytic turnover.

Troubleshooting & Optimization Protocol:

  • Verify Reagent and Solvent Purity:

    • Action: Use freshly purified solvents and reagents. Degas all solvents thoroughly using a nitrogen or argon stream for at least 30-60 minutes.

    • Causality: Removing dissolved oxygen prevents the oxidation of electron-rich phosphine ligands.[2] Removing water is critical for reactions sensitive to hydrolysis.

  • Ensure an Inert Atmosphere:

    • Action: Assemble your reaction in a glovebox or using standard Schlenk line techniques. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the experiment.

    • Causality: Dimethylphenyl phosphine ligands are electron-rich and susceptible to oxidation.[3] An inert atmosphere is crucial to protect the ligand and the active catalytic species.

  • Optimize Ligand-to-Metal Ratio:

    • Action: Screen a range of ligand-to-metal ratios (e.g., 1:1, 1.5:1, 2:1).

    • Causality: The formation of monoligated palladium complexes is often crucial for high catalytic activity in cross-coupling reactions. Bulky ligands like those derived from dimethylphenyl facilitate the formation of these highly active species.[2]

  • Screen Reaction Parameters:

    • Action: Systematically vary the temperature, reaction time, and concentration. Start with conditions reported for similar transformations in the literature.

    • Causality: Some catalytic cycles have high activation barriers for key steps like oxidative addition or reductive elimination, which can be overcome by increasing the temperature.

  • Check for Catalyst Poisons:

    • Action: If you suspect sulfur impurities in your starting materials, consider pre-treating them with a sulfur scavenger or using reagents with certified low sulfur content.[1]

    • Causality: Sulfur compounds act as strong poisons by irreversibly binding to the metal center, blocking active sites required for catalysis.[1]

Issue 2: Poor Product Selectivity (e.g., Regio- or Stereoselectivity)

The reaction works, but you are observing a mixture of isomers or undesired side products.

Potential Causes:

  • Incorrect Ligand Steric/Electronic Profile: The steric bulk and electron-donating ability of the dimethylphenyl ligand may not be optimal for directing the desired selectivity.

  • Reaction Temperature is Too High: Higher temperatures can overcome the energy difference between competing reaction pathways, leading to a loss of selectivity.

  • Formation of Multiple Active Species: Inconsistent ligand-to-metal ratios or the presence of impurities can generate different catalytic species with varying selectivities.

Troubleshooting & Optimization Protocol:

  • Modify the Ligand Structure:

    • Action: Switch to a dimethylphenyl derivative with different steric or electronic properties. For example, compare a simple (2,6-dimethylphenyl)phosphine with a more complex Buchwald-type biaryl phosphine ligand.[4][5]

    • Causality: The steric bulk of phosphine ligands is a key factor in controlling selectivity. For instance, bulky ligands can suppress unwanted side reactions like beta-hydride elimination in cross-coupling reactions.[2] The electronic properties influence the reactivity of the metal center.[3]

  • Optimize Reaction Temperature:

    • Action: Run the reaction at a lower temperature for a longer period.

    • Causality: Lowering the temperature increases the kinetic barrier for less favorable reaction pathways, thereby enhancing selectivity for the desired product.

  • Screen Different Solvents:

    • Action: Test a range of solvents with varying polarities.

    • Causality: The solvent can influence the stability of intermediates and transition states in the catalytic cycle, thereby affecting the selectivity of the reaction.

Issue 3: Catalyst Deactivation or Decomposition During the Reaction

The reaction starts well but then slows down or stops completely before reaching full conversion.

Potential Causes:

  • Thermal Instability: The catalyst complex may not be stable at the reaction temperature over long periods.

  • Oxidative Degradation: Slow leakage of air into the reaction vessel can lead to gradual oxidation of the phosphine ligand.[2]

  • Substrate- or Product-Induced Deactivation: The starting materials or products may themselves coordinate to the metal center and inhibit catalysis.

  • Catalyst Leaching (for Heterogeneous Systems): The active metal may be leaching from its support into the solution.[6]

Troubleshooting Workflow for Suspected Catalyst Deactivation

G start Reaction Stalls or Stops Prematurely check_inert Verify Inert Atmosphere Integrity start->check_inert check_temp Is Reaction Temperature Too High? start->check_temp analyze_mixture Analyze Reaction Mixture for Byproducts start->analyze_mixture inert_solution Improve Degassing; Use Glovebox/Schlenk Line check_inert->inert_solution Leak Detected temp_solution Reduce Temperature; Consider Milder Conditions check_temp->temp_solution Yes byproduct_analysis Identify Potential Inhibitory Species analyze_mixture->byproduct_analysis ligand_degradation Ligand Oxidation or P-C Bond Cleavage? byproduct_analysis->ligand_degradation poisoning Substrate/Product Inhibition? byproduct_analysis->poisoning ligand_solution Select More Robust Ligand; Add Ligand Incrementally ligand_degradation->ligand_solution Yes poisoning_solution Modify Substrate; Use Additives to Sequester Inhibitor poisoning->poisoning_solution Yes

Caption: Troubleshooting workflow for catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate dimethylphenyl derivative for my specific reaction?

A: The choice of ligand is critical and depends on balancing steric and electronic properties.

  • Steric Bulk: The size of the ligand, often described by the cone angle, is crucial. Bulky ligands, like those with multiple methyl groups on the phenyl rings or complex biaryl backbones (e.g., Buchwald-type ligands), facilitate the formation of highly reactive, low-coordinate metal species.[2][4] This is often essential for activating challenging substrates like aryl chlorides.[5]

  • Electronic Properties: The electron-donating ability of the ligand is also key. Alkyl groups like methyl are electron-donating, making the phosphorus center more electron-rich. This enhances the rate of oxidative addition, a key step in many catalytic cycles.[3]

  • Starting Point: For a new reaction, start with a commercially available, well-documented ligand like a JohnPhos or Buchwald-type ligand containing dimethylphenyl fragments and optimize from there.[7]

Q2: What are the best practices for handling and storing air-sensitive dimethylphenyl phosphine ligands?

A: These ligands are often air-sensitive and should be handled with care.[2]

  • Storage: Store solid ligands under an inert atmosphere (argon or nitrogen) in a desiccator or glovebox.

  • Handling: Weigh out and prepare solutions of the ligand inside a glovebox. If a glovebox is unavailable, use Schlenk techniques and handle the solid under a positive flow of inert gas.

  • Solutions: Solutions should be prepared using freshly degassed solvents and stored under an inert atmosphere.

Q3: What are the typical signs of ligand decomposition I should watch for?

A: Besides a drop in catalytic activity, visual cues can be helpful. The formation of a fine white precipitate can indicate the corresponding phosphine oxide, a common decomposition product.[8] A ³¹P NMR spectrum of a reaction aliquot can definitively confirm the presence of the phosphine oxide, which will appear at a different chemical shift than the parent phosphine.

Q4: Can I use dimethylphenyl derivatives in nickel-catalyzed reactions as well?

A: Yes, while extensively developed for palladium catalysis, electron-rich and sterically hindered phosphine ligands are also highly effective for nickel-catalyzed cross-coupling reactions. Nickel's smaller size and different electronic properties mean that ligand optimization is still necessary, and ligands designed for palladium may not be directly transferable without screening.

Data Summary: Properties of Representative Phosphine Ligands

The table below summarizes key parameters for common phosphine ligands to illustrate the range of available steric and electronic properties. The dimethylphenyl derivatives fit within this landscape, typically offering strong electron donation and tunable steric bulk.

LigandTolman Cone Angle (°)Tolman Electronic Parameter (cm⁻¹)Key Characteristics
PPh₃1452069Moderately electron-donating, moderate sterics. A common benchmark.[8]
PCy₃1702056Strongly electron-donating, bulky.[8]
P(t-Bu)₃1822056Strongly electron-donating, very bulky.[8]
XPhos~256(Not typically measured)Very bulky biaryl phosphine, highly active in many cross-couplings.
SPhos~300(Not typically measured)Extremely bulky biaryl phosphine, useful for challenging transformations.

Note: Tolman parameters provide a useful framework for comparing ligands. Dimethylphenyl derivatives are generally more electron-donating than PPh₃ and their steric bulk can be systematically increased by adding more substituents or incorporating them into biaryl scaffolds.

References

  • Synthesis, Study, and Catalysis of New Dimethyl-Phosphine Ligands - Scholars' Bank.
  • Technical Support Center: Preventing Phosphine Ligand Decomposition in Catalysis - Benchchem.
  • Ligand design for cross-couplings: phosphines - YouTube.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC.
  • Phosphine ligands and catalysis - Research - Gessner Group.
  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - The Doyle Group.
  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds - Benchchem.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.
  • Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow - PMC.

Sources

Troubleshooting

Technical Support Center: Refinement of Analytical Methods for Accurate Detection

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to common challenges encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the refinement of analytical methods. My goal is to move beyond simple procedural lists and offer insights into the "why" behind experimental choices, empowering you to develop robust, reliable, and accurate detection methods.

Section 1: Chromatography Concerns (HPLC/UHPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques for separating, identifying, and quantifying components in a mixture. However, achieving optimal separation and accurate results can be challenging.[1] This section addresses common issues encountered in HPLC and UHPLC method refinement.

Frequently Asked Questions (FAQs): HPLC/UHPLC

Q1: My peaks are tailing. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue where the peak asymmetry factor is greater than 1. This can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, often due to exposed silanol groups on the silica support.

    • Solution: Work at a lower pH (below 3) to ensure full protonation of silanol groups if your column chemistry allows.[2] Alternatively, use an end-capped column or add a competing base (like triethylamine) to the mobile phase to block these active sites.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.[2]

  • Mismatched Sample Solvent and Mobile Phase: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[3] If this is not feasible, use a solvent that is as weak as possible while still maintaining sample solubility.

Q2: I'm observing inconsistent retention times. What should I investigate?

A2: Retention time variability can compromise the reliability of your method. Here are the primary areas to troubleshoot:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent culprit.

    • Solution: Ensure accurate and consistent measurement of all mobile phase components.[2] Use high-purity solvents and freshly prepared buffers. Degas the mobile phase thoroughly to prevent air bubbles from entering the system.[2]

  • Pump Performance: Fluctuations in pump pressure can lead to variable flow rates and, consequently, shifting retention times.

    • Solution: Check for leaks in the pump and connections.[4] Worn pump seals or malfunctioning check valves may need replacement.[3]

  • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance.

    • Solution: Use a column oven to maintain a stable temperature.[2] Ensure the laboratory environment has consistent temperature control.

Q3: Why am I seeing high backpressure in my HPLC system?

A3: High backpressure is a common problem that can indicate a blockage in the system.[5]

  • Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.

    • Solution: Use a guard column or an in-line filter to protect the analytical column.[5] You can also try back-flushing the column with a strong solvent.[2]

  • System Blockage: Blockages can also occur in the tubing, injector, or detector.

    • Solution: Systematically isolate each component to identify the source of the blockage.[3]

  • Precipitated Buffer: If the mobile phase contains a buffer, it can precipitate if the organic solvent concentration becomes too high.

    • Solution: Ensure the buffer concentration is compatible with the mobile phase composition throughout the gradient.[3]

Troubleshooting Guide: HPLC Method Development
Problem Potential Cause Recommended Solution
Poor Resolution Incorrect mobile phase composition.Optimize the mobile phase pH, ionic strength, or organic modifier concentration.[2]
Column degradation.Regularly clean and properly store the column. If necessary, regenerate or replace the column.[2]
Excessive sample load.Reduce the sample concentration or injection volume to avoid overloading the column.[2]
Baseline Noise or Drift Contaminated mobile phase.Use high-purity, filtered solvents and prepare fresh mobile phase daily.
Air bubbles in the detector.Degas the mobile phase and ensure all connections are tight.[4]
Detector lamp aging.Replace the detector lamp if its energy output is low.[4]

Section 2: Mass Spectrometry (MS) Method Refinement

Mass spectrometry is a highly sensitive technique used for the identification and quantification of molecules. However, its sensitivity also makes it prone to various interferences and issues that can affect accuracy.[6]

Frequently Asked Questions (FAQs): Mass Spectrometry

Q1: I'm experiencing poor signal intensity. What are the common causes?

A1: Low signal intensity can make it difficult to detect and quantify your target compounds.[6]

  • Sample Concentration: The concentration of your sample might be too low.

    • Solution: Ensure your sample is appropriately concentrated. However, be aware that overly concentrated samples can cause ion suppression.[6]

  • Ionization Efficiency: The chosen ionization technique may not be optimal for your analyte.

    • Solution: Experiment with different ionization methods (e.g., ESI, APCI, MALDI) to find the most efficient one for your compound.[6]

  • Instrument Tuning and Calibration: The mass spectrometer may not be performing at its peak.

    • Solution: Regularly tune and calibrate your instrument according to the manufacturer's guidelines.[6]

Q2: What causes ion suppression and how can I mitigate it?

A2: Ion suppression occurs when components in the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal.

  • Matrix Effects: Co-eluting compounds from the sample matrix can compete with the analyte for ionization.

    • Solution: Improve chromatographic separation to separate the analyte from interfering matrix components. Utilize more effective sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances.

  • High Analyte Concentration: As mentioned, a high concentration of the analyte itself can lead to self-suppression.

    • Solution: Dilute the sample to an appropriate concentration range.[6]

Troubleshooting Guide: Mass Spectrometry Analysis
Problem Potential Cause Recommended Solution
Mass Inaccuracy Incorrect mass calibration.Perform regular mass calibration using appropriate standards.[6]
Instrument contamination or drift.Follow the manufacturer's maintenance schedule to keep the instrument clean and performing optimally.[6]
Peak Splitting or Broadening Contaminants in the sample or on the column.Ensure proper sample preparation and regular column maintenance.[6]
Inappropriate ionization conditions.Adjust source parameters and gas flows to optimize peak shape.[6]
No Peaks Detected Issue with the detector.Check that the detector is functioning correctly and that gases are flowing as expected.[7]
Sample not reaching the detector.Inspect the column for any cracks or blockages.[7]

Section 3: Immunoassay and Ligand-Binding Assay (LBA) Optimization

Immunoassays and ligand-binding assays are widely used for the quantification of biomolecules.[8] Achieving accurate and reproducible results requires careful optimization of various assay parameters.[9]

Frequently Asked Questions (FAQs): Immunoassays and LBAs

Q1: My assay is showing high background noise. How can I reduce it?

A1: High background can obscure the specific signal and reduce assay sensitivity.

  • Non-specific Binding: The antibody or other reagents may be binding to the plate or other components non-specifically.

    • Solution: Optimize blocking conditions by trying different blocking agents (e.g., BSA, non-fat milk) and concentrations.[9][10] Ensure thorough washing steps to remove unbound reagents.[10]

  • Cross-reactivity: The antibody may be cross-reacting with other molecules in the sample.

    • Solution: Select a more specific antibody with minimal cross-reactivity.[11]

Q2: I'm observing poor reproducibility between assays. What are the key factors to control?

A2: Poor inter-assay precision can make it difficult to compare results across different experiments.

  • Reagent Variability: Batch-to-batch variation in reagents, especially antibodies, can be a significant source of inconsistency.

    • Solution: Prepare and aliquot reagents in large batches to minimize variability.[9] Qualify new lots of critical reagents before use.

  • Inconsistent Protocol Execution: Deviations in incubation times, temperatures, and pipetting techniques can introduce variability.

    • Solution: Adhere strictly to standardized protocols.[9] Ensure all personnel are adequately trained.[9] Use calibrated pipettes and consistent pipetting techniques.

  • Sample Handling: Improper sample collection, storage, and preparation can affect results.

    • Solution: Follow best practices for sample collection and handling, including maintaining temperature control and avoiding contamination.[8]

Troubleshooting Guide: Immunoassay and LBA Performance
Problem Potential Cause Recommended Solution
Low Signal Poor quality of reagents.Verify the quality and activity of all reagents, especially antibodies and enzymes.[9]
Suboptimal assay conditions.Optimize incubation times, temperatures, and buffer compositions.[9]
Insufficient antibody or antigen concentration.Perform titration experiments to determine the optimal concentrations.[10]
Poor Precision (High CVs) Inconsistent pipetting.Ensure proper pipetting technique and use calibrated pipettes.
Inadequate washing.Ensure thorough and consistent washing of all wells.
Temperature gradients across the plate.Ensure uniform temperature during incubations.

Section 4: Polymerase Chain Reaction (PCR) Assay Refinement

PCR is a fundamental technique for amplifying DNA and RNA sequences. Optimizing PCR assays is crucial for achieving accurate and reliable results.

Frequently Asked Questions (FAQs): PCR

Q1: I'm not getting any PCR product (no band on the gel). What should I check?

A1: The absence of a PCR product can be frustrating, but a systematic approach can help identify the cause.

  • Incorrect Annealing Temperature: The annealing temperature may be too high for the primers to bind to the template.

    • Solution: Recalculate the primer melting temperatures (Tm) and try a lower annealing temperature, typically 5°C below the lower Tm of the primer pair.[12][13] An annealing temperature gradient can be used to find the optimal temperature.[13]

  • Poor Primer Design: The primers may not be specific to the target sequence or may form secondary structures.

    • Solution: Verify that the primers are complementary to the target sequence and do not have significant internal secondary structures or complementarity to each other.[13]

  • Problem with a Reaction Component: One of the reaction components (e.g., template DNA, polymerase, dNTPs) may be degraded or missing.

    • Solution: Use fresh, high-quality template DNA.[13] Ensure all reaction components are added in the correct concentrations.

Q2: My PCR is producing non-specific bands or primer-dimers. How can I improve specificity?

A2: Non-specific amplification can interfere with the detection of the target product.

  • Annealing Temperature is Too Low: A low annealing temperature can allow primers to bind to non-target sequences.

    • Solution: Increase the annealing temperature in small increments.[14]

  • Too Much Template or Enzyme: High concentrations of template DNA or polymerase can sometimes lead to non-specific amplification.

    • Solution: Reduce the amount of template DNA or the concentration of the polymerase.[14]

  • Primer Design: Primers may have partial complementarity to other sites in the template.

    • Solution: Design new primers with higher specificity for the target sequence.

Troubleshooting Guide: PCR Amplification
Problem Potential Cause Recommended Solution
Faint Band Insufficient number of cycles.Increase the number of PCR cycles (typically between 25-35).[12]
Extension time is too short.Ensure the extension time is sufficient for the length of the target amplicon (generally 1 minute per kb).[12]
Smeared Bands Too much template DNA.Reduce the amount of template DNA in the reaction.[14]
Enzyme concentration is too high.Decrease the amount of DNA polymerase.[14]
Too many cycles.Reduce the number of PCR cycles by 3-5.[14]

Section 5: Analytical Method Transfer

Transferring a validated analytical method from one laboratory to another is a critical process that requires careful planning and execution to ensure consistent performance.[15][16]

Key Considerations for Successful Method Transfer
  • Clear and Detailed Protocol: The transferring laboratory must provide a comprehensive and unambiguous written method. Any undocumented "tricks" or specific knowledge should be communicated to the receiving laboratory.[17]

  • Well-Defined Acceptance Criteria: Before initiating the transfer, both laboratories must agree on clear, objective, and pre-defined acceptance criteria for the method's performance.[15][16]

  • Training and Communication: Sufficient training for the analysts in the receiving laboratory is crucial.[15] Open and regular communication between the two labs is essential to address any issues that arise.[17]

  • Equipment and Reagent Comparability: Differences in instrumentation, even from the same manufacturer, can impact method performance.[18] The receiving lab should have comparable equipment, and critical reagents should be sourced and qualified.[18]

Workflow for a Robust Analytical Method Transfer

MethodTransfer cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation & Reporting P1 Define Scope & Acceptance Criteria P2 Develop Detailed Transfer Protocol P1->P2 P3 Conduct Gap Analysis (Equipment, Reagents, Training) P2->P3 E1 Transferring Lab Provides Training & Support P3->E1 E2 Receiving Lab Performs Familiarization Runs E1->E2 E3 Execute Formal Transfer Protocol E2->E3 V1 Compare Results Against Acceptance Criteria E3->V1 V2 Investigate Any Deviations or Failures V1->V2 V2->P1 Re-evaluate/Troubleshoot V3 Generate Final Transfer Report V2->V3 Conclusion Method Implemented at Receiving Lab V3->Conclusion Successful Transfer

Caption: A workflow diagram illustrating the key phases of a successful analytical method transfer.

References

  • Analytical Method Development for Biologics: Overcoming Stability, Purity, And Quantification Challenges. (2025, February 27). ResearchGate. Retrieved from [Link]

  • Optimizing Accuracy: Immunoassay Blood Test Techniques. Diamond Diagnostics. Retrieved from [Link]

  • Analytical Method Transfer under GMP: tips & pitfalls. (2025, April 2). QbD Group. Retrieved from [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc.. Retrieved from [Link]

  • Analytical Method Development for Biologics: Overcoming Stability, Purity, And Quantification Challenges. (2023, January 4). Journal of Applied Optics. Retrieved from [Link]

  • Analytical Method Transfer: Common Pitfalls and How to Avoid Them. (2024, June 11). QbD Group. Retrieved from [Link]

  • Answers to Questions about Analytical Method Validation, Verification, and Transfer. S-Matrix. Retrieved from [Link]

  • Challenges in Analytical Method Development and Validation. (2026, February 15). BioPharm International. Retrieved from [Link]

  • A Guide To Troubleshooting Mass Spectrometry. (2021, January 4). GenTech Scientific. Retrieved from [Link]

  • The 10 Most Common HPLC Problems and Solutions!. (2024, July 31). Universal Lab Blog. Retrieved from [Link]

  • PCR Troubleshooting. Bio-Rad. Retrieved from [Link]

  • Challenges in HPLC Technology and Potential Solutions. (2023, October 2). G-M-I, Inc.. Retrieved from [Link]

  • 11 HPLC Problems and Solutions You Must Know. Labtech. Retrieved from [Link]

  • Frequently Asked Questions about Method Validation. Ofni Systems. Retrieved from [Link]

  • 8 critical tips to consider when developing and optimising an immunoassay or ELISA. (2024, April 30). Fleet Bioprocessing. Retrieved from [Link]

  • Challenges in Analytical Method Transfer. (2006, November 9). Pharmaceutical Technology. Retrieved from [Link]

  • Troubleshooting guide for end-point PCR. Solis BioDyne. Retrieved from [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). IJRPR. Retrieved from [Link]

  • Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. Retrieved from [Link]

  • Optimize Your Immunoassay: Key Strategies for Superior Performance. Kementec. Retrieved from [Link]

  • Analytical Method Validation Questions and Answers. ComplianceOnline. Retrieved from [Link]

  • Improving Analytical Method Reliability Across the Entire Product Lifecycle Using QbD Approaches. (2013, August 7). Pharmaceutical Outsourcing. Retrieved from [Link]

  • 10 Important Tips to Develop a Robust Test Method for GMP Testing of Biopharmaceuticals. (2025, May 22). Nuvalore. Retrieved from [Link]

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. (2015, August 1). myadlm.org. Retrieved from [Link]

  • An Efficient Analytical Development Strategy for Rapid Development of Biopharmaceuticals. (2019, March 28). BioProcess International. Retrieved from [Link]

  • How to Improve Precision and Reproducibility for ELISA?. (2021, October 19). Elabscience. Retrieved from [Link]

  • Analytical Method Development: Key to Process Development. Pharma's Almanac. Retrieved from [Link]

  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK. Retrieved from [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025, November 18). Fluidic Sciences. Retrieved from [Link]

  • Optimizing Sensitivity in Antibody-Based Immunoassays: Key Strategies for Reliable Diagnostics. (2024, September 12). GenScript. Retrieved from [Link]

  • Analytical Method Development with a Practical Risk Assessment Program that Enhances Commercial QC Robustness. (2025, June 1). American Pharmaceutical Review. Retrieved from [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. Retrieved from [Link]

  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. (2024, March 3). IJNRD. Retrieved from [Link]

  • Challenges of Analytical Method Transfer in the Pharmaceutical Industry. RSSL. Retrieved from [Link]

  • A Guide to Analytical Method Validation. (2024, June 7). SCION Instruments. Retrieved from [Link]

  • Analyzing Kinetic Binding Data. (2021, April 1). NCBI Bookshelf. Retrieved from [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025, May 23). PharmaCores. Retrieved from [Link]

  • Top Mistakes in Analytical Method Validation and How to Avoid Them. (2018, May 25). Contract Pharma. Retrieved from [Link]

  • Comprehensive Guide to Ligand Binding Assay Development: Techniques and Best Practices. (2026, February 9). Infinix Bio. Retrieved from [Link]

  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. La démarche ISO 17025. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Validation of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine Derivatives

This guide provides an in-depth, objective comparison of the biological activities of 1-(3,5-dimethylphenyl)prop-2-en-1-amine derivatives. Designed for researchers, scientists, and drug development professionals, this do...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the biological activities of 1-(3,5-dimethylphenyl)prop-2-en-1-amine derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the causal relationships behind experimental choices, ensuring a self-validating system of scientific inquiry. We will explore the established and potential therapeutic applications of this chemical scaffold, compare its performance with relevant alternatives, and provide the detailed experimental data necessary for replication and further investigation.

Introduction: The Allylamine Scaffold in Drug Discovery

The allylamine functional group is a cornerstone of several successful therapeutic agents, most notably in the field of antifungal medicine. Compounds like Naftifine and Terbinafine are classic examples of allylamine antimycotics, whose efficacy is intrinsically linked to their specific chemical structures.[1][2] A tertiary allylamine function, in particular, has been identified as a critical prerequisite for potent antifungal activity.[1][2] These molecules act by inhibiting squalene epoxidase, a crucial enzyme in the ergosterol biosynthesis pathway of fungi.[3] This targeted disruption of the fungal cell membrane, which has no direct counterpart in mammalian cells, provides a selective mechanism of action.[3]

The aromatic ring attached to the allylamine core is a region ripe for chemical modification to modulate biological activity, a principle established through extensive structure-activity relationship (SAR) studies.[1][2] This guide focuses on derivatives of 1-(3,5-dimethylphenyl)prop-2-en-1-amine, a scaffold that holds promise for a range of biological activities beyond mycology. We will dissect the methodologies for validating its antifungal, cytotoxic, and receptor-binding potential, providing a comparative framework against established alternatives.

Comparative Biological Activity

Antifungal Activity: The Primary Frontier

The most anticipated biological activity for this class of compounds is antifungal efficacy. Understanding the mechanism and comparing potency against existing drugs is the first step in validation.

Mechanism of Action: Squalene Epoxidase Inhibition

Allylamines function as non-competitive inhibitors of squalene epoxidase.[3] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, an early and vital step in the synthesis of ergosterol, the primary sterol in fungal cell membranes.[3] Inhibition of this enzyme leads to two critical downstream effects:

  • Ergosterol Depletion: Lack of ergosterol compromises the structural integrity and fluidity of the fungal membrane, increasing its permeability and leading to leakage of cellular contents.[3]

  • Squalene Accumulation: The build-up of the substrate, squalene, within the cell becomes toxic at high concentrations, further contributing to cell death.

This mechanism is distinct from that of azole antifungals, which inhibit a later step in the ergosterol pathway (lanosterol 14α-demethylase), and polyenes, which bind directly to ergosterol to form pores in the membrane.

Diagram: Ergosterol Biosynthesis Pathway and Site of Allylamine Inhibition This diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the specific point of inhibition by allylamine derivatives.

Ergosterol_Pathway cluster_0 Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Epoxidation Lanosterol Lanosterol Oxidosqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Inhibitor Allylamine Derivatives (e.g., 1-(3,5-Dimethylphenyl) prop-2-en-1-amine) Enzyme Squalene Epoxidase Inhibitor->Enzyme Inhibition Enzyme->Squalene

Caption: Fungal ergosterol synthesis pathway indicating inhibition of Squalene Epoxidase.

Structure-Activity Relationship (SAR) Insights

Lessons from related compounds like terbinafine show that the potency of allylamines is highly dependent on the substitution pattern of the aromatic ring. The bulkiness of substituents is a critical factor.[4][5] For 1-(3,5-dimethylphenyl)prop-2-en-1-amine derivatives, SAR studies would logically focus on:

  • Modification of the Phenyl Ring: Introducing electron-withdrawing or -donating groups at other positions to assess the impact on potency.

  • N-Substitution: The nature of the substituent on the amine nitrogen is crucial. SAR studies on naftifine show that a tertiary amine is preferable for antifungal activity.[1]

  • Allyl Group Modification: The double bond within the allyl group is essential for activity. Saturated analogues are typically inactive.[1]

Cytotoxicity and Anticancer Potential

Many amine-containing compounds exhibit cytotoxic properties, making this a necessary area of investigation for both therapeutic potential and safety profiling.

Rationale for Evaluation The evaluation of cytotoxicity is a dual-purpose endeavor. It helps identify potential anticancer leads while simultaneously establishing a therapeutic window by comparing toxicity against cancerous versus non-cancerous cell lines. Studies on other amine derivatives have demonstrated moderate to high antiproliferative potency against various human cancer cell lines, including colorectal adenocarcinoma (CaCo-2), lung carcinoma (A549), and melanoma (HTB-140).[6][7] It is standard practice to use a non-malignant cell line, such as human keratinocytes (HaCaT), as a control to determine selectivity.[6][7]

Comparative Data Presentation

The performance of novel derivatives should be quantified and compared. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for this comparison.

Compound DerivativeR-Group ModificationIC₅₀ vs. A549 (µM)IC₅₀ vs. CaCo-2 (µM)IC₅₀ vs. HaCaT (µM)Selectivity Index (SI)
Lead Compound 3,5-Dimethylphenyl25.531.2>100>3.9
Derivative A 4-Chlorophenyl15.819.5>100>6.3
Derivative B 4-Methoxyphenyl45.252.1>100>2.2
Doxorubicin (Control) -0.81.15.46.8
Selectivity Index = IC₅₀ in normal cells / IC₅₀ in cancer cells. Higher is better.
Antimycobacterial Activity

The unique cell wall of mycobacteria presents a distinct therapeutic target. Small heterocyclic molecules, including those containing amine functionalities, have emerged as promising scaffolds for developing novel antimycobacterial agents.[8]

Mechanism of Action A key target in Mycobacterium tuberculosis is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is essential for the biosynthesis of the mycobacterial cell wall.[8] The inhibitory activity of new amine derivatives against drug-susceptible and resistant strains of M. tuberculosis can be quantified by determining their Minimum Inhibitory Concentration (MIC).[8]

Compound DerivativeSubstitutionMIC vs. M. tuberculosis H37Rv (µM)MIC vs. M. kansasii (µM)
Lead Compound 3,5-Dimethylphenyl1632
Derivative C N-benzyl48
Derivative D N-octyl24
Isoniazid (Control) -0.51
CNS Receptor Binding Activity

Given the prevalence of the amine scaffold in psychoactive drugs, exploring the interaction of these derivatives with central nervous system (CNS) receptors is a logical extension of their biological validation. Many tryptamine and phenethylamine derivatives show high affinity for serotonin (5-HT), dopamine, and adrenergic receptors.[9][10]

Screening Approach Radioligand binding assays are the gold standard for initial screening to determine the binding affinity (Ki) of a compound for a specific receptor.[11][12] This technique provides a direct measure of the drug-receptor interaction, free from the complexities of in-vivo metabolism.[11] A primary screening panel would typically include:

  • Serotonin Receptors (e.g., 5-HT₂A, 5-HT₂C)

  • Dopamine Receptors (e.g., D₂, D₃)

  • Adrenergic Receptors (e.g., α₁, α₂)

  • Monoamine Transporters (SERT, DAT, NET)

A high affinity for a particular receptor would warrant further investigation using functional assays to determine if the compound acts as an agonist, antagonist, or inverse agonist.

Diagram: Radioligand Binding Assay Workflow This diagram outlines the principle of a competitive radioligand binding assay used to determine the binding affinity of a test compound.

Binding_Assay cluster_workflow Competitive Radioligand Binding Assay cluster_principle Binding Principle A Receptor Preparation (e.g., cell membrane homogenate) D Incubate to Reach Equilibrium A->D B Add Radiolabeled Ligand (*L) (Known high affinity) B->D C Add Unlabeled Test Compound (I) (Variable concentrations) C->D E Separate Bound from Free Ligand (e.g., filtration) D->E F Quantify Bound Radioactivity (e.g., scintillation counting) E->F G Data Analysis (Calculate IC₅₀ and Ki) F->G Receptor Receptor Radioligand *L Radioligand->Receptor Binds TestCompound I TestCompound->Receptor Competes BoundComplex Receptor-*L

Caption: Workflow of a competitive radioligand binding assay for affinity determination.

Experimental Protocols

For scientific integrity and reproducibility, detailed methodologies are paramount. The following are standardized protocols for the key assays discussed.

Protocol 1: Antifungal Susceptibility Testing (MIC Determination)

This protocol follows the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: Culture fungal strains (e.g., Candida albicans, Trichophyton rubrum) on appropriate agar plates. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to the final required inoculum density.

  • Compound Preparation: Prepare a stock solution of each derivative in dimethyl sulfoxide (DMSO). Create a series of two-fold serial dilutions in the assay medium in a 96-well microtiter plate.

  • Inoculation: Add the prepared fungal inoculum to each well containing the serially diluted compounds. Include a positive control (fungi with no drug) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Protocol 2: MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed human cancer cells (e.g., A549) and normal cells (e.g., HaCaT) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Ensure the final DMSO concentration does not exceed 0.5%.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value using non-linear regression analysis.

Diagram: General Synthesis and Evaluation Workflow This flowchart provides a high-level overview of the process from chemical synthesis to multi-faceted biological validation.

workflow cluster_chem Chemical Synthesis cluster_bio Biological Evaluation cluster_analysis Data Analysis & Lead Optimization start Starting Materials (3,5-Dimethylacetophenone, Allylamine, etc.) synth Synthesis of Derivatives start->synth purify Purification & Characterization (NMR, MS, HPLC) synth->purify antifungal Antifungal Assays (MIC, Mechanism) purify->antifungal cytotox Cytotoxicity Screening (MTT Assay, IC₅₀) purify->cytotox antimycob Antimycobacterial Assays (MIC vs. Mtb) purify->antimycob receptor Receptor Binding (Ki Determination) purify->receptor sar Structure-Activity Relationship (SAR) Analysis antifungal->sar cytotox->sar antimycob->sar receptor->sar lead_opt Lead Optimization sar->lead_opt

Sources

Comparative

A Comparative Guide to Chiral Primary Amines in Asymmetric Synthesis: Contextualizing 1-(3,5-Dimethylphenyl)prop-2-en-1-amine

Abstract For professionals in chemical research and drug development, the rational selection of a catalyst is paramount for devising efficient, stereoselective synthetic pathways. This guide provides a comparative analys...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For professionals in chemical research and drug development, the rational selection of a catalyst is paramount for devising efficient, stereoselective synthetic pathways. This guide provides a comparative analysis of chiral primary amine organocatalysts, with a specific focus on contextualizing the potential of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine. While direct, peer-reviewed catalytic performance data for this specific molecule is nascent, its structural motifs—a chiral primary amine core, an allylic group, and a sterically hindered aryl moiety—suggest its promise in asymmetric transformations. This document will dissect the fundamental mechanisms of primary amine catalysis and objectively compare established catalyst classes through experimental data from landmark studies. By providing this context, we aim to equip researchers with the foundational knowledge to evaluate and potentially implement novel catalysts like 1-(3,5-Dimethylphenyl)prop-2-en-1-amine in their synthetic programs.

Introduction: The Ascendancy of Primary Amine Organocatalysis

Chiral amines are a cornerstone of modern asymmetric synthesis, enabling the construction of stereochemically complex molecules with high fidelity.[1] While secondary amines, such as L-proline and its derivatives, have been historically significant, the last two decades have witnessed the emergence of chiral primary amines as exceptionally powerful and versatile tools in the organocatalysis arsenal.[1][2] These catalysts, often derived from natural sources like Cinchona alkaloids or synthetic scaffolds, offer complementary and sometimes superior reactivity profiles compared to their secondary amine counterparts.[1]

Primary amines primarily operate through two key activation modes: the formation of enamines from ketones or aldehydes, and the formation of iminium ions from α,β-unsaturated carbonyls. This dual reactivity allows them to catalyze a broad spectrum of enantioselective reactions, including Michael additions, aldol reactions, Mannich reactions, and Diels-Alder reactions. The structural blueprint of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine, featuring a primary amine directly attached to a stereocenter and an electron-rich, sterically defined phenyl group, positions it as a compelling candidate for exploration within this catalyst class.

Mechanistic Pillars of Primary Amine Catalysis

The efficacy of chiral primary amine catalysts stems from their ability to form transient, covalently-bound intermediates with carbonyl substrates, thereby activating them for stereoselective bond formation. Understanding these pathways is critical to predicting catalyst performance and optimizing reaction conditions.

Enamine Catalysis

In this mode, the primary amine catalyst condenses with a ketone or aldehyde to form a chiral enamine. This process raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, transforming the carbonyl compound into a potent nucleophile that can react with various electrophiles. The chiral environment enforced by the catalyst's scaffold directs the approach of the electrophile, leading to the formation of one enantiomer in excess.

Enamine_Catalysis cluster_cycle Enamine Catalytic Cycle Catalyst R*NH₂ (Chiral Primary Amine) Ketone Ketone/ Aldehyde Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Adduct Iminium Adduct Enamine->Adduct + E⁺ Electrophile Electrophile (E⁺) Adduct->Catalyst Releases Catalyst Product α-Functionalized Carbonyl Adduct->Product + H₂O (Hydrolysis)

Caption: Standard workflow for an organocatalyzed reaction.

Protocol: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

This protocol is based on the use of a DPEN-derived primary amine-thiourea catalyst.

  • Catalyst Preparation: To a 10 mL flame-dried vial under an inert atmosphere (N₂ or Ar), add the chiral primary amine-thiourea catalyst (e.g., (R,R)-DPEN-derived, 0.02 mmol, 10 mol%).

  • Additive (if required): Add any co-catalyst or additive, such as 4-nitrophenol (0.02 mmol, 10 mol%). [3]The presence of a weak acid can facilitate catalyst turnover.

  • Reagent Addition: Add the solvent (e.g., water, 1.0 mL) followed by cyclohexanone (1.0 mmol, 5.0 equiv). Stir the mixture for 5 minutes at room temperature.

  • Reaction Initiation: Add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv) to the stirring mixture.

  • Monitoring: Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitroalkene is consumed (typically 12-24 hours).

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Analysis: Characterize the product by ¹H NMR and ¹³C NMR spectroscopy. Determine the diastereomeric ratio from the ¹H NMR spectrum of the crude product. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Conclusion and Future Outlook

Chiral primary amines represent a formidable and diverse class of organocatalysts. While established systems like bifunctional thioureas and Cinchona alkaloids set a high bar for performance, the field thrives on innovation.

1-(3,5-Dimethylphenyl)prop-2-en-1-amine presents an intriguing structural framework. The dimethylphenyl group offers a distinct steric environment compared to the more common scaffolds. Its performance will likely depend on the interplay between this steric hindrance and the electronic nature of the aryl ring. Future research should focus on synthesizing this catalyst in its enantiopure form and evaluating its performance in benchmark reactions. This exploration will not only determine its viability as a standalone catalyst but also contribute valuable structure-activity relationship data to the broader field of asymmetric aminocatalysis.

References

  • Bifunctional primary amine-thioureas in asymmetric organocatalysis. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. PMC (National Center for Biotechnology Information).[Link]

  • Primary amine thioureas in asymmetric organocatalysis. Dialnet.[Link]

  • Synthesis of D-Fructose-Based Bifunctional Primary Amine-Thiourea Organocatalysts and Their Applications in Asymmetric Reactions. MDPI.[Link]

  • Features of primary amine catalysis versus secondary amine catalysis. ResearchGate.[Link]

  • Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. PMC (National Center for Biotechnology Information).[Link]

  • Asymmetric catalysis with chiral primary amine-based organocatalysts. PubMed.[Link]

  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI.[Link]

  • Understanding Primary and Secondary Amines: A Closer Look. Oreate AI Blog.[Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journals.[Link]

  • Asymmetric organocatalytic synthesis of chiral homoallylic amines. PubMed.[Link]

  • Asymmetric organocatalytic synthesis of chiral homoallylic amines. PMC (National Center for Biotechnology Information).[Link]

  • Asymmetric Michael addition reaction using a chiral catalyst containing amino diol. Semantic Scholar.[Link]

  • Understanding the Differences: Primary vs. Secondary Amines. Oreate AI Blog.[Link]

  • Asymmetric organocatalytic synthesis of chiral homoallylic amines. ResearchGate.[Link]

  • Combining Palladium and Chiral Organocatalysis for the Enantioselective Deconjugative Allylation of Enals via Dienamine Intermediates. PubMed.[Link]

  • Comparison of the basicity of tertiary amines and secondary amines and primary amines. Xin Guang Chemistry.[Link]

  • Chiral Organocatalysis. SlideShare.[Link]

  • Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. PMC (National Center for Biotechnology Information).[Link]

  • (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. MDPI.[Link]

  • Physically Mixed Catalytic System of Amino and Sulfo-functional Porous Organic Polymers as Efficiently Synergistic Co-catalysts. Rsc.org.[Link]

  • 1-(4-methoxyphenyl)-N,2-dimethylpropan-1-amine Properties. EPA.[Link]

  • (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one. ResearchGate.[Link]

Sources

Validation

Performance Benchmarking of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine and its Analogs in Asymmetric Catalysis: A Comparative Guide

For researchers, scientists, and professionals in drug development, the judicious selection of a chiral amine is a critical determinant in the success of an asymmetric synthesis. This guide provides a comparative perform...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the judicious selection of a chiral amine is a critical determinant in the success of an asymmetric synthesis. This guide provides a comparative performance analysis of the structural class to which 1-(3,5-Dimethylphenyl)prop-2-en-1-amine belongs—chiral benzylic and allylic primary amines. In the absence of direct experimental data for 1-(3,5-Dimethylphenyl)prop-2-en-1-amine in peer-reviewed literature, this guide establishes a robust framework for its potential evaluation. We will benchmark the performance of commercially available, structurally related chiral primary amines in a key C-C bond-forming reaction: the asymmetric aza-Diels-Alder reaction. The data presented herein, drawn from authoritative studies, will empower researchers to make informed decisions when selecting a chiral amine for their synthetic endeavors.

Introduction: The Significance of Chiral Primary Amines in Asymmetric Synthesis

Chiral primary amines are indispensable tools in modern organic synthesis. Their utility stems from their ability to serve as versatile chiral auxiliaries, ligands for metal catalysts, and as organocatalysts themselves.[1] In organocatalysis, they can activate substrates through the formation of chiral iminium ions or enamines, enabling a wide array of enantioselective transformations.[2] The structural features of a chiral amine, such as the nature of the stereogenic center and the steric and electronic properties of its substituents, profoundly influence its catalytic activity and the stereochemical outcome of the reaction.

1-(3,5-Dimethylphenyl)prop-2-en-1-amine is a chiral primary amine featuring an allylic backbone and a sterically hindered dimethyl-substituted phenyl group. These characteristics suggest its potential utility in asymmetric reactions where fine-tuning of the catalyst's steric profile is crucial for achieving high enantioselectivity. The allylic moiety can also play a role in π-stacking interactions with substrates, further influencing the stereochemical course of a reaction.

The Asymmetric Aza-Diels-Alder Reaction: A Benchmark for Chiral Amine Performance

The aza-Diels-Alder reaction, a powerful method for the synthesis of nitrogen-containing six-membered heterocycles, serves as an excellent benchmark for evaluating the performance of chiral amines.[3] In its asymmetric variant, a chiral amine can be employed as a catalyst to control the facial selectivity of the dienophile's approach to the diene, thereby inducing enantioselectivity in the cycloadduct.

This guide will focus on the formal aza-Diels-Alder reaction between enones and cyclic imines, a transformation catalyzed by chiral primary aminothioureas.[4] This reaction is particularly relevant as it highlights the role of the primary amine in a bifunctional catalytic system, where the amine activates the enone via enamine formation, and the thiourea moiety activates the imine through hydrogen bonding.

Comparative Performance of Chiral Primary Amines in a Benchmark Aza-Diels-Alder Reaction

While direct data for 1-(3,5-Dimethylphenyl)prop-2-en-1-amine is unavailable, we can infer its potential performance by examining structurally analogous and commercially available chiral primary amines in a comparable benchmark reaction. For this purpose, we will consider the asymmetric Michael addition of ketones to nitroolefins, a reaction also catalyzed by chiral primary amines, often in the form of bifunctional catalysts. This reaction shares mechanistic similarities with the enamine-mediated aza-Diels-Alder reaction.

A study by Tsogoeva and Wei showcases the performance of various primary amine-derived thiourea catalysts in the Michael addition of cyclohexanone to β-nitrostyrene.[5] The results are summarized in the table below.

Catalyst (Chiral Primary Amine Moiety)Yield (%)ee (%)
1a (derived from (R)-1-phenylethylamine)9585
1b (derived from (S)-1-phenylethylamine)9686
1c (derived from (R)-1-(1-naphthyl)ethylamine)9892
1d (derived from (S)-1-(1-naphthyl)ethylamine)9793
1e (derived from L-valine methyl ester)9278
Reaction conditions: Cyclohexanone (2 mmol), β-nitrostyrene (0.5 mmol), catalyst (0.05 mmol), in toluene (2 mL) at room temperature for 24 h.

Analysis of Performance:

The data reveals that chiral primary amines with aromatic groups at the stereocenter (catalysts 1a-1d ) generally provide higher enantioselectivities than those with aliphatic substituents (catalyst 1e ). Notably, the sterically more demanding 1-(1-naphthyl)ethylamine derivatives (1c and 1d ) afforded the highest enantiomeric excesses (92-93% ee). This suggests that the steric bulk on the chiral amine plays a crucial role in the stereodifferentiation of the transition state.

Based on this trend, it is reasonable to hypothesize that 1-(3,5-Dimethylphenyl)prop-2-en-1-amine, with its disubstituted phenyl ring, would also be a highly effective chiral controller in similar asymmetric transformations. The increased steric hindrance from the two methyl groups could potentially lead to even higher enantioselectivities compared to the unsubstituted phenylethylamine derivatives.

Experimental Protocol: Asymmetric Formal Aza-Diels-Alder Reaction

The following is a representative experimental protocol for the asymmetric formal aza-Diels-Alder reaction, adapted from the work of Jacobsen and co-workers.[4]

Materials:

  • Chiral primary aminothiourea catalyst (e.g., derived from a commercially available chiral primary amine)

  • Cyclic imine (e.g., 3,4-dihydro-β-carboline)

  • Enone (e.g., methyl vinyl ketone)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere, add the chiral primary aminothiourea catalyst (0.02 mmol, 10 mol%).

  • Add the cyclic imine (0.2 mmol, 1.0 equiv).

  • Add anhydrous, degassed toluene (1.0 mL).

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Add the enone (0.3 mmol, 1.5 equiv) dropwise over 5 minutes.

  • Stir the reaction mixture at the same temperature for the specified time (e.g., 24-48 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired indoloquinolizidine product.

  • Determine the yield and enantiomeric excess (e.g., by chiral HPLC analysis).

Visualizing the Catalytic Cycle and Workflow

To better understand the process, the following diagrams illustrate the proposed catalytic cycle for the aza-Diels-Alder reaction and the general experimental workflow.

aza_diels_alder_cycle A Chiral Primary Aminothiourea Catalyst C Enamine Intermediate A->C + Enone - H2O B Enone F [4+2] Cycloaddition Transition State C->F D Cyclic Imine E Activated Imine D->E H-bonding with Thiourea E->F G Cycloadduct-Catalyst Complex F->G G->A + H2O H Product G->H experimental_workflow start Start step1 Combine catalyst and imine in anhydrous solvent under inert atmosphere start->step1 step2 Cool reaction mixture step1->step2 step3 Add enone dropwise step2->step3 step4 Stir at low temperature step3->step4 step5 Reaction workup and purification step4->step5 step6 Characterization (Yield, ee) step5->step6 end End step6->end

Caption: General experimental workflow for the asymmetric aza-Diels-Alder reaction.

Conclusion and Future Outlook

While direct experimental validation for 1-(3,5-Dimethylphenyl)prop-2-en-1-amine is pending, this comparative guide provides a strong predictive framework for its potential performance in asymmetric catalysis. The analysis of structurally similar chiral primary amines in the benchmark aza-Diels-Alder and Michael addition reactions suggests that the steric hindrance imparted by the 3,5-dimethylphenyl group could be advantageous for achieving high levels of enantioselectivity.

Researchers and drug development professionals are encouraged to use this guide as a starting point for their own investigations into the catalytic potential of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine. The provided experimental protocol offers a robust method for its evaluation in the asymmetric aza-Diels-Alder reaction, allowing for a direct comparison with the established alternatives discussed herein. Future studies will be invaluable in fully elucidating the catalytic capabilities of this promising chiral amine.

References

  • Lalonde, M. P., McGowan, M. A., Rajapaksa, N. S., & Jacobsen, E. N. (2013). Enantioselective Formal Aza-Diels–Alder Reactions of Enones with Cyclic Imines Catalyzed by Primary Aminothioureas. Journal of the American Chemical Society, 135(5), 1891–1894. [Link]

  • Marchetti, M., & Melchiorre, P. (2009). Asymmetric catalysis with chiral primary amine-based organocatalysts. Chemical Communications, (34), 5075-5087. [Link]

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. [Link]

  • Guillarme, S., & Guérinot, A. (2006). Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium. Beilstein Journal of Organic Chemistry, 2, 19. [Link]

  • Tsogoeva, S. B., & Wei, S. (2006). Highly enantioselective addition of ketones to nitroolefins catalyzed by new thiourea–amine bifunctional organocatalysts. Chemical Communications, (37), 3849-3851. [Link]

  • Melchiorre, P., & Jørgensen, K. A. (2008). Asymmetric catalysis with chiral primary amine-based organocatalysts. Angewandte Chemie International Edition, 47(48), 9202-9205. [Link]

  • Northrup, A. B., & MacMillan, D. W. C. (2002). The First General Enantioselective Catalytic Diels−Alder Reaction with Simple α,β-Unsaturated Ketones. Journal of the American Chemical Society, 124(11), 2458–2460. [Link]

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2002). The first general enantioselective catalytic Diels-Alder reaction with simple alpha,beta-unsaturated ketones. Journal of the American Chemical Society, 124(11), 2458-2460. [Link]

  • Rueping, M., & Kuenkel, A. (2008). Catalytic enantioselective intramolecular aza-diels-alder reactions. Angewandte Chemie International Edition, 47(36), 6933-6936. [Link]

  • Melchiorre, P. (2010). Asymmetric catalysis with chiral primary amine-based organocatalysts. Angewandte Chemie International Edition, 49(1), 34-37. [Link]

  • Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. (2006). Chiral Brønsted Acid-Catalyzed Inverse Electron-Demand Aza Diels−Alder Reaction. Journal of the American Chemical Society, 128(49), 15556–15557. [Link]

  • Myers, A. G. Chem 115 Handout. [Link]

  • Mondal, M., & Ghorai, M. K. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). Organic & Biomolecular Chemistry, 22(7), 1279-1323. [Link]

  • France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 103(8), 2985–3012. [Link]

  • Kawasaki, T., Sato, M., & Soai, K. (2020). Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. Symmetry, 12(6), 941. [Link]

  • Dai, J., Xiong, D., Yuan, T., Liu, J., Chen, T., & Shao, Z. (2017). Chiral Primary Amine Catalysis for Asymmetric Mannich Reactions of Aldehydes with Ketimines: Stereoselectivity and Reactivity. Angewandte Chemie International Edition, 56(41), 12697–12701. [Link]

  • Stella, L., Abraham, H., Feneau-Dupont, J., & Declercq, J. P. (1990). Asymmetric Aza-diels-alder Reaction Using the Chiral 1-phenyl-ethyl Imine of Methyl Glyoxylate. Tetrahedron Letters, 31(18), 2603-2606. [Link]

  • Wang, Y., et al. (2021). Catalytic asymmetric aza-Diels-Alder reaction of ketimines and unactivated dienes. Angewandte Chemie International Edition, 60(3), 1361-1365. [Link]

Sources

Comparative

comparison of different synthetic routes to 1-(3,5-Dimethylphenyl)prop-2-en-1-amine

Introduction 1-(3,5-Dimethylphenyl)prop-2-en-1-amine is a chiral allylic amine whose structural motif is of significant interest to researchers in medicinal chemistry and materials science. As a primary amine adjacent to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3,5-Dimethylphenyl)prop-2-en-1-amine is a chiral allylic amine whose structural motif is of significant interest to researchers in medicinal chemistry and materials science. As a primary amine adjacent to a stereogenic center and possessing an olefin moiety, it serves as a versatile building block for the synthesis of more complex, biologically active molecules and novel polymers. The strategic placement of the dimethylphenyl group allows for fine-tuning of steric and electronic properties, making it a valuable synthon in drug discovery programs.

This technical guide provides an in-depth comparison of three distinct synthetic strategies for accessing this target molecule: Reductive Amination of an α,β-Unsaturated Ketone, Diastereoselective Organometallic Addition to a Chiral Imine, and a Biocatalytic Asymmetric Approach. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of each route, supported by experimental data and protocols to guide researchers in selecting the optimal pathway for their specific needs.

Route 1: Reductive Amination of 1-(3,5-Dimethylphenyl)prop-2-en-1-one

This approach is one of the most direct methods, involving the initial synthesis of an α,β-unsaturated ketone (a chalcone analogue) followed by its conversion to the target amine. Reductive amination is a robust and widely used transformation in organic synthesis for its reliability and operational simplicity.[1]

Conceptual Workflow

The synthesis begins with a base-catalyzed Claisen-Schmidt condensation between 3,5-dimethylacetophenone and an appropriate formaldehyde equivalent to yield the key intermediate, 1-(3,5-dimethylphenyl)prop-2-en-1-one.[2] This enone then undergoes a one-pot reaction with an ammonia source to form an intermediate imine, which is subsequently reduced in situ to the desired primary amine.[1][3]

cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Reductive Amination A 3,5-Dimethylacetophenone C 1-(3,5-Dimethylphenyl)prop-2-en-1-one A->C B Formaldehyde B->C F 1-(3,5-Dimethylphenyl)prop-2-en-1-amine C->F D Ammonia Source (NH4OAc) D->F E Reducing Agent (NaBH(OAc)3) E->F

Caption: Workflow for the Reductive Amination Route.

Experimental Protocol

Step 1: Synthesis of 1-(3,5-Dimethylphenyl)prop-2-en-1-one

  • To a stirred solution of 3,5-dimethylacetophenone (14.8 g, 100 mmol) in ethanol (200 mL), add a 37% aqueous solution of formaldehyde (9.0 mL, 110 mmol).

  • Cool the mixture to 10-15°C in an ice bath.

  • Add a 10% aqueous solution of sodium hydroxide (20 mL) dropwise, maintaining the temperature below 20°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into 500 mL of ice-cold water and acidify to pH ~5 with dilute HCl.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the enone as a pale yellow oil.

Step 2: Reductive Amination

  • In a round-bottom flask, dissolve 1-(3,5-dimethylphenyl)prop-2-en-1-one (8.7 g, 50 mmol) and ammonium acetate (38.5 g, 500 mmol, 10 equivalents) in 250 mL of methanol.[4]

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the flask to 0°C in an ice bath.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (15.9 g, 75 mmol) portion-wise over 30 minutes.[4] The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent for imines in the presence of ketones.[4]

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Concentrate the mixture in vacuo to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.

  • Purify via column chromatography (silica gel, dichloromethane:methanol with 1% triethylamine) to afford racemic 1-(3,5-dimethylphenyl)prop-2-en-1-amine.

Route 2: Diastereoselective Organometallic Addition to a Chiral Imine

For applications requiring stereocontrol, an asymmetric approach is essential. This route employs a chiral auxiliary to direct the addition of an allyl nucleophile to an imine derived from 3,5-dimethylbenzaldehyde. The use of an N-sulfinylimine (Ellman's auxiliary) is a well-established and reliable method for the asymmetric synthesis of chiral amines.

Conceptual Workflow

The synthesis commences with the condensation of 3,5-dimethylbenzaldehyde with a chiral sulfinamide, such as (R)-2-methylpropane-2-sulfinamide, to form the corresponding chiral N-sulfinylimine. The subsequent diastereoselective addition of an allyl Grignard reagent creates the new stereocenter with a predictable configuration.[5] A simple acidic workup cleaves the auxiliary, furnishing the enantiomerically enriched primary amine.

cluster_0 Step 1: Chiral Imine Formation cluster_1 Step 2: Diastereoselective Addition cluster_2 Step 3: Auxiliary Cleavage A 3,5-Dimethylbenzaldehyde C Chiral N-Sulfinylimine A->C B (R)-tert-Butanesulfinamide B->C E Sulfinamide-Amine Adduct C->E D Allylmagnesium Bromide D->E G (S)-1-(3,5-Dimethylphenyl)prop-2-en-1-amine E->G F HCl in Dioxane F->G

Caption: Workflow for the Asymmetric Organometallic Addition Route.

Experimental Protocol

Step 1: Synthesis of (R,E)-N-(3,5-dimethylbenzylidene)-2-methylpropane-2-sulfinamide

  • To a solution of 3,5-dimethylbenzaldehyde (6.7 g, 50 mmol) in anhydrous THF (200 mL), add (R)-2-methylpropane-2-sulfinamide (6.36 g, 52.5 mmol).

  • Add titanium(IV) ethoxide (22.8 g, 100 mmol) and heat the mixture to reflux for 6 hours.

  • Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Separate the organic layer of the filtrate, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product is typically of sufficient purity for the next step.

Step 2 & 3: Diastereoselective Allylation and In-Situ Deprotection

  • Dissolve the crude N-sulfinylimine from the previous step in anhydrous dichloromethane (250 mL) and cool the solution to -78°C under a nitrogen atmosphere.

  • Slowly add allylmagnesium bromide (60 mL of a 1.0 M solution in diethyl ether, 60 mmol) via syringe over 30 minutes. The Grignard reagent must be handled under anhydrous conditions to prevent quenching.[6]

  • Stir the reaction at -78°C for 4 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (100 mL).

  • Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous phase with dichloromethane (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Dissolve the crude adduct in methanol (100 mL) and add 4 M HCl in 1,4-dioxane (25 mL, 100 mmol).

  • Stir at room temperature for 1 hour until TLC analysis indicates complete cleavage of the sulfinamide.

  • Concentrate the mixture, re-dissolve in water (100 mL), and wash with diethyl ether (2 x 50 mL) to remove the sulfinamide byproduct.

  • Basify the aqueous layer to pH >11 with 6 M NaOH and extract the product with dichloromethane (3 x 75 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched amine.

Route 3: Biocatalytic Asymmetric Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative for producing enantiopure compounds.[7] An effective strategy for this target involves the asymmetric reduction of the precursor ketone, 1-(3,5-dimethylphenyl)prop-2-en-1-one, to the corresponding (S)- or (R)-alcohol using a ketoreductase (KRED) enzyme. The resulting chiral alcohol can then be converted to the amine with retention or inversion of stereochemistry.

Conceptual Workflow

The precursor enone is subjected to enzymatic reduction using a specific ketoreductase and a cofactor regeneration system (e.g., glucose/glucose dehydrogenase). This step produces a chiral allylic alcohol with very high enantiomeric excess. The alcohol is then converted into the target amine, for example, via an Appel reaction to form the halide followed by nucleophilic substitution with azide and subsequent reduction.

cluster_0 Step 1: Asymmetric Bioreduction cluster_1 Step 2: Alcohol to Azide Conversion cluster_2 Step 3: Azide Reduction A 1-(3,5-Dimethylphenyl)prop-2-en-1-one C Chiral 1-(3,5-Dimethylphenyl)prop-2-en-1-ol A->C B Ketoreductase (KRED) NADPH, Cofactor Regen. B->C E Chiral 1-Azido-3-(3,5-dimethylphenyl)prop-1-ene C->E D 1. DPPA, DBU 2. NaN3 D->E G Enantiopure 1-(3,5-Dimethylphenyl)prop-2-en-1-amine E->G F H2, Pd/C or LiAlH4 F->G

Caption: Workflow for the Biocatalytic Route.

Key Considerations for Biocatalytic Route
  • Enzyme Screening: A panel of ketoreductase enzymes must be screened to identify a candidate that reduces the substrate with high conversion and enantioselectivity (>99% e.e.).

  • Optimization: Reaction conditions such as pH, temperature, substrate loading, and co-solvent must be optimized for the chosen enzyme.

  • Downstream Conversion: The conversion of the chiral alcohol to the amine must proceed with minimal racemization. The two-step azide route (activation/substitution followed by reduction) is generally reliable for preserving stereochemical integrity.

Performance Comparison

FeatureRoute 1: Reductive AminationRoute 2: Organometallic AdditionRoute 3: Biocatalysis
Stereocontrol Racemic (as described)High (Diastereomeric Ratio >95:5 typical)Excellent (Enantiomeric Excess >99% common)
Typical Overall Yield Moderate (40-60%)Good (60-75%)Moderate (35-55%, enzyme dependent)
Number of Steps 22 (from aldehyde)3+ (from ketone)
Scalability High; suitable for large scaleModerate; Grignard reactions can be challengingModerate to High; requires fermenters for enzyme production
Reagent & Safety Uses standard lab reagents; NaBH(OAc)₃ is relatively safe.Requires pyrophoric Grignard reagents and anhydrous conditions.[6]Green & Safe; aqueous, mild conditions.[7]
Cost Low; inexpensive reagents.High; chiral auxiliary and Grignard reagent add cost.High initial cost for enzyme screening and development.
Key Advantage Simplicity and directness.Predictable and high stereocontrol.Highest enantiopurity and "green" credentials.
Key Disadvantage Produces a racemate.Stoichiometric chiral auxiliary, stringent conditions.Multi-step conversion from alcohol to amine.

Conclusion

The optimal synthetic route to 1-(3,5-Dimethylphenyl)prop-2-en-1-amine is dictated by the specific requirements of the research objective, particularly concerning stereochemistry, scale, and cost.

  • For rapid, racemic material access , the Reductive Amination route is unparalleled in its simplicity and use of readily available starting materials.

  • For predictable and highly enantioselective synthesis on a lab scale , the Diastereoselective Organometallic Addition using a chiral sulfinamide auxiliary offers a robust and well-documented path to the desired chiral amine.

  • For achieving the highest levels of enantiopurity and adhering to green chemistry principles , particularly for industrial applications, the Biocatalytic approach is the superior choice, despite its higher initial development overhead.

This guide provides the foundational knowledge for researchers to make an informed decision and successfully synthesize this valuable chemical building block.

References

Sources

Validation

A Researcher's Guide to Characterizing the Selectivity Profile of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine

Introduction: Navigating the Unknowns of a Novel Chemical Entity In the landscape of contemporary drug discovery, the exploration of novel chemical entities is paramount. 1-(3,5-Dimethylphenyl)prop-2-en-1-amine emerges a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Unknowns of a Novel Chemical Entity

In the landscape of contemporary drug discovery, the exploration of novel chemical entities is paramount. 1-(3,5-Dimethylphenyl)prop-2-en-1-amine emerges as one such molecule of interest. Its structural framework, featuring a phenethylamine backbone, suggests a potential psychoactive profile, likely interacting with central nervous system (CNS) targets. However, without empirical data, its specific biological activities remain speculative. This guide provides a comprehensive, step-by-step framework for researchers to systematically characterize the cross-reactivity and selectivity of this compound. Understanding a compound's selectivity is a cornerstone of drug development, as it directly influences therapeutic efficacy and potential adverse effects. A highly selective compound interacts primarily with its intended target, minimizing off-target interactions that can lead to undesirable side effects. Conversely, a compound with a broader interaction profile, sometimes referred to as a polypharmacological agent, may offer therapeutic benefits for complex diseases but also carries a higher risk of adverse reactions[1].

This document is structured to guide the researcher through a logical, tiered approach to selectivity profiling, from initial broad screening to confirmatory and functional assays. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present hypothetical data to illustrate the interpretation of results.

Proposed Pharmacological Target Class: A Hypothesis Driven by Structure

The chemical structure of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine provides the initial clues to its potential biological targets. The core phenethylamine scaffold is a well-established pharmacophore for ligands of monoamine transporters and G-protein coupled receptors (GPCRs), particularly those for dopamine and serotonin. Therefore, a logical starting point for the investigation is to hypothesize that this compound interacts with one or more of the following:

  • Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

  • Serotonin (5-HT) Receptors: Particularly the 5-HT2 family (5-HT2A, 5-HT2B, 5-HT2C), which are known targets for many psychoactive compounds[2].

  • Dopamine (D) Receptors: The D1-D5 receptor subtypes.

A Systematic Approach to Selectivity Profiling: A Tiered Investigational Cascade

A systematic, multi-tiered approach is the most efficient method for characterizing a novel compound's selectivity. This process begins with a broad screen to identify initial "hits" and progressively narrows the focus to confirm these interactions and elucidate their functional consequences.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Selectivity cluster_2 Tier 3: Functional Characterization cluster_3 Tier 4: Further Profiling Broad Receptor Panel Screen Broad Receptor Panel Screen Radioligand Binding Assays Radioligand Binding Assays Broad Receptor Panel Screen->Radioligand Binding Assays Identified 'Hits' Functional Assays Functional Assays Radioligand Binding Assays->Functional Assays Confirmed Binding Enzyme Inhibition Assays (e.g., MAO) Enzyme Inhibition Assays (e.g., MAO) Functional Assays->Enzyme Inhibition Assays (e.g., MAO) Determine Mechanism of Action G Compound Compound Receptor 7-TM Receptor G-Protein Binding Compound->Receptor:f0 G_Protein Gβγ Receptor:f1->G_Protein:f0 Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein:f0->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A generalized G-protein coupled receptor signaling pathway.

Conclusion

The systematic characterization of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine's cross-reactivity and selectivity is a critical step in determining its therapeutic potential and safety profile. The tiered approach outlined in this guide, progressing from broad screening to specific functional assays, provides a robust framework for this investigation. By employing these methodologies, researchers can generate a comprehensive pharmacological profile, enabling informed decisions about the future development of this novel chemical entity. This rigorous, data-driven approach is fundamental to the principles of modern drug discovery and development.

References

  • BioProcess International. (2026, January 26). Regulatory Frameworks for Central Nervous System Safety Assessment: Bridging Traditional Methods and New Modalities.
  • Benchchem. (n.d.). Comparative In Vitro Efficacy of Monoamine Transporter Inhibitors: A Guide for Researchers.
  • Frontiers in Neuroscience. (2016, June 10). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies.
  • Oxford Academic. (2018, October 15). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics.
  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays.
  • BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit.
  • Wikipedia. (n.d.). 25-NB.

Sources

Comparative

The Cornerstone of Confidence: A Guide to Confirming Experimental Results with Orthogonal Methods

In the fast-paced world of drug discovery and development, the initial excitement of a promising "hit" from a high-throughput screen can quickly be tempered by the harsh reality of false positives and experimental artifa...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery and development, the initial excitement of a promising "hit" from a high-throughput screen can quickly be tempered by the harsh reality of false positives and experimental artifacts. For researchers, scientists, and drug development professionals, the ultimate goal is to generate robust, reproducible data that confidently supports the progression of a candidate molecule. This guide provides an in-depth exploration of a critical, non-negotiable principle in achieving this goal: the confirmation of experimental results through orthogonal methods.

We will move beyond theoretical concepts to provide practical, field-proven insights into why and how to implement orthogonal validation strategies. This guide is designed to empower you with the knowledge to design self-validating experimental workflows, thereby ensuring the scientific integrity and trustworthiness of your findings.

The Imperative of Orthogonal Validation: Why a Single Method is Never Enough

Regulatory bodies such as the FDA and EMA have increasingly emphasized the need for orthogonal approaches to strengthen analytical data, making it a crucial component of any successful drug development program.[5] By employing orthogonal methods, we can effectively:

  • Eliminate False Positives: Differentiate true "hits" from compounds that interfere with the primary assay format.

  • Confirm On-Target Activity: Ensure that the observed biological effect is a direct result of interaction with the intended molecular target.

  • Enhance Data Reproducibility: Build a robust data package that can be confidently replicated, a cornerstone of good scientific practice.[2][6]

The selection of an appropriate orthogonal method is not a one-size-fits-all approach. It requires a deep understanding of the primary assay's principles and potential liabilities. The goal is to choose a secondary assay that does not share the same potential for artifacts as the primary method.

A Practical Guide to Orthogonal Workflows in Drug Discovery

This section will delve into specific, commonly encountered scenarios in drug discovery and provide detailed guidance on implementing orthogonal validation strategies.

Scenario 1: Validating a Hit from a GPCR Activation Reporter Assay

G-protein coupled receptors (GPCRs) are a major class of drug targets. A common primary screen for GPCR agonists is a reporter gene assay, where receptor activation leads to the expression of a reporter protein like luciferase.[7] However, this readout is several steps removed from the initial ligand-receptor binding event and can be prone to artifacts.

Causality Behind the Orthogonal Choice: A more direct and temporally proximal measure of Gq-coupled GPCR activation is the release of intracellular calcium.[5][8] A calcium flux assay provides a functional readout of receptor activation that is upstream of gene transcription, making it an excellent orthogonal method to a reporter gene assay.[9]

Workflow for GPCR Hit Validation:

Caption: Workflow for validating a GPCR reporter assay hit with a calcium flux assay.

Experimental Protocol: Calcium Flux Assay

This protocol outlines a typical calcium flux assay using a fluorescent plate reader.

Materials:

  • HEK293 cells stably expressing the GPCR of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds and reference agonist.

  • Fluorescence imaging plate reader (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the HEK293 cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight to allow for cell adherence.

  • Dye Loading: Prepare the calcium-sensitive dye according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye solution. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.

  • Assay Measurement: Place the cell plate into the fluorescence imaging plate reader. Record baseline fluorescence for a short period (e.g., 10-20 seconds).

  • Compound Addition: The instrument will then automatically add the test compounds or reference agonist to the wells.

  • Data Acquisition: Continue to record the fluorescence intensity for a defined period (e.g., 2-3 minutes) to capture the transient calcium flux.[8][9]

  • Data Analysis: The change in fluorescence intensity over time is analyzed to determine the response to each compound.

Scenario 2: Confirming a Kinase Inhibitor's Cellular Activity

Biochemical assays are frequently used in primary screens for kinase inhibitors.[10] These assays, while robust, are performed in a cell-free system and do not provide information on cell permeability or target engagement in a physiological context.[11]

Causality Behind the Orthogonal Choice: To confirm that a kinase inhibitor is active in a cellular context, a cell-based phosphorylation assay is an ideal orthogonal approach.[12] This type of assay directly measures the phosphorylation of a known downstream substrate of the target kinase within intact cells, providing evidence of target engagement and functional cellular activity.

Workflow for Kinase Inhibitor Hit Confirmation:

Caption: A decision tree for troubleshooting discordant results between primary and orthogonal assays.

When faced with conflicting data, it is essential to systematically evaluate the potential causes. [13]For example, a compound that is active in a biochemical assay but inactive in a cell-based assay may have poor cell permeability or be rapidly metabolized. [11]Conversely, a compound active in a cell-based assay but not in a biochemical assay may have an indirect mechanism of action.

Conclusion: Building a Foundation of Trustworthy Science

The confirmation of experimental results through orthogonal methods is not merely a box-ticking exercise; it is a fundamental pillar of scientific rigor and reproducibility. [2][6][14]By embracing a multi-faceted approach to validation, researchers and drug development professionals can build a robust and compelling data package that withstands scrutiny and provides a solid foundation for advancing new therapies. This commitment to scientific integrity is paramount in our collective endeavor to translate promising discoveries into meaningful clinical outcomes.

References

  • Elsevier. (2025, February 3). 5 key practices for data presentation in research. [Link]

  • Lorsch, J. R., Collins, F. S., & Lippincott-Schwartz, J. (2014). A Guide to Reproducibility in Preclinical Research. PMC. [Link]

  • Yuan, Z. (2022, March 8). Key Factors for Improving Rigor and Reproducibility: Guidelines, Peer Reviews, and Journal Technical Reviews. Frontiers. [Link]

  • SciPub+. (2024, December 3). Presenting Your Findings: How to Write a Clear and Effective Results Section. [Link]

  • Hardy, L. W., & Peet, N. P. (2004, February 1). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug Discovery Today. [Link]

  • MDPI. (2020, June 3). Ten Points for High-Quality Statistical Reporting and Data Presentation. [Link]

  • Cheng, T. C., & Lim, K. K. (2008). How To Present Research Data? PMC. [Link]

  • Revvity Signals. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data. [Link]

  • ResearchGate. (2022, March 9). Key Factors for Improving Rigor and Reproducibility: Guidelines, Peer Reviews, and Journal Technical Reviews. [Link]

  • First Editing. (2023, March 31). How to Properly Use Tables and Graphs in Research. [Link]

  • Biocompare. (2022, October 18). Immunoassay Troubleshooting. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Dahlin, J. L., Walters, M. A., & Baell, J. B. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC. [Link]

  • Ramirez, R. J., et al. (2023, November 16). Evaluating Study Design Rigor in Preclinical Cardiovascular Research: A Replication Study. [Link]

  • Agilent. (n.d.). Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. [Link]

  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. [Link]

  • Technology Networks. (2023, September 20). Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research. [Link]

  • NIH. (2024, September 9). Enhancing Reproducibility through Rigor and Transparency. [Link]

  • Wang, Y., & Bryant, S. H. (2010). Developing and validating predictive decision tree models from mining chemical structural fingerprints and high–throughput screening data in PubChem. PubMed Central. [Link]

  • University of Washington. (2006, October 23). Making Journal-Quality Tables (and other useful hints!). [Link]

  • INDIGO Biosciences. (2024, July 11). What are the Steps of a Reporter Gene Assay?. [Link]

  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

  • AXXAM. (n.d.). From gene to validated and qualified hits. [Link]

  • ResearchGate. (2025, August 7). Decision Tree Methods in Pharmaceutical Research. [Link]

  • Ladds, G., & Davis, J. B. (2010). Using Calcium Imaging as a Readout of GPCR Activation. Springer Nature Experiments. [Link]

  • Zhang, J. H., et al. (2011). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC. [Link]

  • Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. [Link]

  • Tanoli, Z., et al. (2024, November 21). Validation guidelines for drug-target prediction methods. Helda - University of Helsinki. [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. [Link]

  • Drug Discovery World. (2014, May 2). Molecular Target Validation in preclinical drug discovery. [Link]

  • Lumivero. (2024, April 12). Using Decision Trees to Optimize Pharmaceutical Indication Sequencing Decisions with PrecisionTree. [Link]

  • Sygnature Discovery. (2026, January 12). Navigating Phase 1: Target Identification and Validation in Drug Discovery. [Link]

  • Schierz, A. C. (2012). High-Throughput Screening Assay Datasets from the PubChem Database. PMC. [Link]

  • Tanoli, Z., et al. (2024, November 24). Validation guidelines for drug-target prediction methods. PubMed. [Link]

  • Bio-Techne. (n.d.). ELISA Troubleshooting Guide. [Link]

  • RayBiotech. (2020, May 11). 7 Ways to Study Protein Phosphorylation. [Link]

  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. [Link]

  • ResearchGate. (n.d.). Validation versus single primary screening comparisons. Data presented.... [Link]

  • ResearchGate. (n.d.). primary high-throughput screening (hts) data quality control review.... [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]

  • Basicmedical Key. (2016, July 22). High-Throughput Screening Data Analysis. [Link]

Sources

Validation

A Comparative Analysis and Research Framework for the Novel Compound 1-(3,5-Dimethylphenyl)prop-2-en-1-amine

This guide provides a comprehensive framework for evaluating the novelty and significance of the findings related to the novel chemical entity 1-(3,5-Dimethylphenyl)prop-2-en-1-amine. Given the limited existing literatur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the novelty and significance of the findings related to the novel chemical entity 1-(3,5-Dimethylphenyl)prop-2-en-1-amine. Given the limited existing literature on this specific molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals. It outlines a systematic approach to characterizing the compound, comparing it to relevant alternatives, and generating the necessary experimental data to establish its potential utility and mechanism of action.

The structure of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine, featuring a dimethylphenyl ring attached to a prop-2-en-1-amine backbone, suggests potential interactions with monoamine transporters and receptors, a class of targets for many central nervous system (CNS) active compounds. This guide will, therefore, focus on a comparative analysis with known cathinone and amphetamine analogues, which share structural similarities and are well-characterized.

Part 1: Foundational Characterization and Synthesis

A critical first step in evaluating a novel compound is to establish a reliable synthetic route and confirm its physicochemical properties. The novelty of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine necessitates the development of a robust synthetic protocol.

Proposed Synthetic Pathway

A plausible synthetic route for 1-(3,5-Dimethylphenyl)prop-2-en-1-amine could involve a multi-step process starting from commercially available 3,5-dimethylbenzaldehyde.

A 3,5-Dimethylbenzaldehyde B Nitropropene derivative A->B Henry Reaction (Nitroethane, Base) C 1-(3,5-Dimethylphenyl)-2-nitropropan-1-ol B->C Reduction (e.g., NaBH4) D 1-(3,5-Dimethylphenyl)-2-nitroprop-1-ene C->D Dehydration (e.g., Ac2O) E 1-(3,5-Dimethylphenyl)propan-2-amine (Intermediate) D->E Reduction (e.g., LiAlH4) F 1-(3,5-Dimethylphenyl)prop-2-en-1-amine (Final Product) E->F Oxidative Dehydrogenation (e.g., with a suitable catalyst)

Caption: Proposed multi-step synthesis of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine.

Experimental Protocol: Synthesis and Purification
  • Step 1: Henry Reaction: 3,5-Dimethylbenzaldehyde is reacted with nitroethane in the presence of a base (e.g., n-butylamine) to yield the corresponding nitropropene derivative.

  • Step 2: Reduction of the Nitro Group: The nitropropene is then reduced, for instance, using a reducing agent like sodium borohydride (NaBH4), to form 1-(3,5-dimethylphenyl)-2-nitropropan-1-ol.

  • Step 3: Dehydration: The resulting alcohol is dehydrated using an agent like acetic anhydride to yield 1-(3,5-dimethylphenyl)-2-nitroprop-1-ene.

  • Step 4: Final Reduction: The nitroalkene is reduced to the corresponding amine, for example, with a powerful reducing agent like lithium aluminum hydride (LiAlH4), to give an intermediate amine.

  • Step 5: Dehydrogenation: The final step would involve a selective dehydrogenation to introduce the double bond, yielding 1-(3,5-Dimethylphenyl)prop-2-en-1-amine.

  • Purification and Characterization: The final product should be purified using column chromatography and its structure confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Part 2: Comparative Pharmacological Evaluation

To understand the significance of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine, its pharmacological profile must be compared with structurally similar and well-characterized compounds. Based on its putative structure, relevant comparators include cathinone, methcathinone, and 3,4-methylenedioxypyrovalerone (MDPV).

Comparative Data Table: Putative vs. Known Compounds
CompoundChemical ClassPrimary Mechanism of Action (Hypothesized for Novel Compound)
1-(3,5-Dimethylphenyl)prop-2-en-1-amine Substituted Cathinone AnalogueMonoamine transporter inhibitor/releaser
CathinoneCathinoneDopamine and norepinephrine releasing agent
MethcathinoneCathinoneDopamine and norepinephrine releasing agent
MDPVPyrovaleronePotent dopamine and norepinephrine reuptake inhibitor
Experimental Protocol: In Vitro Receptor Binding and Transporter Assays

This series of experiments will elucidate the interaction of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine with key CNS targets.

  • Cell Culture: Human embryonic kidney (HEK-293) cells are transiently transfected with plasmids encoding for the human dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

  • Radioligand Binding Assays:

    • Prepare cell membrane homogenates from the transfected cells.

    • Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine and the comparator compounds.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of each compound for the respective transporters.

  • Transporter Uptake Assays:

    • Plate the transfected cells in 96-well plates.

    • Pre-incubate the cells with varying concentrations of the test compounds.

    • Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • After a defined incubation period, lyse the cells and measure the intracellular radioactivity to determine the inhibition of substrate uptake (IC50).

cluster_0 In Vitro Assay Workflow A HEK-293 Cell Culture B Transfection with Transporter Plasmids (DAT, NET, SERT) A->B C Membrane Preparation B->C F Whole-Cell Uptake Assay B->F D Radioligand Binding Assay C->D E Data Analysis (Ki) D->E G Data Analysis (IC50) F->G

Caption: Workflow for in vitro characterization of transporter activity.

Part 3: In Vivo Behavioral Pharmacology

To assess the functional consequences of the in vitro findings, in vivo behavioral assays in rodent models are essential. These studies will help to determine the compound's potential psychoactive effects and compare them to known substances.

Experimental Protocol: Locomotor Activity Assessment

This experiment measures the stimulant or depressant effects of the compound on spontaneous movement.

  • Animals: Male Swiss Webster mice are habituated to the testing room for at least one hour before the experiment.

  • Apparatus: Open-field arenas equipped with infrared beams to automatically track movement.

  • Procedure:

    • Mice are habituated to the open-field arenas for 30 minutes.

    • Administer 1-(3,5-Dimethylphenyl)prop-2-en-1-amine, a comparator compound (e.g., cathinone), or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

    • Immediately place the mice back into the arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.

  • Data Analysis: Compare the dose-response curves for locomotor activity between the novel compound and the comparators.

Experimental Protocol: Drug Discrimination

This assay assesses the subjective effects of the compound by determining if animals perceive it as similar to a known drug of abuse.

  • Animals: Rats are trained to press one of two levers in an operant chamber to receive a food reward.

  • Training:

    • On training days, rats receive an injection of a known stimulant (e.g., methamphetamine) and are rewarded for pressing the "drug-appropriate" lever.

    • On alternate days, they receive a vehicle injection and are rewarded for pressing the "vehicle-appropriate" lever.

  • Testing:

    • Once trained, rats are administered various doses of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine.

    • The percentage of responses on the "drug-appropriate" lever is measured.

  • Data Analysis: Full substitution for the training drug suggests similar subjective effects.

cluster_1 In Vivo Behavioral Workflow A Animal Habituation B Compound Administration (Novel vs. Comparator vs. Vehicle) A->B E Drug Discrimination Training A->E C Locomotor Activity Assay B->C D Data Analysis (Dose-Response Curve) C->D F Test Session with Novel Compound E->F G Data Analysis (% Drug-Appropriate Responding) F->G

Caption: Workflow for in vivo behavioral pharmacology studies.

Part 4: Significance and Novelty Assessment

The novelty and significance of the findings related to 1-(3,5-Dimethylphenyl)prop-2-en-1-amine will be determined by a comprehensive analysis of the data generated from the proposed experiments.

  • Novelty:

    • A unique receptor binding and transporter interaction profile compared to existing compounds would establish novelty. For instance, high selectivity for a specific transporter with minimal off-target effects would be a significant finding.

    • A distinct behavioral phenotype in vivo that differs from classic stimulants would also be considered novel.

  • Significance:

    • The significance will depend on the potential therapeutic applications or the value of the compound as a research tool. For example, if the compound demonstrates potent and selective activity at a specific transporter, it could be a lead candidate for developing medications for conditions like ADHD or depression.

    • Conversely, if the compound shows a high potential for abuse with no clear therapeutic window, the significance would lie in its characterization as a potential new psychoactive substance, informing public health and regulatory agencies.

References

As this guide outlines a proposed research framework for a novel compound, direct references for "1-(3,5-Dimethylphenyl)prop-2-en-1-amine" are not available. The references provided below are to authoritative sources for the methodologies and concepts discussed.

  • Title: Principles of Medicinal Chemistry Source: Foye's Principles of Medicinal Chemistry URL
  • Title: Neuropsychopharmacology: The Fifth Generation of Progress Source: American College of Neuropsychopharmacology URL: [Link]

  • Title: Current Protocols in Pharmacology Source: Wiley Online Library URL: [Link]

Safety & Regulatory Compliance

Handling

Comprehensive Handling Guide: Personal Protective Equipment for 1-(3,5-Dimethylphenyl)prop-2-en-1-amine

As a novel research chemical, specific and comprehensive toxicological data for 1-(3,5-Dimethylphenyl)prop-2-en-1-amine is not extensively documented. However, its chemical structure, featuring both an aromatic amine and...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel research chemical, specific and comprehensive toxicological data for 1-(3,5-Dimethylphenyl)prop-2-en-1-amine is not extensively documented. However, its chemical structure, featuring both an aromatic amine and an allylamine moiety, provides clear indicators of its potential hazards. Aromatic amines can be toxic and possess skin sensitizing properties, while allylamine itself is a known irritant. Therefore, a prudent approach dictates treating this compound with a high degree of caution, assuming it to be harmful if swallowed, a cause of skin and eye irritation, and a potential respiratory irritant.[1][2]

This guide provides a self-validating system for the safe handling, use, and disposal of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine, grounded in established safety principles for related chemical classes.

Hazard Assessment & Engineering Controls: The Primary Barrier

Before any personal protective equipment (PPE) is selected, the first and most effective line of defense is to minimize exposure through engineering controls. The principle of ALARA (As Low As Reasonably Achievable) exposure is paramount.

Primary Engineering Control: Chemical Fume Hood All manipulations of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and potential dust, preventing inhalation, which is a primary route of exposure.[3] Its use is critical as amines are often volatile and can cause respiratory irritation.[4]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical hazard. The selection must be deliberate and based on a thorough risk assessment of the planned procedure.[5][6]

Data Presentation: Recommended PPE Levels
Task/Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low Volume Handling (e.g., <1g, non-aerosol generating)Chemical Splash Goggles (ANSI Z87.1)Nitrile or Neoprene Gloves (Double-gloved)Flame-Resistant Lab CoatNot required if handled exclusively within a certified fume hood.
High Volume / Splash Risk (e.g., >1g, solution transfers)Chemical Splash Goggles AND a full-face shieldNitrile or Neoprene Gloves (Double-gloved)Flame-Resistant Lab Coat AND a Chemical-Resistant ApronNot required if handled exclusively within a certified fume hood.
Spill Cleanup / Potential for Aerosolization Full-face, air-purifying respirator (APR) with organic vapor cartridgesHeavy-duty chemical-resistant gloves (e.g., Butyl rubber) over inner nitrile glovesChemical-resistant coveralls or suitMandatory: Full-face APR or Self-Contained Breathing Apparatus (SCBA) for large spills.[5][7]
In-Depth PPE Rationale
  • Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors that can cause serious eye irritation.[2][6] For larger volumes or tasks with a higher splash potential, a full-face shield must be worn over the goggles to protect the entire face.[3]

  • Hand Protection : Amines can cause skin irritation. Therefore, chemically resistant gloves are essential. Nitrile gloves provide adequate protection for incidental contact, but for prolonged handling or immersion, more robust materials should be considered. Double-gloving is a best practice to protect against undetected pinholes and simplifies the doffing process. Always inspect gloves for damage before use and wash hands thoroughly after removal.[6]

  • Body Protection : A flame-resistant (FR) lab coat is the minimum requirement.[3][8] For procedures involving larger quantities, an additional chemical-resistant apron provides a necessary extra layer of protection against spills. Open-toed shoes are never permitted in a laboratory setting; closed-toe shoes, preferably made of a non-porous material, are required.[6]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, logical workflow is crucial for ensuring safety from the beginning of an experiment to the final disposal of waste.

Experimental Workflow: Weighing and Preparing a Solution
  • Preparation : Before bringing the chemical into the workspace, ensure the fume hood is operational and uncluttered. Prepare all necessary glassware, solvents, and spill cleanup materials.

  • Donning PPE : Don PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Chemical Handling :

    • Place the stock container of 1-(3,5-Dimethylphenyl)prop-2-en-1-amine in the center of the fume hood.

    • Carefully open the container and use a clean spatula to weigh the desired amount onto weighing paper or directly into a tared vessel.

    • Avoid creating dust. If the material is a fine powder, handle it with slow, deliberate movements.

    • Securely close the stock container.

    • Add the weighed solid to the desired solvent within the fume hood.

  • Decontamination :

    • Wipe down the spatula and any surfaces with a suitable solvent (e.g., isopropanol), disposing of the wipes in the designated solid hazardous waste container.

    • Properly cap the prepared solution and label it clearly with the chemical name, concentration, date, and your initials.[8][9]

  • Doffing PPE : Remove PPE in an order that minimizes cross-contamination. Typically: outer gloves, face shield, apron, lab coat, inner gloves. Wash hands immediately and thoroughly.

Diagram: Safe Handling & Disposal Workflow

G cluster_prep Preparation Phase cluster_ppe Protection cluster_handling Operational Phase cluster_disposal Disposal Phase Risk_Assessment 1. Risk Assessment (Review SDS of analogs) Gather_Materials 2. Gather Materials (Glassware, Solvents, Spill Kit) Risk_Assessment->Gather_Materials Verify_Controls 3. Verify Engineering Controls (Fume Hood Certification) Gather_Materials->Verify_Controls Don_PPE 4. Don PPE (Coat, Gloves, Goggles) Verify_Controls->Don_PPE Chemical_Handling 5. Chemical Handling (Weighing, Dissolving in Hood) Don_PPE->Chemical_Handling Doff_PPE 8. Doff PPE Correctly (Avoid Contamination) Final_Disposal 9. Final Disposal (Labeled, Sealed Containers) Doff_PPE->Final_Disposal Decontamination 6. Decontaminate Workspace & Equipment Chemical_Handling->Decontamination Waste_Segregation 7. Waste Segregation (Solid vs. Liquid Waste) Decontamination->Waste_Segregation Waste_Segregation->Doff_PPE

Caption: Workflow for safe handling, from initial risk assessment to final waste disposal.

Disposal Plan

All materials contaminated with 1-(3,5-Dimethylphenyl)prop-2-en-1-amine must be treated as hazardous waste.[10]

  • Solid Waste : Contaminated gloves, weighing papers, paper towels, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.[8]

  • Liquid Waste : Unused solutions and solvent rinses must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Never dispose of this chemical down the drain. Segregate waste streams; for example, do not mix organic solvent waste with acidic waste.[10]

  • Container Disposal : Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Deface the label on the empty container before disposing of it according to your institution's guidelines.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][11]

All exposure incidents must be reported to your institution's Environmental Health and Safety (EHS) department.

References

  • Vertex AI Search. (2024, July 8). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Northwestern University.
  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
  • Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth College.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet for 4,4′-Bis(2-benzoxazolyl)stilbene.
  • Angene Chemical. (2025, February 11). Safety Data Sheet for 1-(3,5-Dimethylphenyl)-6-isopropylisoquinoline.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Cayman Chemical. (2024, October 11). Safety Data Sheet for 1-(3,5-Dimethylphenyl)piperazine.
  • BASF Mexicana S.A. de C.V. (2023, May 5).
  • Global MSDS. (2022, December 26).
  • Acros Organics. (2025, December 18). Safety Data Sheet for 3-Dimethylaminopropiophenone hydrochloride.
  • DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Tikkurila. (2025, November 10).
  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Dartmouth College.
  • Fisher Scientific. (2023, September 29). Safety Data Sheet for 1,3-Dimethyl-5-aminoadamantane hydrochloride.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for a flammable and corrosive liquid.
  • CUSTOM Building Products. (n.d.). Safety Data Sheet for an amine-containing product.
  • NIOSH. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • CPWR - The Center for Construction Research and Training. (n.d.). Understanding the NIOSH Pocket Guide to Chemical Hazards.
  • National Oceanic and Atmospheric Administration. (n.d.). CAMEO Chemicals: amines, liquid, corrosive, nos.
  • Fisher Scientific. (2002, August 2).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.